Dizocilpine
Description
Properties
IUPAC Name |
(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOJYSIDWZQNJS-CVEARBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77086-22-7 (Parent) | |
| Record name | Dizocilpine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048447 | |
| Record name | Dizocilpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
White solid from cyclohexane | |
CAS No. |
77086-21-6 | |
| Record name | Dizocilpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77086-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dizocilpine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dizocilpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIZOCILPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PY8KH681I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIZOCILPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
68.5-69 °C | |
| Record name | DIZOCILPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dizocilpine (MK-801) on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of Dizocilpine (MK-801), a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document details its binding characteristics, kinetics, and functional effects on the receptor, along with its influence on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Core Mechanism of Action: Uncompetitive, Use-Dependent Channel Blockade
This compound (MK-801) exerts its antagonistic effect on NMDA receptors through a sophisticated mechanism known as uncompetitive and use-dependent channel blockade. This means that MK-801 can only bind to its recognition site and block the ion channel after the receptor has been activated by its co-agonists, glutamate and glycine (or D-serine).
Upon agonist binding, the NMDA receptor undergoes a conformational change, leading to the opening of its ion channel. This open state exposes a high-affinity binding site for MK-801 located deep within the channel pore. MK-801 then enters and physically occludes the channel, preventing the influx of cations such as Ca²⁺ and Na⁺. This blockade is highly potent and long-lasting. The "use-dependent" nature of this interaction signifies that the degree of inhibition is proportional to the frequency of channel activation.
This mechanism is distinct from competitive antagonism, where the antagonist would bind to the agonist recognition site on the exterior of the receptor. The binding of MK-801 is also voltage-dependent, as the membrane potential influences the accessibility of the binding site within the channel.
dot
Caption: Mechanism of this compound (MK-801) action on the NMDA receptor.
Quantitative Binding and Inhibition Data
The interaction of MK-801 with the NMDA receptor has been extensively quantified using various experimental techniques. The following tables summarize key binding affinity (Ki), dissociation constant (Kd), maximum binding capacity (Bmax), and inhibitory concentration (IC50) values reported in the literature. These parameters can vary depending on the experimental conditions, such as the tissue preparation, radioligand used, and the presence of other modulatory ligands.
Table 1: Binding Affinity and Capacity of [³H]MK-801 in Rat Brain Membranes
| Brain Region | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Cerebral Cortex | 6.3 | 2.37 | [1] |
| Cerebral Cortex | 4.59 | 0.836 | |
| Hippocampus | - | - | |
| Striatum (high affinity) | 1.43 | 0.272 | |
| Striatum (low affinity) | 12.15 | 1.76 | |
| Cerebellum | 25.99 | 0.573 |
Table 2: Inhibitory Constants (Ki and IC50) of MK-801
| Parameter | Value | Conditions | Reference |
| Ki | 37.2 nM | - | [2] |
| Ki of 3-iodo MK-801 | 742 ± 1.3 nM | Intact receptor | [3] |
| Kd | ≈ 0.08 µM | ∆2 receptor | [3] |
| IC50 | 0.14 ± 0.04 µM | Cultured superior colliculus neurons, -70 mV | [4] |
| IC50 (LTP induction) | 0.13 ± 0.02 µM | Rat hippocampal slices | [4] |
| IC50 (GluN1-1a/2A) | - | Xenopus oocytes | |
| IC50 (GluN1-1a/2A/3A) | - | Xenopus oocytes | |
| IC50 (GluN1-1a/2A/3B) | - | Xenopus oocytes |
Downstream Signaling Pathways Modulated by MK-801
By blocking NMDA receptor-mediated calcium influx, MK-801 significantly impacts intracellular signaling cascades that are crucial for synaptic plasticity, cell survival, and gene expression. The primary pathways affected include the Extracellular signal-regulated kinase (ERK) and the Protein Kinase B (Akt) pathways.
ERK Signaling Pathway
The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. NMDA receptor activation can lead to the phosphorylation and activation of ERK. Studies have shown that MK-801 can modulate this pathway, although the effects can be complex and dose-dependent. For instance, lower doses of MK-801 have been observed to decrease ERK phosphorylation, while higher doses can lead to an increase, followed by a decrease at even higher concentrations.[5][6][7] This suggests a complex interplay between NMDA receptor blockade and the regulation of this key signaling cascade.
dot
Caption: Impact of MK-801 on the NMDA Receptor-mediated ERK signaling pathway.
Akt Signaling Pathway
The Akt (or Protein Kinase B) signaling pathway is another crucial intracellular cascade that plays a central role in cell survival and metabolism. Similar to the ERK pathway, NMDA receptor activation can influence Akt phosphorylation. Research indicates that repeated administration of MK-801 can lead to increased phosphorylation within the Akt-GSK-3β pathway.[8] This suggests that chronic NMDA receptor blockade by MK-801 may trigger adaptive changes in pro-survival signaling pathways.
dot
Caption: Modulation of the Akt signaling pathway by MK-801 via NMDA receptor blockade.
Experimental Protocols
The characterization of MK-801's mechanism of action relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key assays.
[³H]MK-801 Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) for MK-801 on NMDA receptors in a given tissue preparation.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 5 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of [³H]MK-801.
-
To determine non-specific binding, a parallel set of tubes should be prepared containing a high concentration of unlabeled MK-801 or another potent NMDA receptor channel blocker (e.g., phencyclidine) in addition to the [³H]MK-801.
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]MK-801 concentration.
-
Plot the specific binding as a function of the [³H]MK-801 concentration and fit the data to a saturation binding isotherm to determine the Kd and Bmax values.
-
dot
Caption: Experimental workflow for a [³H]MK-801 radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through NMDA receptors in individual neurons and the characterization of the blocking effects of MK-801.
Methodology:
-
Cell Preparation:
-
Prepare acute brain slices or cultured neurons expressing NMDA receptors.
-
Place the preparation in a recording chamber on the stage of a microscope and perfuse with an appropriate extracellular solution (e.g., artificial cerebrospinal fluid).
-
-
Patch-Clamp Recording:
-
Fabricate a glass micropipette with a tip resistance of 3-7 MΩ and fill it with an intracellular solution.
-
Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.
-
Clamp the membrane potential at a desired holding potential (e.g., -70 mV).
-
-
NMDA Receptor Current Elicitation and MK-801 Application:
-
Evoke NMDA receptor-mediated currents by applying a solution containing NMDA and glycine to the cell.
-
After establishing a stable baseline of NMDA-evoked currents, co-apply MK-801 with the agonists.
-
Observe the progressive, use-dependent block of the NMDA receptor currents with repeated agonist applications in the presence of MK-801.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents before and after the application of MK-801.
-
Calculate the percentage of inhibition and plot concentration-response curves to determine the IC50 of MK-801.
-
Analyze the kinetics of the block to further characterize the use-dependent nature of the inhibition.
-
Calcium Imaging
This method is used to visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation and its modulation by MK-801.
Methodology:
-
Cell Loading with Calcium Indicator:
-
Incubate cultured neurons or brain slices with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane.
-
Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.
-
-
Fluorescence Microscopy:
-
Place the dye-loaded cells in a recording chamber on a fluorescence microscope.
-
Excite the fluorescent indicator at the appropriate wavelength(s) and capture the emitted fluorescence using a sensitive camera.
-
-
Experimental Procedure:
-
Establish a baseline fluorescence level.
-
Stimulate the cells with NMDA and glycine to induce calcium influx through NMDA receptors, leading to an increase in fluorescence.
-
After washing out the agonists, pre-incubate the cells with MK-801 and then re-stimulate with NMDA and glycine.
-
Observe the reduction in the NMDA-evoked calcium signal in the presence of MK-801.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time.
-
Calculate the peak amplitude of the calcium transients in the absence and presence of MK-801.
-
Determine the concentration-dependent inhibition of the calcium response by MK-801.
-
Conclusion
This compound (MK-801) is a powerful pharmacological tool for studying the physiological and pathological roles of NMDA receptors. Its unique mechanism of uncompetitive, use-dependent channel blockade provides a high degree of specificity for activated receptors. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand the intricate pharmacology of the NMDA receptor and to develop novel therapeutics targeting this critical ion channel. The modulation of downstream signaling pathways such as ERK and Akt by MK-801 further highlights the profound impact of NMDA receptor activity on neuronal function and survival.
References
- 1. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-MK 801 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of MK-801 on the phosphorylation of Ser338-c-Raf-MEK-ERK pathway in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Historical context of Dizocilpine discovery and development
An In-depth Technical Guide on the Historical Context of Dizocilpine (MK-801) Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Discovered by a team at Merck in 1982, it emerged as a promising therapeutic agent with significant anticonvulsant and neuroprotective properties.[1] Its unique mechanism of action, involving the blockage of the NMDA receptor's ion channel, made it a valuable tool for neuroscience research and a candidate for treating a variety of neurological disorders.[1] However, the development of this compound for clinical use in humans was halted due to the discovery of dose-dependent neurotoxic effects, known as Olney's lesions, and the manifestation of psychotomimetic side effects.[1][2][3] This guide provides a comprehensive historical overview of this compound's discovery and development, detailing its mechanism of action, key experimental findings, and the pivotal data that shaped its trajectory from a promising therapeutic to a widely used research tool for studying NMDA receptor function and modeling psychosis.
Discovery and Initial Development
In the early 1980s, research into the role of excitatory amino acid neurotransmitters in the central nervous system was rapidly expanding. Scientists at Merck & Co. were investigating compounds that could modulate the activity of the recently identified NMDA receptor, a subtype of glutamate receptor.[1] In 1982, this research led to the synthesis and characterization of this compound (MK-801).[1]
Initial studies revealed that this compound was a potent anticonvulsant, showing efficacy in various animal models of epilepsy. This discovery was significant as it suggested a novel mechanism for controlling seizures by targeting the NMDA receptor. Further preclinical research highlighted its remarkable neuroprotective effects. In animal models of ischemia, such as the middle cerebral artery occlusion (MCAO) model, this compound demonstrated a significant ability to reduce neuronal damage caused by excitotoxicity.[1][4] This finding positioned this compound as a potential treatment for stroke and other neurodegenerative conditions where excessive NMDA receptor activation is implicated.
Mechanism of Action: Non-Competitive NMDA Receptor Antagonism
This compound exerts its effects by acting as a non-competitive antagonist at the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that, when activated by glutamate and a co-agonist (glycine or D-serine), allows for the influx of calcium ions (Ca²⁺) into the neuron. This process is crucial for synaptic plasticity, learning, and memory.
This compound's mechanism is "use-dependent," meaning the ion channel must be open for the drug to bind. It enters the open channel and binds to a site within the pore, physically obstructing the flow of ions.[1] This action is also voltage-dependent. The binding of this compound effectively blocks NMDA receptor-mediated signaling.
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound (MK-801) as a non-competitive NMDA receptor antagonist.
Key Experimental Data
The development of this compound was supported by a wealth of preclinical data. The following table summarizes key quantitative findings from various studies.
| Parameter | Value | Species | Tissue/Preparation | Experimental Condition | Reference |
| Binding Affinity (Ki) | |||||
| [³H]MK-801 | 2-14 nM | Rat | Brain Membranes | --- | [5] |
| IC₅₀ | |||||
| NMDA-induced [³H]NE release | 20 nM | Rat | Hippocampus | --- | [6] |
| [³H]TCP binding | 9 nM | Rat | Hippocampus | --- | [6] |
| Glutamate [NMDA] receptor subunit epsilon 1 | 29.0 nM | Not Specified | Not Specified | --- | [7] |
| In Vivo Efficacy (ED₅₀) | |||||
| Neuroprotection (Ischemia) | 0.3 mg/kg | Gerbil | Hippocampus | Occlusion of carotid arteries | [1] |
| Neurotoxicity | |||||
| Olney's Lesions | 0.5 mg/kg (SC) | Rat | Retrosplenial cortex | Single dose | [2] |
| Behavioral Effects | |||||
| Hyperlocomotion | 0.12 mg/kg | Mouse | Whole animal | --- | [6] |
| Cognitive Deficits | 0.3 mg/kg (IP) | Rat | Whole animal | 8 days | [8] |
Detailed Experimental Protocols
The characterization of this compound relied on several key experimental methodologies.
Radioligand Binding Assay for NMDA Receptor
This protocol is adapted from methods used to determine the binding affinity of compounds to the NMDA receptor channel.
Objective: To measure the binding of --INVALID-LINK--MK-801 to rat brain membranes.
Materials:
-
Fresh or frozen rat brains
-
20 mM HEPES buffer, pH 7.4
-
1 mM Tetrasodium EDTA
-
--INVALID-LINK--MK-801 (22-25 Ci/mmol)
-
1 mM Glutamate solution
-
Test compounds
-
Scintillation counter and vials
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 10 mM HEPES buffer with 1 mM EDTA. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Assay Setup: In test tubes, combine the prepared brain membrane suspension, 1 mM glutamate, and varying concentrations of the test compound.
-
Radioligand Addition: Add a fixed concentration of --INVALID-LINK--MK-801 (typically 0.1-0.5 nM) to each tube to initiate the binding reaction.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled MK-801) from total binding. Calculate Ki or IC₅₀ values for test compounds.
In Vivo Microdialysis in Freely Moving Rats
This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions following this compound administration.
Objective: To monitor extracellular dopamine, norepinephrine, and serotonin in the nucleus accumbens of rats.
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound (MK-801) solution
-
HPLC with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.
-
Probe Insertion and Equilibration: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60-90 minutes.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection of 0.3 mg/kg) or locally via the microdialysis probe (reverse dialysis).
-
Post-Treatment Collection: Continue collecting dialysate samples at regular intervals for several hours.
-
Sample Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC-ECD.
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline levels and compare between treatment and control groups.
Workflow for In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis with this compound.
The Downfall: Neurotoxicity and Psychotomimetic Effects
Despite its promising preclinical profile, the development of this compound for human use was ultimately terminated. The primary reason was the discovery of a specific type of brain damage in rats, termed Olney's lesions, characterized by the formation of vacuoles in neurons of the posterior cingulate and retrosplenial cortices.[2][3] This neurotoxicity was found to be dose-dependent and was also observed with other NMDA receptor antagonists like phencyclidine (PCP).[9]
Furthermore, this compound was found to produce significant psychotomimetic side effects, including hallucinations and cognitive disruption, similar to those induced by PCP and ketamine.[1] These effects made it unsuitable for therapeutic use in humans. The potential for inducing psychosis-like symptoms, however, has made this compound an invaluable tool in preclinical research for developing animal models of schizophrenia.[8]
Logical Progression of this compound's Development
Caption: The developmental trajectory of this compound (MK-801).
Conclusion
The story of this compound (MK-801) is a classic example of the challenges and unpredictability of drug development. Its discovery was a landmark in the understanding of NMDA receptor pharmacology and offered significant hope for treating severe neurological conditions. The potent anticonvulsant and neuroprotective effects observed in preclinical studies underscored its therapeutic potential. However, the emergence of unacceptable neurotoxicity and psychotomimetic side effects led to the cessation of its clinical development. Despite this, this compound has had a lasting impact on neuroscience. It remains an indispensable research tool for investigating the roles of the NMDA receptor in health and disease and is a cornerstone in the development of animal models for psychiatric disorders like schizophrenia. The historical journey of this compound serves as a crucial case study for researchers and drug development professionals, highlighting the importance of thorough toxicological and behavioral profiling in the preclinical stages of drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olney's lesions - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Glutamate [NMDA] receptor subunit epsilon 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. This compound induced psychosis-like behavior in rats: A possible animal model with full spectrum of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phencyclidine - Wikipedia [en.wikipedia.org]
Dizocilpine (MK-801) and the NMDA Receptor: A Technical Guide to its Binding Sites and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dizocilpine, also known as MK-801, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its unique mechanism of action, involving an open-channel block, has made it an invaluable tool in neuroscience research for investigating the physiological and pathological roles of the NMDA receptor. This technical guide provides an in-depth exploration of the binding sites of this compound on the NMDA receptor complex, detailed experimental protocols for studying this interaction, and an overview of the downstream signaling consequences of NMDA receptor blockade by this compound.
The this compound Binding Site on the NMDA Receptor Complex
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission and synaptic plasticity.[2][3] For activation, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[3] this compound exerts its inhibitory effect by binding to a specific site located within the ion channel pore of the NMDA receptor.[4][5] This binding site is often referred to as the phencyclidine (PCP) site, due to the similar mechanism of action of PCP and its analogs.[4][5][6]
The binding of this compound is both use-dependent and voltage-dependent .[4][5][7] This means that the NMDA receptor channel must first be opened by the binding of glutamate and a co-agonist, and the cell membrane must be depolarized to relieve the magnesium (Mg²⁺) block, before this compound can access its binding site within the pore.[3][4] Once bound, this compound physically obstructs the flow of ions, primarily Ca²⁺ and Na⁺, through the channel, thereby preventing further neuronal excitation.[4]
Quantitative Binding Data
The affinity of this compound for the NMDA receptor has been extensively characterized using various experimental techniques. The following table summarizes key quantitative data from radioligand binding assays and functional studies.
| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |
| Kd | 37.2 nM | Rat brain membranes | Radioligand binding assay with [³H]MK-801 | [1] |
| Kd | 4.59 nM | Rat cortex membranes | Saturation binding experiments with [³H]MK-801 | [8] |
| Kd | 25.99 nM | Rat cerebellar membranes | Saturation binding experiments with [³H]MK-801 | [8] |
| IC50 | 0.0071 µM | Rat brain membranes (except cerebella) | [³H]MK-801 binding in the presence of glutamate | [9] |
| IC50 | 0.14 µM | Cultured superior colliculus neurons | Reduction of NMDA-induced currents at -70 mV | [10] |
Experimental Protocols
Radioligand Binding Assay for [³H]this compound (MK-801)
This protocol is adapted from established methods for determining the binding affinity of compounds to the NMDA receptor.[9][11][12][13]
a. Membrane Preparation:
-
Homogenize rat forebrains in ice-cold 20 mM HEPES buffer (pH 7.4) containing 1 mM EDTA.[11][12]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[13]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[13]
-
Determine the protein concentration of the membrane preparation using a standard protein assay.[13]
b. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer (e.g., 20 mM HEPES, pH 7.4).[11][13]
-
In a 96-well plate, combine the membrane preparation (50-120 µg protein), [³H]this compound (e.g., 5 nM), and the test compound at various concentrations.[9][13]
-
To determine non-specific binding, include wells with a high concentration of unlabeled this compound (e.g., 10 µM).[9]
-
To facilitate channel opening, include a saturating concentration of glutamate (e.g., 100 µM).[11]
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 180 minutes).[9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.[13]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Electrophysiological Recording of NMDA Receptor Channel Block
This protocol outlines a general procedure for assessing the effect of this compound on NMDA receptor-mediated currents using patch-clamp electrophysiology on cultured neurons or brain slices.[14][15][16][17]
a. Preparation:
-
Prepare acute brain slices (e.g., hippocampal slices, 300-400 µm thick) or cultured neurons.[14]
-
Maintain the preparation in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ and 5% CO₂.[14]
-
For whole-cell patch-clamp recordings, use borosilicate glass pipettes filled with an appropriate internal solution.
b. Recording:
-
Establish a stable whole-cell recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of, for example, -60 mV.[18]
-
Evoke NMDA receptor-mediated currents by local application of NMDA and a co-agonist (e.g., glycine) or by electrical stimulation of presynaptic afferents.[18]
-
Record baseline NMDA receptor-mediated currents for a stable period (e.g., 10-20 minutes).
-
Bath-apply this compound at the desired concentration and continue to record the currents.
-
Observe the use-dependent nature of the block by repeatedly evoking currents in the presence of the drug.[7]
c. Data Analysis:
-
Measure the amplitude of the NMDA receptor-mediated currents before and after the application of this compound.
-
Calculate the percentage of inhibition caused by the drug.
-
To assess voltage-dependency, record currents at different holding potentials and compare the degree of block.[15]
Signaling Pathways and Experimental Workflows
The blockade of NMDA receptors by this compound has significant downstream consequences on intracellular signaling cascades that are crucial for synaptic plasticity, cell survival, and other neuronal functions.
NMDA Receptor Signaling Pathway
Activation of NMDA receptors leads to an influx of Ca²⁺, which acts as a second messenger to initiate multiple signaling pathways, including the activation of protein kinases such as CaMKII, PKA, and PKC, and the subsequent activation of transcription factors like CREB. It also influences the Ras-ERK and PI3K-Akt pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Clinical physiology and mechanism of this compound (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use-dependent depression of synaptic NMDA receptor mediated responses by this compound (MK-801) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. The mechanism of action and pharmacological specificity of the anticonvulsant NMDA antagonist MK-801: a voltage clamp study on neuronal cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MK-801 in Rodents
Introduction
Dizocilpine, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] By binding to a site within the ion channel of the NMDA receptor, MK-801 effectively blocks the influx of ions like calcium (Ca2+), thereby inhibiting glutamatergic neurotransmission.[2] This mechanism of action makes it a powerful tool in neuroscience research for studying the role of the NMDA receptor in various physiological and pathological processes. In rodents, MK-801 is widely used to model symptoms of neuropsychiatric disorders, such as schizophrenia, due to its ability to induce hyperlocomotion, cognitive deficits, and social withdrawal.[3][4][5] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of MK-801 in rodent models, presenting quantitative data, experimental methodologies, and key signaling pathways.
Pharmacokinetics (PK)
The pharmacokinetics of MK-801, which describes its absorption, distribution, metabolism, and excretion, are crucial for designing and interpreting experimental studies. While comprehensive PK data in publicly available literature is somewhat limited, key findings on brain concentration and metabolism provide valuable insights.
Distribution and Brain Concentration
A key aspect of MK-801's pharmacokinetic profile is its ability to cross the blood-brain barrier and reach its target site, the NMDA receptors in the central nervous system. Studies using in vivo microdialysis in rats have provided direct measurements of extracellular brain concentrations following systemic administration. These studies are critical for correlating the administered dose with the concentration at the site of action, which in turn relates to the observed behavioral effects.
Table 1: Brain Extracellular Fluid (ECF) Pharmacokinetics of (+)-MK-801 in Rats [6][7]
| Dose (mg/kg, systemic) | Peak Brain ECF Concentration (Cmax) |
| 0.05 | 6 nM |
| 0.1 | 14 nM |
| 0.2 | 34 nM |
Data demonstrates a dose-dependent increase in the peak concentration of MK-801 in the brain.
Metabolism
The metabolism of MK-801 involves oxidative processes. Key metabolic pathways lead to the formation of hydroxylamine and phenolic metabolites.[8] These metabolic transformations are important for the clearance of the drug from the body. Additionally, studies on brain glucose metabolism have shown that MK-801 administration can lead to significant alterations. For instance, acute administration in rats has been shown to increase glucose utilization, particularly in the retrosplenial and posterior cingulate cortices, which reflects changes in neuronal activity.[9][10]
Pharmacodynamics (PD)
The pharmacodynamics of MK-801 describe the biochemical and physiological effects of the drug on the body. These are primarily mediated by its interaction with the NMDA receptor.
Receptor Binding Affinity
MK-801 binds with high affinity to a site within the NMDA receptor's ion channel, which is distinct from the glutamate and glycine binding sites.[11] This binding is use-dependent, meaning the channel must be open for MK-801 to bind. The affinity of MK-801 for the NMDA receptor can vary across different brain regions, suggesting heterogeneity of NMDA receptor subtypes.[12]
Table 2: Receptor Binding Affinity of MK-801 in Rat Brain Membranes
| Parameter | Value | Brain Region | Reference |
| Ki | 37.2 nM | - | |
| Kd | 6.3 nM | Cerebral Cortex | [11] |
| Bmax | 2.37 pmol/mg protein | Cerebral Cortex | [11] |
| Kd (high affinity) | 1.43 nM | Striatum | [12] |
| Kd (low affinity) | 12.15 nM | Striatum | [12] |
| Kd | 4.59 nM | Cortex | [12] |
| Kd | 25.99 nM | Cerebellum | [12] |
Ki (Inhibition constant) and Kd (Dissociation constant) are measures of binding affinity; lower values indicate higher affinity. Bmax represents the density of binding sites.
Behavioral Effects
MK-801 induces a range of dose-dependent behavioral changes in rodents, which are extensively used to model symptoms of human neuropsychiatric disorders.
-
Locomotor Activity: Low to moderate doses of MK-801 reliably produce hyperlocomotion in both rats and mice.[3][13][14] This effect is dose-dependent, with higher doses potentially leading to stereotyped behaviors, ataxia, and a subsequent reduction in locomotion.[13][14] For example, doses between 0.1 and 0.5 mg/kg (i.p.) cause a dose-dependent increase in locomotor activity in mice.[13] In rats, doses as low as 0.01 mg/kg can increase locomotor activity.[15]
-
Cognitive Impairment: MK-801 is known to impair learning and memory in various tasks.[1][8] It can induce deficits in spatial working memory, as observed in the Y-maze and Morris water maze tasks.[5][6]
-
Sensorimotor Gating: The drug disrupts prepulse inhibition (PPI), a measure of sensorimotor gating that is deficient in schizophrenic patients. Acute MK-801 administration leads to significant PPI deficits in rats.[16]
-
Social Behavior: MK-801 can induce social withdrawal, a negative symptom modeled for schizophrenia. Doses between 0.05 and 0.2 mg/kg lead to a dose-dependent decrease in social interaction time in rats.[4]
Table 3: Dose-Dependent Behavioral Effects of MK-801 in Rodents
| Species | Dose (mg/kg) | Route | Behavioral Effect | Reference |
| Mouse | 0.1 - 0.5 | i.p. | Dose-dependent increase in locomotor activity | [13] |
| Mouse | 0.1 | i.p. | Impaired spatial working memory (Y-maze) | [5] |
| Mouse | 0.12 | i.p. | Hyperlocomotion and social deficit | [5] |
| Rat | 0.3 | - | Significant increase in locomotor activity | [3] |
| Rat | 0.05 - 0.2 | i.p. | Dose-dependent decrease in social interaction | [4] |
| Rat | 0.1 | i.p. | Impaired memory reconsolidation | [17] |
Experimental Protocols & Methodologies
Standardized protocols are essential for ensuring the reproducibility of research findings. Below are detailed methodologies for common experiments involving MK-801 in rodents.
Locomotor Activity Assessment (Open Field Test)
This protocol is used to evaluate the effect of MK-801 on spontaneous motor activity.
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6 or CD-1) are used.
-
Habituation: To minimize stress and novelty-induced hyperactivity, animals are habituated to the testing room for at least 60 minutes before the experiment. They may also be habituated to the testing arena for 30-60 minutes on a day prior to the experiment.[4]
-
Drug Administration: MK-801 is dissolved in sterile 0.9% saline. It is administered via intraperitoneal (i.p.) injection at doses typically ranging from 0.1 to 0.5 mg/kg. A control group receives a vehicle (saline) injection.[4]
-
Post-Injection Period: After injection, animals are returned to their home cages for 15-30 minutes to allow for drug absorption.[4]
-
Testing: The animal is placed in the center of an open field arena (a square or circular box).
-
Data Collection: Locomotor activity is recorded for a set duration (e.g., 30-60 minutes) using an automated video-tracking system. Key parameters measured include total distance traveled, time spent in different zones (center vs. periphery), and vertical activity (rearing).[4]
In Vivo Microdialysis for Brain PK
This technique allows for the direct measurement of extracellular concentrations of MK-801 in the brain of a freely moving animal.
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a specific brain region (e.g., putamen).[6]
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after systemic administration of MK-801.
-
Drug Administration: MK-801 is administered systemically (e.g., i.p. or s.c.).
-
Analysis: The concentration of MK-801 in the dialysate samples is quantified using highly sensitive analytical methods such as high-pressure liquid chromatography (HPLC) coupled with mass spectrometry.[6]
Visualizations: Pathways and Workflows
Mechanism of Action at the NMDA Receptor
MK-801 acts as an uncompetitive antagonist, binding within the NMDA receptor's ion channel. This action requires the channel to be opened by the binding of both glutamate and a co-agonist (glycine or D-serine).
Caption: Mechanism of MK-801 as a use-dependent NMDA receptor channel blocker.
Typical Pharmacokinetic/Pharmacodynamic (PK/PD) Experimental Workflow
This diagram outlines the logical flow of a typical study designed to correlate the pharmacokinetic profile of MK-801 with its pharmacodynamic (behavioral) outcomes.
Caption: A standard workflow for an integrated PK/PD study of MK-801 in rodents.
Relationship Between MK-801 Dose, Concentration, and Effect
This diagram illustrates the fundamental principle of pharmacology: the administered dose drives the plasma and brain concentration, which in turn elicits a measurable pharmacological effect.
Caption: Logical flow from MK-801 administration to the observed behavioral outcome.
References
- 1. Clinical physiology and mechanism of this compound (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of brain pharmacokinetics of (+)MK-801 in relation to behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical physiology and mechanism of this compound (MK-801): electron transfer, radicals, redox metabolites and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of brain metabolic activity patterns induced by ketamine, MK-801 and amphetamine in rats: support for NMDA receptor involvement in responses to subanesthetic dose of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 17. Combined administration of MK-801 and cycloheximide produces a delayed potentiation of fear discrimination memory extinction - PMC [pmc.ncbi.nlm.nih.gov]
Cellular and molecular consequences of NMDA receptor blockade by Dizocilpine
An In-depth Technical Guide to the Cellular and Molecular Consequences of NMDA Receptor Blockade by Dizocilpine (MK-801)
Introduction
This compound, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Discovered in 1982 by a team at Merck, it has become an invaluable tool in neuroscience research to investigate the roles of the NMDA receptor in various physiological and pathological processes.[3] The NMDA receptor, a subtype of ionotropic glutamate receptor, is fundamental to excitatory synaptic transmission, synaptic plasticity, learning, and memory.[4]
This compound exerts its effect by binding to the phencyclidine (PCP) site located inside the ion channel of the NMDA receptor.[1][3] This action is use- and voltage-dependent, meaning the channel must be opened by glutamate binding and postsynaptic depolarization before MK-801 can enter and block the influx of ions, most notably Calcium (Ca2+).[3] While initially explored for its neuroprotective potential in conditions like stroke and ischemia, its clinical development was halted due to the discovery of significant side effects, including psychotic-spectrum reactions and neurotoxicity.[1][3] Consequently, MK-801 is now predominantly used in animal models to simulate psychosis and study the downstream consequences of NMDA receptor hypofunction.[3][5] This guide provides a comprehensive overview of the cellular and molecular ramifications of NMDA receptor blockade by this compound.
Cellular Consequences of this compound Administration
The blockade of NMDA receptors by this compound initiates a cascade of events that profoundly impacts neuronal function and viability at the cellular level.
Neurotoxicity and Apoptosis
A paradoxical effect of this compound is its ability to induce neurotoxicity, despite its potential to protect against excitotoxicity in other contexts.[1][6]
-
Olney's Lesions: High doses of MK-801 are known to cause specific brain lesions, first described by John W. Olney.[3] These are characterized by neuronal vacuolization, which can appear within 30 minutes of administration, and subsequent necrosis (cell death) in specific brain regions, particularly the posterior cingulate and retrosplenial cortices.[3][7] The formation of these vacuoles involves mitochondria and the endoplasmic reticulum.[7]
-
Apoptosis: Beyond necrosis, MK-801 can also trigger apoptosis, or programmed cell death.[1] This is evidenced by the activation of key executioner enzymes like caspase-3.[1][8] However, the role of this compound in apoptosis is complex; in some contexts, such as hypoxic-ischemic brain injury, it has been shown to have an anti-apoptotic effect by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax and caspase-3.[8]
Synaptic Plasticity
NMDA receptors are critical for synaptic plasticity, the cellular mechanism underlying learning and memory.
-
Long-Term Potentiation (LTP) and Long-Term Depression (LTD): this compound is a well-established inhibitor of the induction of LTP, a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[9][10] By blocking the Ca2+ influx necessary to trigger the molecular cascade for LTP, MK-801 impairs processes believed to be fundamental for memory formation.[9][10] This blockade is a key reason for the cognitive and learning impairments observed in animals treated with the drug.[9][11]
Neurogenesis and Neuronal Morphology
-
Adult Hippocampal Neurogenesis: this compound has been shown to regulate multiple stages of adult neurogenesis in the hippocampus. In a rat model of Parkinson's disease, MK-801 treatment increased the proliferation and self-renewal of neural stem cells, as well as their long-term survival and differentiation into neurons.[12] It also improved the dendritic arborization of immature neurons.[12]
-
Neuronal and Glial Changes: Chronic administration of this compound can lead to changes in neuronal populations. For instance, it has been shown to increase the number of striatal neurons that express the D2 dopamine receptor gene.[13] Furthermore, MK-801 can induce a glial response, involving the activation of astrocytes and microglia, particularly in areas exhibiting neuronal necrosis.[3][6]
Molecular Consequences of this compound Administration
The cellular changes induced by this compound are driven by a complex array of alterations in intracellular signaling pathways, gene expression, and neurotransmitter systems.
Signaling Pathway Modulation
Blockade of the NMDA receptor by this compound paradoxically activates several intracellular signaling cascades, many of which are associated with cell survival and plasticity.
-
Akt/GSK-3β Pathway: this compound administration leads to the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β) via the activation of Akt (also known as Protein Kinase B).[14][15] Increased phosphorylation of Akt at Ser473 and GSK-3β at Ser9 is observed in the frontal cortex following MK-801 injection.[15] This pathway is implicated in both the psychotomimetic effects of MK-801 and potential neuroprotective mechanisms.[14][16]
-
MEK/ERK Pathway: The Mitogen-activated protein kinase (MAPK) pathway, specifically the MEK-ERK cascade, is also activated by this compound.[17][18] Repeated treatment with MK-801 increases the phosphorylation of MEK and ERK in the rat frontal cortex.[18] This pathway is considered a pro-survival signaling route, and its activation may represent an adaptive response to NMDA receptor blockade.[17][18]
-
Wnt/β-Catenin Pathway: The Wnt/β-catenin signaling pathway has been identified as a mediator of this compound's effects on adult hippocampal neurogenesis.[12] MK-801 treatment was found to up-regulate Wnt-3a, leading to the inhibition of GSK-3β and subsequent activation of the Wnt/β-catenin pathway.[12]
Alterations in Gene Expression
This compound induces dynamic and region-specific changes in the expression of a wide range of genes.
-
Immediate Early Genes (IEGs): The expression of IEGs, which are rapidly transcribed in response to neuronal activity, is significantly altered. MK-801 induces the expression of c-fos, c-jun, and junB mRNA in cortical areas.[19][20] In contrast, it can cause a delayed suppression of zif268 (also known as Egr-1) expression.[19] this compound has also been shown to attenuate ischemia-induced increases in IEG expression, including c-fos, c-jun, junB, and NGFI-A.[21]
-
Receptor Subunits: this compound treatment can alter the expression of neurotransmitter receptor subunits. Chronic treatment has been shown to increase the number of striatal neurons expressing D2 dopamine receptor mRNA.[13] It also induces distinct, dose-dependent changes in the expression of NMDA receptor subunits (NR1, NR2A, NR2B) in different neuronal populations within the prefrontal cortex.[22] Low doses tend to decrease subunit expression in parvalbumin-positive interneurons while increasing it in pyramidal neurons, a pattern that reverses at higher doses.[22]
-
Neuropeptides and Neurotrophic Factors: Chronic MK-801 administration can decrease the mRNA expression of neuropeptides such as enkephalin and substance P in the striatum and nucleus accumbens.[23] It can also increase the expression and release of Brain-Derived Neurotrophic Factor (BDNF) from astrocytes via the ERK/PI3K signaling pathways.[17]
Impact on Neurotransmitter Systems
-
Dopaminergic System: this compound significantly impacts dopamine systems, which is thought to contribute to its psychosis-mimicking effects.[24] It increases extracellular dopamine levels in both the nucleus accumbens (a 50% increase) and the medial prefrontal cortex (a 150% increase).[25] The effect in the nucleus accumbens is dependent on neuronal impulse activity, whereas the effect in the prefrontal cortex is largely independent of it.[25]
-
GABAergic System: The effects of this compound are critically mediated by its impact on GABAergic interneurons. The blockade of NMDA receptors, particularly on parvalbumin-positive interneurons, is thought to reduce inhibitory tone, leading to a disinhibition of pyramidal neurons and subsequent cortical hyperexcitability.[26][5][22]
Data Presentation
Table 1: Effects of this compound on Key Signaling Pathway Components
| Pathway Component | Effect | Brain Region | Model/System | Reference(s) |
| p-Akt (Ser473) | Increased | Frontal Cortex | Rat (in vivo) | [15] |
| p-GSK-3β (Ser9) | Increased | Frontal Cortex | Rat (in vivo) | [15] |
| p-MEK | Increased | Frontal Cortex | Rat (in vivo) | [18] |
| p-ERK | Increased | Frontal Cortex | Rat (in vivo) | [18] |
| p-CREB (Ser133) | Increased | Frontal Cortex | Rat (in vivo) | [15] |
| Wnt-3a | Upregulated | Hippocampus | Rat (in vivo) | [12] |
Table 2: this compound-Induced Changes in Gene Expression
| Gene | Effect | Brain Region | Model/System | Reference(s) |
| c-fos mRNA | Increased | Cortex | Rat (in vivo) | [19][20] |
| c-jun mRNA | Increased | Cortex | Rat (in vivo) | [19] |
| zif268 (Egr-1) mRNA | Delayed Suppression | Neocortex | Rat (in vivo) | [19] |
| D2 Receptor mRNA | Increased | Striatum | Rat (in vivo) | [13] |
| NR1 mRNA | Increased (Chronic) | Striatum/Cortex | Rat (in vivo) | [13] |
| NR2A/NR2B mRNA | Dose-dependent changes | Prefrontal Cortex | Rat (in vivo) | [22] |
| Enkephalin mRNA | Decreased (Chronic) | Striatum, NAc | Rat (in vivo) | [23] |
| Substance P mRNA | Decreased (Chronic) | Striatum, NAc | Rat (in vivo) | [23] |
| BDNF | Increased | Hippocampal Astrocytes | Rat (in vitro) | [17] |
Table 3: Neurochemical and Cellular Effects of this compound
| Parameter | Effect | Brain Region/System | Model/System | Reference(s) |
| Extracellular Dopamine | Increased (~150%) | Medial Prefrontal Cortex | Rat (in vivo) | [25] |
| Extracellular Dopamine | Increased (~50%) | Nucleus Accumbens | Rat (in vivo) | [25] |
| Neuronal Vacuolization | Induced | Retrosplenial Cortex | Rat (in vivo) | [3][7] |
| Neuronal Necrosis | Induced (high doses) | Retrosplenial Cortex | Rat (in vivo) | [7] |
| Caspase-3 Activation | Induced | General Neurotoxicity | In vivo / In vitro | [1] |
| LTP Induction | Inhibited | Hippocampus | In vivo / In vitro | [3][9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon research involving this compound. Below are outlines for key experimental protocols.
Protocol 1: Western Blotting for Signaling Protein Phosphorylation
-
Animal Treatment: Administer this compound (e.g., 0.5 - 2.0 mg/kg, intraperitoneally) or saline vehicle to adult rats.[18]
-
Tissue Collection: At a specified time point post-injection (e.g., 30-90 minutes for acute effects), euthanize the animals and rapidly dissect the brain region of interest (e.g., frontal cortex) on ice.[15]
-
Protein Extraction: Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a standard assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel (SDS-PAGE). Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20, TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again extensively with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the change in activation state.
Protocol 2: In Situ Hybridization for mRNA Expression
-
Animal Treatment and Tissue Preparation: Following this compound or vehicle administration, perfuse animals with saline followed by 4% paraformaldehyde.[23] Post-fix the brain overnight, then cryoprotect in a sucrose solution before sectioning on a cryostat.
-
Probe Preparation: Synthesize antisense and sense (control) riboprobes labeled with a marker (e.g., digoxigenin-UTP or radioactive isotopes like ³⁵S-UTP) from a cDNA template for the gene of interest (e.g., D2 receptor).
-
Hybridization:
-
Mount brain sections onto coated slides.
-
Pre-treat sections with proteinase K to improve probe accessibility.
-
Incubate sections with the labeled probe in a hybridization buffer overnight in a humidified chamber at an appropriate temperature (e.g., 55-65°C).
-
-
Post-Hybridization Washes: Perform a series of stringent washes with SSC buffers and RNase A treatment to remove non-specifically bound probe.
-
Detection:
-
For isotopic probes, expose slides to autoradiographic film or liquid emulsion.
-
For non-isotopic probes (e.g., digoxigenin), incubate with an anti-digoxigenin antibody conjugated to an enzyme like alkaline phosphatase (AP). Visualize the signal using a chromogenic substrate (e.g., NBT/BCIP).
-
-
Analysis: Quantify the hybridization signal using densitometry analysis of film autoradiograms or by counting labeled cells under a microscope. Compare the signal intensity between this compound-treated and control groups.[13]
Protocol 3: Silver Staining for Neurodegeneration
-
Animal Treatment and Tissue Preparation: This protocol is similar to the initial steps for in situ hybridization, requiring perfusion-fixation of the brain tissue.[6]
-
Sectioning: Cut frozen or paraffin-embedded sections of the brain, particularly the retrosplenial cortex.
-
Staining Procedure (e.g., Gallyas or Fluoro-Jade):
-
Rehydrate the sections through a series of alcohol grades.
-
Pre-treat sections to suppress background staining.
-
Impregnate the sections in a silver nitrate solution in the dark. This step allows silver ions to bind to degenerating neurons and their processes.
-
Develop the silver signal using a reducing solution (e.g., containing formaldehyde). This causes the bound silver ions to be reduced to metallic silver, which appears black or dark brown.
-
Stop the development process and fix the staining.
-
-
Counterstaining and Mounting: Optionally, counterstain with a nuclear stain like Neutral Red to visualize healthy cell bodies. Dehydrate the sections and coverslip with a mounting medium.
-
Analysis: Examine the sections under a light microscope. Identify and count the number of silver-impregnated (argyrophilic) degenerating neurons in the brain regions of interest. Compare the extent of neurodegeneration between different dose groups and time points.[6][20]
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling cascades affected by NMDA receptor blockade with this compound.
Experimental Workflow for In Vivo Study
Caption: A typical experimental workflow for studying this compound's effects.
Logical Relationships in this compound's Actions
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (MK-801): The Dual Potential of a Non-Competitive NMDA Receptor Antagonist in Psychiatric Pharmacology | Advances in Engineering Technology Research [madison-proceedings.com]
- 5. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK-801-induced neuronal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuronal vacuolization and necrosis induced by the noncompetitive N-methyl-D-aspartate (NMDA) antagonist MK(+)801 (this compound maleate): a light and electron microscopic evaluation of the rat retrosplenial cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neo-med.org [neo-med.org]
- 9. Effects of this compound (MK801) on Olfactory Span in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term potentiation and long-term depression: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA receptor channel antagonism by this compound (MK-801) impairs performance of rats in aversively motivated complex maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MK-801 (this compound) Regulates Multiple Steps of Adult Hippocampal Neurogenesis and Alters Psychological Symptoms via Wnt/β-Catenin Signaling in Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chronic treatment with this compound maleate increases the number of striatal neurons expressing the D2 receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Group II metabotropic glutamate receptor agonist ameliorates MK801-induced dysfunction of NMDA receptors via the Akt/GSK-3β pathway in adult rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Famotidine has a neuroprotective effect on MK-801 induced toxicity via the Akt/GSK-3β/β-catenin signaling pathway in the SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reversible Changes in BDNF Expression in MK-801-Induced Hippocampal Astrocytes Through NMDAR/PI3K/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Phencyclidine (PCP) and this compound (MK801) exert time-dependent effects on the expression of immediate early genes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neurodegeneration and prolonged immediate early gene expression throughout cortical areas of the rat brain following acute administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of this compound and enadoline on immediate early gene expression in the gerbil global ischaemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound (MK-801) induces distinct changes of N-methyl-D-aspartic acid receptor subunits in parvalbumin-containing interneurons in young adult rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of chronic this compound on acute pain and on mRNA expression of neuropeptides and the dopamine and glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Differential actions of this compound (MK-801) on the mesolimbic and mesocortical dopamine systems: role of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
Dizocilpine (MK-801): A Technical Guide for Studying Glutamate Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dizocilpine, also known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamate neurotransmission. Its unique mechanism of action, involving an open-channel block, has made it an invaluable tool in neuroscience research. This technical guide provides an in-depth overview of this compound's pharmacological properties, its application in various experimental paradigms to probe the function of the glutamate system, and detailed protocols for its use. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development engaged in the study of glutamate neurotransmission and its role in neurological and psychiatric disorders.
Introduction to this compound (MK-801)
This compound is a dibenzocycloheptene derivative that acts as a high-affinity, non-competitive antagonist at the NMDA receptor.[1] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and the NMDA receptor is a subtype of ionotropic glutamate receptor critical for synaptic plasticity, learning, and memory.[2] Dysregulation of NMDA receptor function has been implicated in a range of CNS disorders, making it a significant target for therapeutic intervention.
This compound's mechanism of action is both use- and voltage-dependent. It binds to a site within the NMDA receptor's ion channel, physically obstructing the flow of ions.[3] This blockade can only occur when the channel is in its open state, which requires the binding of both glutamate and a co-agonist (glycine or D-serine) and depolarization of the neuronal membrane to relieve the magnesium (Mg²⁺) block.[3]
Pharmacological Profile
The pharmacological characteristics of this compound are crucial for its application as a research tool. Key quantitative data are summarized below.
Data Presentation
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Kd) | 37.2 nM | Rat brain membranes | [4] |
| IC₅₀ (NMDA-induced [³H]NE release) | 20 nM | Rat hippocampus | [4] |
| IC₅₀ ([³H]TCP binding) | 9 nM | Rat hippocampus | [4] |
Experimental Applications and Protocols
This compound is widely used in a variety of experimental models to investigate the role of NMDA receptor-mediated neurotransmission in physiological and pathological processes.
In Vivo Microdialysis for Glutamate Release
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals. Administration of this compound can alter glutamate levels, providing insights into the regulatory role of NMDA receptors on glutamatergic activity.[5]
Experimental Protocol: In Vivo Microdialysis
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. All procedures must be approved by an institutional animal care and use committee.
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat using an appropriate anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
This compound Administration:
-
After collecting baseline samples, administer this compound (e.g., 0.6 mg/kg, i.p.) or vehicle.[5]
-
Continue collecting dialysate samples for a predetermined period to monitor changes in glutamate levels.
-
-
Sample Analysis:
-
Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.
-
-
Data Analysis:
-
Express the glutamate concentrations as a percentage of the mean baseline values.
-
Use appropriate statistical tests to compare the effects of this compound treatment to the vehicle control group.
-
Electrophysiology
Patch-clamp electrophysiology is a powerful technique to study the effects of this compound on NMDA receptor-mediated currents at the single-cell level.[6]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use primary neuronal cultures or cell lines expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.[6]
-
-
Solutions:
-
External Solution (aCSF): Containing appropriate concentrations of ions, including Mg²⁺.
-
Internal Solution: Mimicking the intracellular ionic environment.
-
Agonist Solution: aCSF containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell membrane at a holding potential of -60 mV or -70 mV.[6]
-
Obtain a stable baseline current.
-
Apply the agonist solution to evoke an inward NMDA receptor-mediated current.
-
-
This compound Application:
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated currents.
-
Plot the percentage of current inhibition as a function of this compound concentration and fit the data to a logistic function to calculate the IC₅₀.
-
Construct current-voltage (I-V) plots to assess the voltage-dependency of the block.
-
Behavioral Assays
This compound is frequently used to induce behavioral changes in animal models that are relevant to psychiatric disorders, such as schizophrenia, or to study the role of NMDA receptors in learning and memory.
Quantitative Data from Behavioral Studies
| Behavioral Assay | Species | This compound Dose (Route) | Observed Effect | Reference |
| Locomotor Activity | Rat | 0.15-0.5 mg/kg (i.p.) | Dose-dependent increase in locomotor activity. | [7] |
| Locomotor Activity | Rat | 0.3 mg/kg (i.p.) | Increased locomotor activity. | [8][9] |
| Social Recognition | Mouse | 0.1 mg/kg | Impairment of social recognition. | [10] |
| Neuroprotection (Ischemia) | Gerbil | ED₅₀ = 0.3 mg/kg | Protection against ischemia-induced neurodegeneration. | [3] |
| Olney's Lesions | Rat | 0.5 - 10 mg/kg (s.c. or i.p.) | Induction of neuronal vacuolization and necrosis. | [11] |
Experimental Protocol: Novel Object Recognition (NOR) Task
-
Animal Model: Adult male C57BL/6 mice are commonly used.
-
Apparatus: A square open-field box.
-
Habituation:
-
Handle the mice for several days before the experiment.
-
Allow each mouse to freely explore the empty open-field box for a set period (e.g., 10 minutes) for 2-3 consecutive days.
-
-
Training (Familiarization) Phase:
-
Place two identical objects in the open field.
-
Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle 30 minutes before the training phase.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), return the mouse to the open field.
-
One of the familiar objects is replaced with a novel object.
-
Record the time the mouse spends exploring each object for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate a discrimination index (DI) as (time exploring novel object - time exploring familiar object) / (total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Compare the DI between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NMDA Receptor Signaling and this compound's Mechanism of Action.
Caption: General Experimental Workflow for Preclinical Studies with this compound.
References
- 1. Clinical physiology and mechanism of this compound (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Effect of acute and chronic MK-801 administration on extracellular glutamate and ascorbic acid release in the prefrontal cortex of freely moving mice on line with open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MK801-induced locomotor activity in preweanling and adolescent male and female rats: role of the dopamine and serotonin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of this compound-induced social recognition deficits in mice by brexpiprazole, a novel serotonin-dopamine activity modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Off-Target Effects of Dizocilpine (MK-801) in Preclinical Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dizocilpine, also known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its high affinity for the NMDA receptor channel has made it a widely used tool in neuroscience research to probe the function of the glutamatergic system and to model neuropsychiatric disorders such as schizophrenia.[1] However, the translation of its neuroprotective effects in preclinical models to clinical applications has been hampered by a narrow therapeutic window and significant side effects, including psychotomimetic and neurotoxic effects.[1][3] While many of these adverse effects are attributed to its primary mechanism of action at the NMDA receptor, a growing body of evidence suggests that off-target interactions may also contribute to its complex pharmacological profile. This technical guide provides a comprehensive overview of the known off-target effects of this compound in preclinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Data Presentation: Off-Target Binding Affinities and Functional Effects
While this compound is highly selective for the NMDA receptor, it exhibits binding affinity for several other neurotransmitter receptors and transporters. The following tables summarize the available quantitative data on these interactions. It is important to note that specific binding affinities (Ki or IC50 values) for some of the reported off-targets, such as the dopamine and serotonin transporters and sigma receptors, are not consistently reported in the literature, indicating a potential area for further investigation.
Table 1: Binding Affinities of this compound at On-Target and Off-Target Sites
| Target | Ligand | Species | Brain Region/System | Ki / Kd (nM) | Assay Type | Reference |
| NMDA Receptor (On-Target) | (+)-[3H]MK-801 | Rat | Brain Membranes | 37.2 (Kd) | Radioligand Binding | [2] |
| NMDA Receptor (On-Target) | This compound | Human (cloned) | D2High expressing cells | 1.8 (Kd) | Radioligand Binding | [4] |
| Dopamine D2 Receptor (High-Affinity State) | This compound | Human (cloned) | D2High expressing cells | 0.3 (Ki) | Radioligand Binding | [4] |
| Nicotinic Acetylcholine Receptor | MK-801 | Mouse | Muscle Cell Line | ~7000 (Kd) | Electrophysiology | [5] |
Table 2: Functional Effects of this compound at Off-Target Sites
| Target | Effect | Concentration | Species/System | Measurement | Reference |
| Nicotinic Acetylcholine Receptor | Channel Block | 3 µM (IC50 at -70 mV) | Mouse Muscle Cell Line | Macroscopic Current Inhibition | [5] |
| Serotonin Transporter (SERT) | Inhibition of uptake | 0.6-60 µM | Rat Brain Slices (SNr) | Potentiation of 5-HT release | [6] |
| Dopamine Transporter (DAT) | Putative action | 0.1-100 µM | Rat Striatal Synaptosomes | Inhibition of MPP+-induced DA release | [7] |
| Noradrenaline & Serotonin Release/Uptake | Increased release & slowed uptake | 10 µM | Rat Brain Slices (LC & DRN) | Fast Cyclic Voltammetry | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are protocols for key experiments used to characterize the off-target effects of this compound.
Protocol 1: Open-Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and stereotyped behaviors induced by this compound.
Materials:
-
Open-field arena (e.g., 40 x 40 x 30 cm) equipped with an automated tracking system.
-
This compound (MK-801) solution in sterile saline.
-
Vehicle (sterile saline).
-
Adult male rats (e.g., Wistar or Sprague-Dawley) or mice.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. To minimize novelty-induced hyperactivity, habituate each animal to the open-field arena for 5-10 minutes on the day before testing.
-
Drug Administration: Administer this compound (typically 0.1-0.5 mg/kg for rats) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Post-Injection Period: Return the animal to its home cage for a 20-30 minute absorption period.
-
Testing: Gently place the animal in the center of the open-field arena.
-
Data Collection: Record activity for a predefined period (e.g., 30-60 minutes). Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Rearing frequency (vertical activity).
-
Incidence and duration of stereotyped behaviors (e.g., head weaving, circling).
-
-
Data Analysis: Compare behavioral parameters between this compound-treated and vehicle control groups using appropriate statistical analyses (e.g., ANOVA followed by post-hoc tests).
Protocol 2: In Vivo Microdialysis for Monoamine Measurement
Objective: To measure extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions following this compound administration.[9]
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
This compound solution and artificial cerebrospinal fluid (aCSF).
-
Anesthetized or freely moving rats.
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Basal Level Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., 0.3 mg/kg, i.p.) or vehicle.[9]
-
Post-Injection Collection: Continue collecting dialysate samples for several hours.
-
Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.
-
Data Analysis: Express neurotransmitter levels as a percentage of the basal levels and compare the time course of changes between the drug and vehicle groups.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of this compound, the following diagrams have been generated using the DOT language.
Overview of this compound's on-target and off-target interactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methoxetamine - Wikipedia [en.wikipedia.org]
- 6. MK-801 interaction with the 5-HT transporter: a real-time study in brain slices using fast cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by this compound (MK-801) of striatal dopamine release induced by MPTP and MPP+: possible action at the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound (MK 801) on noradrenaline, serotonin and dopamine release and uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (MK-801) increases not only dopamine but also serotonin and norepinephrine transmissions in the nucleus accumbens as measured by microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dizocilpine (MK-801) in Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dizocilpine, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its profound effects on synaptic plasticity, particularly long-term potentiation (LTP), have made it an invaluable tool in neuroscience research. This technical guide provides an in-depth examination of the role of this compound in LTP, detailing its mechanism of action, summarizing quantitative data from key studies, and providing comprehensive experimental protocols. Furthermore, this guide includes detailed diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular and procedural aspects of studying this compound's influence on LTP.
Introduction to this compound and its Mechanism of Action
This compound (MK-801) is a well-characterized pharmacological agent that acts as a non-competitive antagonist of the NMDA receptor.[1] The NMDA receptor, a crucial component of excitatory synaptic transmission, is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[1] Upon activation, the channel opens, permitting the influx of cations, most notably Ca2+, which is a critical trigger for the downstream signaling cascades that underlie synaptic plasticity.[1]
This compound exerts its inhibitory effect by binding to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor.[1][2] This binding is use-dependent, meaning the channel must be open for this compound to access its binding site.[1][2] Once bound, it physically obstructs the channel, preventing the flow of ions and thereby inhibiting NMDA receptor-mediated currents.[1][2] This blockade effectively decouples synaptic activity from the intracellular signaling pathways necessary for the induction of many forms of LTP.[2]
Quantitative Data on the Effects of this compound on LTP
The inhibitory effect of this compound on LTP has been quantified in numerous studies. The following tables summarize key findings regarding its potency and dose-dependent effects in different experimental preparations.
| Preparation | Species | LTP Induction Protocol | This compound (MK-801) Concentration | Effect on LTP | Reference |
| Hippocampal Slices (CA1) | Rat | High-Frequency Stimulation (HFS) | 10-50 µM | Inhibition of LTP induction | [1] |
| Hippocampal Slices (CA1) | Rat | Tetanic Stimulation | IC50: 11.6 +/- 0.53 µM (prolonged pre-incubation) | Blockade of LTP induction | [3] |
| Hippocampal Slices (CA1) | Rat | High-Frequency Stimulation (100Hz for 1s) | 5 µM | LTP deficit | [4] |
| Perforant Path-Granule Cell Synapses (in vivo) | Rat | Tetanic Stimulation | Not specified | LTP was observed (in contrast to ketamine) | [5] |
| Hippocampal Slices (CA1) | Rat | Not specified | IC50: 0.13 +/- 0.02 µM (prolonged pre-incubation) | Blockade of LTP induction | [3] |
| In Vivo Studies | Species | Administration Route & Dose | Behavioral Task | Effect on Learning/Memory & LTP | Reference |
| Rat | Systemic injection (5 mg/kg) | Spatial Memory | Profoundly impaired LTP and deficits in long-term spatial memory | [6] | |
| Rat | Intraperitoneal (i.p.) injection (10 mg/kg) | Water Maze | Slower learning rate to find the escape platform | [7] | |
| Rat | Subcutaneous (s.c.) injection (0.05 mg/kg) | 14-unit T-maze (aversively motivated) | Significant impairment in acquisition (cognitive measures) | [8] | |
| Rat | Intraperitoneal (i.p.) injection (0.03, 0.10, 0.17, 0.3 mg/kg) | Olfactory Span Task | Dose-dependent impairment in accuracy, interacting with memory load | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's effects on LTP. The following are standard protocols for in vitro and in vivo electrophysiological studies.
In Vitro Field Potential Recording in Hippocampal Slices
This protocol is widely used to assess the impact of this compound on LTP in the CA1 region of the hippocampus.[1]
1. Slice Preparation:
-
Anesthetize a rodent (e.g., Wistar rat) and perform decapitation.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
aCSF composition (in mM): 124 NaCl, 3.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 D-glucose.[1]
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least one hour to allow for recovery.[1]
2. Recording Setup:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Position a stimulating electrode (e.g., concentric bipolar tungsten) in the Schaffer collateral pathway.
-
Place a recording electrode (a glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[1]
3. Baseline Recording:
-
Deliver single baseline electrical stimuli (e.g., at 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit a response that is approximately 30-50% of the maximal fEPSP amplitude.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes.[1]
4. This compound (MK-801) Application:
-
Prepare a stock solution of this compound maleate in either water or aCSF.
-
Bath-apply this compound at the desired final concentration (e.g., 10-50 µM) by switching the perfusion solution.[1]
-
Allow the drug to equilibrate in the tissue for at least 20-30 minutes before inducing LTP.[1]
5. LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second each, separated by a 20-second interval).[1]
-
Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes following HFS to assess the magnitude and stability of potentiation.[1]
6. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes recorded post-HFS to the average baseline slope.
-
Compare the degree of potentiation between the control (aCSF only) and this compound-treated slices.[1]
In Vivo Extracellular Single-Unit Recording
This protocol allows for the investigation of this compound's effects on neuronal firing in a specific brain region of an anesthetized animal.[1]
1. Animal Preparation:
-
Anesthetize the animal (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., urethane).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
2. Electrode Placement:
-
Slowly lower a recording microelectrode into the target brain region according to stereotaxic coordinates.
-
Identify neurons based on their characteristic firing patterns and action potential waveforms.
3. Baseline Recording:
-
Once a stable single-unit recording is established, record the spontaneous firing rate for a baseline period of at least 10-15 minutes.
4. This compound (MK-801) Administration:
-
Administer this compound systemically (e.g., via intraperitoneal injection) at the desired dose.
-
Alternatively, for local application, use iontophoresis through a multi-barreled micropipette.
5. Post-Drug Recording:
-
Continue to record the neuron's firing activity for an extended period (e.g., 60-120 minutes) to observe the drug's effect on the firing rate and pattern.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.
Signaling Pathway of LTP Induction and Inhibition by this compound
Caption: Signaling pathway of LTP induction and the inhibitory action of this compound.
Experimental Workflow for In Vitro LTP Studies with this compound
Caption: Experimental workflow for in vitro LTP studies investigating the effect of this compound.
Discussion and Conclusion
This compound's reliable and potent blockade of NMDA receptor function has cemented its role as a cornerstone tool in the study of LTP. By preventing the critical Ca²⁺ influx through the NMDA receptor channel, this compound effectively inhibits the induction of NMDAR-dependent LTP.[2] This property has been instrumental in elucidating the molecular mechanisms underlying synaptic plasticity and its relationship to learning and memory.[9][10]
The quantitative data and experimental protocols presented in this guide offer a practical framework for researchers investigating the multifaceted roles of NMDA receptors in synaptic function. The provided diagrams serve to visually synthesize the complex signaling cascades and experimental procedures involved.
While primarily a research tool due to its side-effect profile, the insights gained from studies utilizing this compound continue to inform the development of novel therapeutic strategies for a range of neurological and psychiatric disorders where NMDA receptor dysfunction is implicated. Future research will likely continue to leverage this compound and similar compounds to further unravel the intricate mechanisms of synaptic plasticity and their relevance to brain health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential effects of ketamine and MK-801 on the induction of long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A single application of MK801 causes symptoms of acute psychosis, deficits in spatial memory, and impairment of synaptic plasticity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A single high dose of this compound produces long-lasting impairment of the water maze performance in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA receptor channel antagonism by this compound (MK-801) impairs performance of rats in aversively motivated complex maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound (MK801) on Olfactory Span in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Memory consolidation - Wikipedia [en.wikipedia.org]
The Impact of Dizocilpine (MK-801) on Neuronal Plasticity and Memory Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dizocilpine (MK-801) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in the machinery of synaptic plasticity and memory. By binding within the ion channel of the NMDA receptor, this compound effectively blocks the influx of calcium ions, a crucial secondary messenger that initiates a cascade of intracellular signaling events essential for the induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound's action, its profound impact on neuronal plasticity, and the consequent effects on memory formation. Detailed experimental protocols for assessing these effects, quantitative data from key studies, and visualizations of the implicated signaling pathways are presented to serve as a valuable resource for researchers in neuroscience and drug development.
Introduction
The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in excitatory synaptic transmission in the central nervous system.[1][2] Its unique properties, including voltage-dependent magnesium block and high calcium permeability, allow it to function as a coincidence detector for presynaptic glutamate release and postsynaptic depolarization.[3] This function is fundamental to the induction of synaptic plasticity, a process believed to underlie learning and memory.[4]
This compound (MK-801) is a powerful pharmacological tool used to investigate the role of NMDA receptors in these processes.[5][6] As a non-competitive antagonist, it binds to a site within the NMDA receptor's ion channel, thereby preventing ion flow.[3] This action is use-dependent, meaning the channel must be open for this compound to bind.[3] Its high affinity and slow off-rate result in a long-lasting blockade of NMDA receptor function, making it a robust agent for studying the consequences of NMDA receptor hypofunction.[5]
This guide will delve into the intricate mechanisms by which this compound disrupts neuronal plasticity and impairs memory consolidation, providing quantitative data and detailed methodologies for researchers seeking to utilize this compound in their studies.
Mechanism of Action of this compound
This compound exerts its effects primarily by acting as a non-competitive antagonist at the NMDA receptor. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits.[1] For the channel to open, both glutamate must bind to the GluN2 subunit and a co-agonist, typically glycine or D-serine, must bind to the GluN1 subunit.[3]
Even with agonist and co-agonist binding, at resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺). Depolarization of the postsynaptic membrane, often due to activation of nearby AMPA receptors, dislodges the Mg²⁺ ion, allowing for the influx of sodium (Na⁺) and, most critically, calcium (Ca²⁺) ions.[3]
This compound binds to a site within the open ion channel, physically occluding the pore and preventing the passage of ions.[3] This blockade is voltage-dependent and use-dependent, as the channel must be activated for the binding site to be accessible.[3]
dot
References
- 1. Synaptic plasticity of NMDA receptors: mechanisms and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (MK-801): The Dual Potential of a Non-Competitive NMDA Receptor Antagonist in Psychiatric Pharmacology | Advances in Engineering Technology Research [madison-proceedings.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical physiology and mechanism of this compound (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dizocilpine (MK-801) for Inducing Psychosis Models in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Dizocilpine (MK-801) to induce a preclinical animal model of psychosis in rats. This model is instrumental in investigating the neurobiological underpinnings of psychosis and for the initial screening of potential antipsychotic therapeutics. Administration of the non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 in rats leads to a range of behavioral abnormalities that mimic the positive, negative, and cognitive symptoms of schizophrenia in humans.[1] These manifestations include hyperlocomotion, stereotyped behaviors, social withdrawal, and deficits in learning and memory.[1]
Mechanism of Action
MK-801 is a potent and selective non-competitive antagonist of the NMDA receptor.[1][2] By blocking the ion channel of this receptor, MK-801 impedes glutamatergic neurotransmission, a key mechanism implicated in the pathophysiology of schizophrenia.[1][3][4] This antagonism of the NMDA receptor, particularly on GABAergic interneurons, is thought to lead to a disinhibition of pyramidal neurons, resulting in cortical excitability and psychosis-like symptoms.[5]
Data Presentation: Quantitative Effects of MK-801 on Rat Behavior
The following tables summarize the dose-dependent effects of MK-801 on various behavioral paradigms in rats. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Effects of Acute MK-801 Administration on Locomotor Activity
| Dose (mg/kg, i.p.) | Observation Time (minutes) | Effect on Locomotor Activity |
| 0.05 - 0.1 | Not Specified | Increased locomotion.[6] |
| 0.1 - 0.5 | Not Specified | Robust, dose-dependent increase in locomotor activity.[1] |
| 0.2 | 15 | Marked increase in the initial rate of locomotion and elimination of its decrement over time in male rats.[1][7] |
| 0.5 | Not Specified | Increased locomotor activity.[8] |
Table 2: Effects of Acute MK-801 Administration on Social Interaction
| Dose (mg/kg, i.p.) | Effect on Social Interaction |
| 0.05 - 0.2 | Dose-dependent decrease in social interaction time.[1] |
Table 3: Effects of Acute MK-801 Administration on Prepulse Inhibition (PPI)
| Dose (mg/kg, i.p.) | Effect on Prepulse Inhibition |
| 0.15 | Deficits in sensorimotor gating.[1] |
| 5 | Disruption of prepulse inhibition 1 day after treatment.[9] |
Experimental Workflow
A typical experimental workflow for an MK-801 induced psychosis study involves several key stages, from animal habituation to behavioral testing and data analysis.
Experimental Protocols
Open Field Test for Locomotor Activity and Stereotypy
Objective: To assess spontaneous locomotor activity and stereotyped behaviors, which are considered models of positive symptoms of schizophrenia.
Materials:
-
Open field arena (e.g., a square or circular arena with walls)
-
Video recording and analysis software
-
MK-801 solution (dissolved in 0.9% saline)
-
Saline solution (0.9%)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment. To minimize novelty-induced hyperactivity, habituate the rats to the open field arena for a set period (e.g., 30-60 minutes) on one or more days prior to the test day.[1]
-
Drug Administration: Administer MK-801 (doses typically ranging from 0.1 to 0.5 mg/kg) or vehicle (saline) via i.p. injection.[1]
-
Post-Injection Period: Return the rat to its home cage for a specific period (typically 15-30 minutes) to allow for drug absorption.[1]
-
Testing: Place the rat in the center of the open field arena.[1]
-
Data Collection: Record the locomotor activity for a defined period (e.g., 15-60 minutes). Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
Stereotyped behaviors (e.g., repetitive head weaving, circling)[1]
-
Prepulse Inhibition (PPI) Test
Objective: To measure deficits in sensorimotor gating, a translational marker of information-processing deficits observed in schizophrenia.
Materials:
-
A startle response system with a sound-attenuating chamber
-
MK-801 solution
-
Saline solution
-
Syringes and needles
Procedure:
-
Habituation: Acclimate the rats to the testing room.[1]
-
Drug Administration: Administer MK-801 (e.g., 0.15 mg/kg) or vehicle via i.p. injection.[1]
-
Post-Injection Period: Return the rat to its home cage for 15-30 minutes.[1]
-
Testing: Place the rat in the startle chamber and allow for a 5-minute acclimation period with background white noise.[1]
-
PPI Session: The session consists of a series of trials including:
-
Pulse-alone trials (e.g., a 120 dB burst of white noise)
-
Prepulse-plus-pulse trials (a non-startling prepulse, e.g., 75-85 dB, precedes the startling pulse)
-
No-stimulus trials (background noise only)
-
-
Data Analysis: Calculate the percentage of PPI using the formula: %PPI = 100 - [ (startle response on prepulse + pulse trials) / (startle response on pulse-alone trials) ] x 100.
Social Interaction Test
Objective: To evaluate social withdrawal, a behavior analogous to the negative symptoms of schizophrenia.
Materials:
-
A neutral, well-lit testing arena
-
Video recording equipment
-
MK-801 solution
-
Saline solution
-
Syringes and needles
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour.[1]
-
Drug Administration: Administer MK-801 (doses typically ranging from 0.05 to 0.2 mg/kg) or vehicle to one rat of each pair. The other rat remains untreated (the "partner").[1]
-
Post-Injection Period: Return the injected rat to its home cage for 15-30 minutes.[1]
-
Testing: Place both the drug-treated rat and its untreated partner into the testing arena simultaneously.[1]
-
Data Collection: Videotape the interaction for a set duration (e.g., 10-15 minutes). Score behaviors such as sniffing, grooming, and following.[1]
Concluding Remarks
The this compound (MK-801) induced psychosis model in rats is a robust and widely utilized tool in psychiatric drug discovery and neuroscience research. Careful consideration of dosage, timing, and behavioral endpoints is crucial for the successful implementation and interpretation of studies using this model. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the complex neurobiology of psychosis and developing novel therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical physiology and mechanism of this compound (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 6. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute NMDA Receptor Hypofunction induced by MK801 Evokes Sex-Specific Changes in Behaviors Observed in Open Field Testing in Adult Male and Proestrus Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 9. A single application of MK801 causes symptoms of acute psychosis, deficits in spatial memory, and impairment of synaptic plasticity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Dizocilpine (MK-801)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Dizocilpine ((-)-Dizocilpine maleate, MK-801) for in vivo administration. This compound is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist widely utilized in neuroscience research to investigate the role of NMDA receptors in various physiological and pathological processes.[1][2] Proper preparation and dissolution of this compound are critical for accurate dosing and obtaining reliable experimental outcomes.
Data Presentation: Solubility of this compound Maleate
The solubility of this compound maleate can vary depending on the solvent and the specific salt form. The following table summarizes the solubility of this compound maleate in various solvents and vehicle systems commonly used for in vivo research. It is crucial to use a freshly opened or anhydrous solvent, as the presence of moisture can significantly impact solubility, especially for dimethyl sulfoxide (DMSO).[1][3][4]
| Solvent/Vehicle System | Solubility | Remarks |
| Single Solvents (for stock solutions) | ||
| DMSO | ≥ 67-100 mg/mL[1][4] | Requires sonication. Hygroscopic DMSO can reduce solubility.[1][4] |
| Ethanol | ~7-25 mg/mL[1][4] | May require sonication.[1] |
| Water | ~8.33 mg/mL[1][4] | Requires sonication and warming to 60°C. Sparingly soluble in aqueous buffers.[1] |
| Dimethyl formamide (DMF) | ~25 mg/mL[1] | |
| Co-solvent Systems (for working solutions) | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[1] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[1] | SBE-β-CD can enhance solubility. |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[5] | |
| PBS | 4.55 mg/mL[4] | Requires sonication and warming to 60°C. |
Experimental Protocols
Below are detailed methodologies for preparing this compound for in vivo administration using different vehicle systems. The choice of protocol will depend on the desired final concentration, administration route, and experimental design.
Protocol 1: Preparation using a Co-Solvent System (for Intraperitoneal or Intravenous Injection)
This protocol is suitable for preparing a stock solution and a working solution for intraperitoneal (i.p.) or intravenous (i.v.) injection, particularly when higher concentrations are required.[1]
Materials:
-
(-)-Dizocilpine maleate powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Prepare the Working Solution:
-
To prepare a 1 mL working solution, sequentially add the following components:
-
Ensure the solution is clear and free of particulates before administration.
-
Storage and Stability:
-
Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][4]
-
Avoid repeated freeze-thaw cycles.[1]
-
It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5][6]
Protocol 2: Direct Dissolution in Saline (for Subcutaneous or Intraperitoneal Injection)
For lower concentrations, this compound maleate can be dissolved directly in saline, which is often preferred to minimize potential vehicle effects.[1][5] This method is suitable for subcutaneous (s.c.) or intraperitoneal (i.p.) injections.
Materials:
-
(-)-Dizocilpine maleate powder
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Direct Dissolution in Saline:
-
Weigh the required amount of (-)-Dizocilpine maleate powder.
-
Add the appropriate volume of sterile saline to achieve the desired final concentration (e.g., 1 mg/mL).[7]
-
Vortex the solution vigorously.
-
To aid dissolution, gentle warming (e.g., to 60°C) and sonication can be applied until the solution is clear.[1]
-
Allow the solution to cool to room temperature before administration.
-
Ensure the final solution is clear and free of any visible particulates.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo use.
Caption: Mechanism of action of this compound at the NMDA receptor.
Caption: A typical experimental workflow for in vivo studies using this compound.
References
Application Notes and Protocols for MK-801 in Murine Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for utilizing Dizocilpine (MK-801), a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in neuroprotection studies involving mice. The information is curated to assist in the design and execution of robust preclinical research in neuroscience and pharmacology.
Mechanism of Action
MK-801 exerts its neuroprotective effects by binding to the phencyclidine (PCP) site within the ion channel of the NMDA receptor. This action is use-dependent, meaning the channel must first be opened by the binding of glutamate and a co-agonist (glycine or D-serine). Once bound, MK-801 blocks the influx of calcium ions (Ca2+), thereby preventing the downstream signaling cascades that lead to excitotoxic neuronal death. This mechanism is particularly relevant in pathological conditions characterized by excessive glutamate release, such as cerebral ischemia, traumatic brain injury, and neurodegenerative diseases.[1][2]
Recommended Dosages
The effective dosage of MK-801 for neuroprotection in mice can vary significantly depending on the experimental model, the route of administration, and the specific research question. The following tables summarize dosages cited in various neuroprotection studies.
Table 1: MK-801 Dosages in Ischemia and Excitotoxicity Models
| Mouse Strain | Model of Neurodegeneration | Dosage Range (mg/kg) | Route of Administration | Key Observations & Applications |
| C57BL/6J | Middle Cerebral Artery Occlusion (MCAO) | 0.1 | Intraperitoneal (i.p.) | Significantly reduced infarct volume when administered 15 minutes prior to dMCAO.[3] |
| Not Specified | Quinolinic Acid-induced Excitotoxicity | 0.02 - 0.08 | Intraperitoneal (i.p.) | Significantly improved locomotor activity and attenuated oxidative damage. |
| Not Specified | NMDA-induced Excitotoxicity | 1 - 10 | Intraperitoneal (i.p.) | Prevented neurodegeneration when administered after excitotoxin injection.[4][5] |
Table 2: MK-801 Dosages in Traumatic Brain Injury (TBI) and Other Models
| Mouse Strain | Model of Neurodegeneration | Dosage Range (mg/kg) | Route of Administration | Key Observations & Applications |
| Not Specified | Closed Head Injury | 1 | Intraperitoneal (i.p.) | When administered 1 and 2 days after injury in combination with NMDA, it blocked the beneficial effects of the agonist, indicating its potent NMDA receptor antagonism.[6] |
| Not Specified | Traumatic Brain Injury (Weight-drop) | 0.5, 2, 10 | Not Specified | Significantly inhibited neuronal degeneration and apoptosis, and improved learning and memory.[7] |
| CD-1 | Neuropsychiatric Behavioral Models | 0.1 - 0.3 | Intraperitoneal (i.p.) | Induced various behavioral changes relevant to neuropsychiatric disorders.[8] |
Experimental Protocols
Detailed methodologies for key neuroprotection experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Protocol 1: Neuroprotection in a Mouse Model of Focal Cerebral Ischemia (MCAO)
This protocol describes the induction of focal cerebral ischemia via middle cerebral artery occlusion (MCAO) and the assessment of MK-801's neuroprotective efficacy.
Materials:
-
Male C57BL/6J mice (25-30g)[9]
-
MK-801 (this compound maleate)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
6-0 nylon monofilament with a silicon-coated tip[9]
-
Surgical instruments
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals overnight with free access to water.[9]
-
Drug Preparation and Administration: Dissolve MK-801 in sterile saline. Administer MK-801 (e.g., 0.1 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 15 minutes before the MCAO surgery.[3]
-
Middle Cerebral Artery Occlusion (MCAO) Surgery:
-
Anesthetize the mouse using isoflurane.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce a 6-0 nylon monofilament with a silicon-coated tip into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery.
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
-
Post-operative Care: Monitor the animal's physiological parameters during and after surgery. Provide appropriate post-operative care, including analgesia and hydration.
-
Assessment of Neuroprotection (24 hours post-MCAO):
-
Euthanize the animal.
-
Harvest the brain and section it into 2 mm coronal slices.
-
Stain the brain sections with 2% TTC solution for 30 minutes at 37°C. TTC stains viable tissue red, leaving the infarcted area white.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis: Compare the infarct volumes between the MK-801-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Neuroprotection Against Quinolinic Acid-Induced Excitotoxicity
This protocol details the induction of excitotoxic neurodegeneration using quinolinic acid and the evaluation of MK-801's protective effects.
Materials:
-
Male mice
-
MK-801
-
Quinolinic acid
-
Sterile saline
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal and Drug Preparation: As described in Protocol 1.
-
MK-801 Administration: Administer MK-801 (e.g., 0.02, 0.04, or 0.08 mg/kg, i.p.) or vehicle daily for the duration of the study.
-
Stereotaxic Surgery for Quinolinic Acid Injection:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Make a scalp incision to expose the skull.
-
Drill a small burr hole over the striatum at predetermined coordinates.
-
Slowly infuse quinolinic acid (e.g., 300 nM) into the striatum using a Hamilton syringe.
-
Withdraw the needle slowly and suture the incision.
-
-
Behavioral Assessment:
-
Conduct behavioral tests such as the open field test (for locomotor activity) and the rotarod test (for motor coordination) at various time points (e.g., 7, 14, and 21 days) after quinolinic acid injection.
-
-
Biochemical and Histological Analysis:
-
At the end of the experiment, euthanize the animals and harvest the brains.
-
Perform biochemical assays on brain homogenates to measure markers of oxidative stress (e.g., lipid peroxidation, antioxidant enzyme levels).
-
Conduct histological analysis (e.g., Nissl staining) to assess neuronal damage in the striatum.
-
-
Data Analysis: Analyze behavioral, biochemical, and histological data using appropriate statistical methods to compare the different treatment groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of MK-801 and a typical experimental workflow for neuroprotection studies.
Caption: Mechanism of MK-801 neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Dizocilpine (MK-801) to Model Cognitive Deficits in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Dizocilpine (MK-801), a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, to model cognitive deficits relevant to schizophrenia in preclinical rodent models. By blocking the ion channel of the NMDA receptor, this compound inhibits glutamatergic neurotransmission, a key mechanism implicated in the pathophysiology of schizophrenia.[1][2] Administration of this compound induces a range of behavioral abnormalities in rodents that mimic the positive, negative, and cognitive symptoms of the disorder, including hyperlocomotion, social withdrawal, and impairments in learning and memory.[1][3][4] This makes it an invaluable tool for investigating the underlying neurobiology of cognitive dysfunction in schizophrenia and for the preclinical evaluation of novel therapeutic agents.[5]
Data Presentation: Quantitative Effects of this compound on Rodent Behavior
The following tables summarize the dose-dependent effects of this compound on various behavioral paradigms relevant to cognitive and schizophrenia-like symptoms in rodents. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that the effective dose can be influenced by factors such as rodent species, strain, sex, and the specific behavioral task.[6]
Table 1: Effects of Acute this compound Administration on Cognitive Function
| Behavioral Test | Species/Strain | Dose Range (mg/kg) | Route | Observed Effect on Cognition | Reference(s) |
| Morris Water Maze | Mice | 0.1 | i.p. | Impaired spatial working memory | [3] |
| Rats | 0.05 - 0.1 | s.c. | Impaired acquisition of spatial learning | [7] | |
| T-Maze Spontaneous Alternation | Mice | 0.1 - 0.5 | i.p. | Reduced spontaneous alternation, indicating working memory deficits | [8] |
| Rats | 0.05 | s.c. | Impaired performance on cognitive measures | [7] | |
| Novel Object Recognition | Mice | 0.1 | i.p. | Deficits in visual recognition memory | [5] |
| Rats | >0.5 | i.p. | Working memory deficits | [9] | |
| Social Recognition Test | Mice | 0.1 | i.p. | Significant impairment of social recognition | [10] |
| Paired Associates Learning | Rats | Not specified | Not specified | Impairment in accuracy with profound perseverative behavior | [11] |
| Odor Span Task | Rats | Not specified | Not specified | Impaired accuracy, exacerbated by increased memory load | [12] |
Table 2: Effects of this compound Administration on Schizophrenia-like Behaviors
| Behavioral Test | Species/Strain | Dose Range (mg/kg) | Route | Observed Schizophrenia-like Behavior | Reference(s) |
| Open Field Test | Mice | 0.1 - 0.5 | i.p. | Hyperlocomotion | [1] |
| Rats | 0.5 | i.p. | Hyperlocomotion | [13] | |
| Social Interaction Test | Mice | Not specified | Not specified | Decreased social interaction time | [3] |
| Rats | 0.5 | i.p. | Reduced social interaction | [13] | |
| Prepulse Inhibition (PPI) Test | Rats | 0.15 | i.p. | Disruption of sensorimotor gating | [1] |
| Rats | 5 | i.p. | Disruption of prepulse inhibition | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to acclimate animals to the testing environment to minimize stress and obtain reliable data.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used behavioral task to assess spatial learning and memory.
Materials:
-
Circular pool (1.5-2 m in diameter) filled with water made opaque with non-toxic paint.
-
Submerged escape platform.
-
Visual cues placed around the room.
-
Video tracking system.
-
This compound solution (dissolved in 0.9% saline).
-
Saline solution (0.9%).
-
Syringes and needles for injection.
Procedure:
-
Habituation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1 mg/kg for mice) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 20-30 minutes prior to the first trial.[3][7]
-
Acquisition Phase (4-5 days):
-
Place the animal into the pool facing the wall from one of four predetermined start locations.
-
Allow the animal to swim freely for 60-120 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for 4-5 consecutive days.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Key parameters to analyze include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
T-Maze Spontaneous Alternation for Working Memory
This task assesses spatial working memory based on an animal's innate tendency to explore novel environments.
Materials:
-
T-shaped maze with a start arm and two goal arms.
-
This compound solution.
-
Saline solution.
-
Syringes and needles.
Procedure:
-
Habituation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle 20-30 minutes before the trial.
-
Testing:
-
Place the animal in the start arm and allow it to freely choose one of the goal arms.
-
Once the animal enters a goal arm, record the choice.
-
The sequence of arm choices over a series of trials is recorded.
-
-
Data Analysis: The percentage of spontaneous alternations is calculated (e.g., if an animal enters the left arm, then the right arm on the next trial, this is an alternation). A lower percentage of alternations in this compound-treated animals indicates a working memory deficit.[8]
Novel Object Recognition (NOR) for Recognition Memory
The NOR task is used to evaluate non-spatial memory.
Materials:
-
Open field arena.
-
Two identical objects (familiar objects).
-
One novel object.
-
This compound solution.
-
Saline solution.
-
Syringes and needles.
Procedure:
-
Habituation: Acclimate the animals to the open field arena for a set period on one or more days prior to testing.
-
Drug Administration: Administer this compound or vehicle before the familiarization phase.
-
Familiarization Phase (Training):
-
Place the animal in the arena with two identical objects.
-
Allow the animal to explore the objects for a set duration (e.g., 5-10 minutes).
-
-
Test Phase (after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record the time spent exploring each object.
-
-
Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object compared to the total exploration time for both objects. A lower recognition index in the this compound group suggests impaired recognition memory.
Social Interaction Test
This test measures social withdrawal, a negative symptom of schizophrenia.
Materials:
-
Open field arena.
-
This compound solution.
-
Saline solution.
-
Syringes and needles.
Procedure:
-
Habituation: Acclimate the animals to the testing arena.
-
Drug Administration: Administer this compound or vehicle to one animal of a pair.
-
Testing:
-
Place the drug-treated animal and an untreated partner into the testing arena simultaneously.
-
Videotape the interaction for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis: An observer, blind to the treatment conditions, should score behaviors such as sniffing, grooming, and following. A decrease in the total time spent in social interaction is indicative of social withdrawal.[1][3]
Mandatory Visualizations
Signaling Pathway: NMDA Receptor Hypofunction Hypothesis
The following diagram illustrates the central role of NMDA receptor hypofunction in the cognitive deficits associated with schizophrenia and the mechanism of action of this compound.
Caption: Mechanism of this compound-induced cognitive deficits via NMDA receptor blockade.
Experimental Workflow: Modeling Cognitive Deficits
The diagram below outlines a typical experimental workflow for using this compound to induce cognitive deficits and test potential therapeutic compounds.
Caption: A typical experimental workflow for schizophrenia cognitive deficit modeling.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Clinical physiology and mechanism of this compound (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor channel antagonism by this compound (MK-801) impairs performance of rats in aversively motivated complex maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 9. The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of this compound-induced social recognition deficits in mice by brexpiprazole, a novel serotonin-dopamine activity modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MK-801 and amphetamine result in dissociable profiles of cognitive impairment in a rodent paired associates learning task with relevance for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of NMDA antagonist this compound (MK-801) are modulated by the number of distractor stimuli in the rodent odor span task of working memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of NMDA receptor models of schizophrenia: divergences in the behavioral effects of sub-chronic PCP and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A single application of MK801 causes symptoms of acute psychosis, deficits in spatial memory, and impairment of synaptic plasticity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Subcutaneous Administration of Dizocilpine (MK-801)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dizocilpine, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. As a pivotal component of the glutamatergic system, the NMDA receptor is integral to synaptic plasticity, learning, and memory. MK-801 exerts its effect by binding within the ion channel of the receptor, thereby obstructing the influx of calcium ions and inhibiting neuronal depolarization. This mechanism of action has established MK-801 as an indispensable tool in preclinical research for modeling cognitive deficits and neuropsychiatric disorders such as schizophrenia.
The selection of the administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of MK-801, which in turn significantly influences experimental outcomes. The two most common routes for systemic administration in rodent models are intraperitoneal (IP) and subcutaneous (SC). These application notes provide a comprehensive comparison of IP and SC administration of this compound, including a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to guide researchers in making informed decisions for their study designs.
Comparison of Administration Routes: Pharmacokinetics and Bioavailability
The route of administration profoundly impacts the rate of absorption and the subsequent concentration of MK-801 that reaches the central nervous system.
Subcutaneous (SC) administration generally leads to a more rapid and higher concentration of this compound in both blood plasma and brain tissue compared to intraperitoneal (IP) injection at the same dosage.[1] This is attributed to the avoidance of the first-pass metabolism in the liver, which can occur with IP injections as a portion of the drug is absorbed into the portal circulation.[2]
Intraperitoneal (IP) administration , while widely used, can result in lower and more delayed peak concentrations of the compound.[1] However, IP administration is a rapid and technically simple procedure.
The choice between SC and IP administration will depend on the specific goals of the experiment. If a rapid onset and high peak concentration in the brain are desired, SC administration may be preferable. If the aim is to replicate findings from a large body of literature that has predominantly used IP injections, then this route may be more appropriate.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (0.1 mg/kg) in Male ICR Mice
| Parameter | Intraperitoneal (IP) | Subcutaneous (SC) | Reference |
| Brain Tissue | |||
| Cmax (ng/g) | ~5 | ~9.5 | [1] |
| Tmax (min) | 30 | 15 | [1] |
| AUC (ng·h/g) | ~10 | ~15.9 | [1] |
| Blood Plasma | |||
| Cmax (ng/mL) | ~6 | ~11 | [1] |
| Tmax (min) | 30 | 15 | [1] |
| AUC (ng·h/mL) | ~12 | ~18.5 | [1] |
Table 2: Behavioral Effects of this compound via Intraperitoneal (IP) Administration in Rodents
| Dose (mg/kg) | Species | Behavioral Effect | Reference |
| 0.01 - 0.1 | Rat (Wistar, female) | Impaired short-term and long-term memory in object recognition task. | [3] |
| 0.1 | Rat | Disruption of retention of new information. | [4] |
| 0.1 - 0.2 | Mouse (NMRI, male) | Decreased novel object exploration time. | [3] |
| 0.2 | Rat | Impaired performance on sensorimotor tests, gross intoxication. | [4] |
| 0.25 | Rat | Hypermotility. | [5] |
| 0.3 | Rat (Sprague-Dawley) | Significant increases in extracellular dopamine, norepinephrine, and serotonin in the nucleus accumbens. | [6] |
| 5 | Rat (Wistar, male) | Deficits in reference memory, stereotypy, ataxia, and hyperlocomotion. | [3] |
Table 3: Behavioral Effects of this compound via Subcutaneous (SC) Administration in Rodents
| Dose (mg/kg) | Species | Behavioral Effect | Reference |
| 0.01 | Rat (Wistar, male) | No significant impairment in spatial learning and memory. | [3] |
| 0.05 | Rat (Wistar, male) | Impaired spatial learning and memory. | [3] |
| 0.1 | Rat (Wistar, male) | Impaired spatial learning and memory, hyperlocomotion. | [3] |
| 0.1 | Rat (female) | Markedly increased locomotor activity. | [7] |
| 0.25 | Rat (female) | Stereotypy and ataxia. | [7] |
| 0.5 | Rat (female) | Decreased locomotor activity, immobility. | [7] |
| 1 | Rat | Neuronal vacuolization in the posterior cingulate/retrosplenial cortex within 30 minutes. | [8] |
Signaling Pathway and Experimental Workflow
NMDA Receptor Signaling and this compound Blockade
Caption: NMDA receptor activation by glutamate and subsequent blockade by this compound (MK-801).
General Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for in vivo experiments involving this compound administration.
Experimental Protocols
Protocol 1: Preparation of this compound (MK-801) Solution
Materials:
-
(+)-MK-801 hydrogen maleate powder
-
Sterile, physiological saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Analytical balance and weigh boats
Procedure:
-
Calculation: Determine the required amount of MK-801 powder based on the desired final concentration and volume. It is crucial to account for the molecular weight of the maleate salt if dosing is based on the free base.
-
Weighing: Under sterile conditions, accurately weigh the MK-801 powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of sterile saline to the vial.[2]
-
Mixing: Vortex the solution thoroughly until the MK-801 is completely dissolved. For higher concentrations, gentle warming or sonication may be required. Ensure the final solution is clear and free of particulates.
-
Storage: Store the prepared solution appropriately. For short-term storage, refrigeration at 4°C is typically adequate. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Intraperitoneal (IP) Injection in Rodents
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
70% ethanol and gauze
Procedure:
-
Restraint: Securely restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards. This positioning allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
Site Identification: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.[2]
-
Injection: Clean the identified site with 70% ethanol. Insert the needle, bevel up, at a 15-30 degree angle to the abdominal wall.
-
Aspiration: Gently pull back on the plunger to ensure that no fluid (e.g., blood, urine, or intestinal contents) enters the syringe. If fluid is aspirated, discard the syringe and needle and repeat the procedure at a different site with a fresh sterile syringe and needle.[2]
-
Administration: If no fluid is aspirated, inject the solution smoothly.
-
Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any adverse reactions.
Protocol 3: Subcutaneous (SC) Injection in Rodents
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
70% ethanol and gauze
Procedure:
-
Restraint: Securely restrain the animal.
-
Site Identification: The loose skin over the scruff of the neck is the most common and appropriate site for SC injections. Lift the skin to form a "tent".
-
Injection: Clean the area with 70% ethanol. Insert the needle, bevel up, at a 45-degree angle into the base of the skin tent. Be cautious not to pass the needle through to the other side of the skin fold.
-
Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel.
-
Administration: Inject the solution. A small bleb or bubble will form under the skin, which is normal and indicates correct placement.[2]
-
Withdrawal & Monitoring: Withdraw the needle and gently massage the area to aid in the dispersal of the solution. Return the animal to its cage and monitor for any adverse reactions.[2]
Conclusion
The choice between intraperitoneal and subcutaneous administration of this compound is a critical decision that can significantly impact the pharmacokinetic profile and, consequently, the behavioral and physiological outcomes of a study. Subcutaneous administration offers the advantage of higher and more rapid brain concentrations, which may be desirable for studies requiring a robust and acute effect. Intraperitoneal injection, while resulting in lower and slower peak concentrations, is a well-established method that allows for comparison with a vast body of existing literature.
Researchers must carefully consider the objectives of their study, the desired pharmacokinetic profile, and the specific behavioral or physiological endpoints being measured when selecting the appropriate route of administration. The protocols and data provided in these application notes are intended to serve as a comprehensive guide for the effective and reproducible use of this compound in neuroscience research.
References
- 1. Data on analysis of MK-801 bioavailability in mouse plasma and brain tissue by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of chronic treatment with this compound (MK-801) on the behavioral response to dopamine receptor agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (MK-801) increases not only dopamine but also serotonin and norepinephrine transmissions in the nucleus accumbens as measured by microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurobehavioral profile of subcutaneously administered MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Dizocilpine (MK-801) in Neuronal Excitotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dizocilpine, also known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By binding to the PCP site within the ion channel of the NMDA receptor, this compound effectively blocks the influx of calcium (Ca2+), a critical step in excitatory neurotransmission.[1][2] Glutamate-mediated excitotoxicity, characterized by excessive activation of NMDA receptors leading to neuronal damage and death, is a key pathological process in various neurological disorders.[3][4][5] this compound's ability to block NMDA receptors makes it an invaluable tool for studying the mechanisms of excitotoxicity and for screening potential neuroprotective agents in in vitro models.[1][6]
These application notes provide detailed protocols for utilizing this compound to study excitotoxicity in neuronal cultures, including methods for inducing excitotoxicity and assessing neuronal viability and death.
Mechanism of Action in Excitotoxicity
Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors, particularly NMDA receptors, leads to neuronal injury and death.[4][7] This overactivation triggers a cascade of detrimental events, including a massive influx of Ca2+, which in turn activates various downstream signaling pathways leading to neuronal damage. This compound exerts its effects by directly blocking the NMDA receptor's ion channel, thereby preventing this pathological Ca2+ influx.[1][2]
Key signaling pathways implicated in glutamate-induced excitotoxicity and modulated by this compound include:
-
NMDA Receptor Blockade: this compound non-competitively binds to a site within the NMDA receptor's ion channel, physically obstructing the flow of ions.[1][2]
-
Prevention of Calcium Overload: By blocking the channel, this compound prevents the excessive influx of Ca2+ that is the primary trigger for excitotoxic neuronal death.[4]
-
Inhibition of Downstream Apoptotic Pathways: The prevention of Ca2+ overload subsequently inhibits the activation of pro-apoptotic proteins such as caspases, thereby promoting neuronal survival.[8]
-
Reduction of Oxidative Stress: Excitotoxicity is associated with increased production of reactive oxygen species (ROS).[3][9] By mitigating the initial excitotoxic insult, this compound can indirectly reduce oxidative stress.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in excitotoxicity models.
Table 1: this compound (MK-801) Concentrations for In Vitro Excitotoxicity Studies
| Application | Concentration Range | Cell Type | Reference |
| Neuroprotection against glutamate | 10 µM | Human Embryonic Stem Cell-derived Neurons | [10] |
| Induction of neurotoxicity | 10 - 100 µM | Primary Neuronal Cultures | [1] |
Table 2: Glutamate Concentrations for Inducing Excitotoxicity
| Concentration | Cell Type | Effect | Reference |
| 20 µM | Human Embryonic Stem Cell-derived Neurons | Significant cell death | [10] |
| 250 µM | Primary Cortical Cultures (Rat) | Significant neurotoxic effects | [3][9] |
| 300 µM | Primary Cortical Neurons (Mouse) | Rapid and irreversible damage | [11] |
Table 3: Neuroprotective Effect of this compound (MK-801) Against Glutamate-Induced Excitotoxicity
| Glutamate Concentration | This compound (MK-801) Concentration | Cell Type | Reduction in Cell Death | Reference |
| 20 µM | 10 µM | Human Embryonic Stem Cell-derived Neurons | From 57.5% to 33.2% | [10] |
Experimental Protocols
Protocol 1: Induction of Glutamate Excitotoxicity and Neuroprotection by this compound in Primary Neuronal Cultures
This protocol details the steps to induce excitotoxicity in primary neuronal cultures using glutamate and to assess the neuroprotective effects of this compound.
Materials:
-
Primary neuronal cell culture (e.g., from embryonic rat or mouse cortex or hippocampus)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Multi-well cell culture plates
-
L-glutamic acid
-
This compound (MK-801)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Plating: Plate primary neurons in 96-well plates at a suitable density and allow them to mature for at least 7-10 days in vitro.
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1-2 hours. Include a vehicle control (culture medium).
-
Induction of Excitotoxicity: Prepare a fresh stock solution of L-glutamic acid in neurobasal medium.[12] Add glutamate to the culture medium to a final concentration known to induce excitotoxicity (e.g., 20-300 µM).[10][11][13]
-
Incubation: Incubate the cells for 24 hours.
-
Assessment of Cell Viability (LDH Assay): Measure the amount of LDH released into the culture medium as an indicator of cell death, following the manufacturer's protocol for the LDH cytotoxicity assay kit.[12][14]
Protocol 2: Assessment of Neuronal Degeneration using Fluoro-Jade C Staining
This protocol describes how to visualize degenerating neurons using Fluoro-Jade C staining.
Materials:
-
Fluoro-Jade C Staining Kit
-
Microscope slides with cultured neurons (treated as in Protocol 1)
-
Basic alcohol solution (1% sodium hydroxide in 80% ethanol)
-
Potassium permanganate solution (0.06%)
-
Acetic acid (0.1%)
-
Distilled water
-
Xylene
-
DPX mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cultured neurons on coverslips with 4% paraformaldehyde.
-
Slide Preparation: Mount the coverslips on gelatin-coated slides and allow them to dry.
-
Rehydration and Permeabilization:
-
Potassium Permanganate Incubation: Incubate the slides in a 0.06% potassium permanganate solution for 10 minutes to reduce background staining.[15][16]
-
Rinsing: Rinse the slides in distilled water.[15]
-
Fluoro-Jade C Staining: Incubate the slides for 10 minutes in a 0.0001% solution of Fluoro-Jade C dissolved in 0.1% acetic acid.[15]
-
Rinsing: Rinse the slides three times for 1 minute each in distilled water.
-
Drying and Mounting: Dry the slides on a slide warmer and then clear in xylene before coverslipping with DPX mounting medium.
-
Visualization: Visualize the stained degenerating neurons using a fluorescence microscope with blue light excitation.
Protocol 3: Caspase-3 Activity Assay for Apoptosis Detection
This protocol outlines the measurement of caspase-3 activity, a key marker of apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing a DEVD-pNA substrate)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Lysis: After the 24-hour incubation period (as in Protocol 1), lyse the cultured neurons according to the assay kit's instructions to release intracellular contents.
-
Assay Reaction:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.[17]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of caspase-3 activity.[17][18]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Various facets of excitotoxicity [explorationpub.com]
- 6. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Clinical physiology and mechanism of this compound (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 12. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. Fluoro-jade stain - Wikipedia [en.wikipedia.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mpbio.com [mpbio.com]
Application Notes: Behavioral Assessment of Dizocilpine (MK-801) Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dizocilpine (MK-801) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[1][2][3] By binding inside the receptor's ion channel, this compound blocks the influx of calcium ions, thereby inhibiting long-term potentiation and synaptic plasticity.[2] This mechanism of action makes this compound a valuable pharmacological tool in neuroscience research. It is frequently used in animal models to induce behavioral changes that mimic symptoms of neuropsychiatric and neurological disorders, such as schizophrenia and cognitive impairment.[3][4][5][6] These application notes provide detailed protocols for several common behavioral tests used to assess the effects of this compound administration in rodents.
Mechanism of Action: NMDA Receptor Antagonism
Glutamate, the primary excitatory neurotransmitter in the brain, activates NMDA receptors.[2] For the NMDA receptor channel to open, both glutamate and a co-agonist (like D-serine or glycine) must bind to the receptor, and the post-synaptic neuron must be sufficiently depolarized to remove a magnesium ion (Mg²⁺) that normally blocks the channel.[2] Once open, the channel allows an influx of calcium (Ca²⁺), triggering downstream signaling cascades crucial for learning and memory.[2] this compound acts as a use-dependent channel blocker, meaning the channel must first be opened for the drug to enter and bind to its site within the pore, thus preventing ion flow.[2]
Open Field Test (OFT)
The Open Field Test is a widely used assay to evaluate general locomotor activity and anxiety-like behavior in rodents.[7] this compound administration is known to robustly increase locomotor activity in a dose-dependent manner.[3][8]
Experimental Protocol
Apparatus:
-
A square or circular arena (e.g., 40x40x30 cm for mice) with walls high enough to prevent escape.[4][8] The floor is typically divided into a central zone and a peripheral zone by video tracking software.
Procedure:
-
Animal Handling: Handle animals for several days prior to testing to acclimate them to the experimenter.[9] Allow animals to habituate to the testing room for at least 30-60 minutes before the test begins.[4][10]
-
Drug Preparation: Dissolve this compound (MK-801) maleate in sterile saline (0.9% NaCl).[9] Prepare fresh on the day of the experiment.
-
Administration: Administer this compound (e.g., doses ranging from 0.1 to 0.3 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.[8]
-
Test Session: 30 minutes post-injection, gently place the animal in the center of the open field arena.[4][8]
-
Data Collection: Record the animal's activity for a set duration (typically 15-30 minutes) using an automated video-tracking system.[4][9]
-
Parameters Analyzed:
-
Total Distance Traveled: A measure of general locomotor activity.
-
Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (thigmotaxis). Rodents naturally tend to stay near the walls; more time in the center suggests lower anxiety.
-
Rearing Frequency: A measure of exploratory behavior.[9]
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.[10]
Data Presentation: Effects of this compound in the OFT
| Dose (mg/kg, i.p.) | Animal Model | Parameter Measured | Observed Effect | Reference(s) |
| 0.1 | CD-1 Mice | Locomotor Activity | No significant effect on locomotion. | [4] |
| 0.12 - 0.3 | CD-1 Mice | Total Distance Traveled | Significant increase (hyperlocomotion). | [4] |
| 0.3 | Rats | Locomotor Activity | Robustly increased locomotor activity. | [8] |
| 0.5 | CD-1 Mice | Locomotor Activity | Increase in locomotor activity. | [8] |
Experimental Workflow: Open Field Test
References
- 1. Clinical physiology and mechanism of this compound (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 5. biorxiv.org [biorxiv.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel Object Recognition [protocols.io]
Application Notes and Protocols for Electrophysiological Recordings with Dizocilpine (MK-801)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dizocilpine, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] As a "use-dependent" channel blocker, it binds to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, thereby preventing the influx of calcium ions.[1][2] This action is voltage-dependent and requires the channel to be open for this compound to exert its effect.[1][2] Its profound impact on synaptic transmission and plasticity, particularly long-term potentiation (LTP), has made it an invaluable tool in neuroscience research to investigate learning, memory, and various neurological disorders.[1][2][3]
Mechanism of Action
The NMDA receptor is a crucial component of excitatory synaptic transmission. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), leading to the opening of its ion channel and subsequent cation influx.[1] This influx of calcium is a critical trigger for downstream signaling cascades that underlie synaptic plasticity.[1] this compound effectively blocks this process by physically occluding the ion channel, thus inhibiting NMDA receptor-mediated currents and their downstream effects.[1][2]
Signaling Pathway
The following diagram illustrates the NMDA receptor signaling pathway and the site of this compound's intervention.
References
Establishing a Reliable Dizocilpine-Induced Schizophrenia Animal Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex and debilitating neuropsychiatric disorder characterized by a range of positive, negative, and cognitive symptoms. The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor plays a crucial role in the pathophysiology of the disease.[1][2] Dizocilpine (MK-801) is a potent and selective non-competitive antagonist of the NMDA receptor.[3][4] By blocking the ion channel of the receptor, MK-801 inhibits glutamatergic neurotransmission.[3][5] Administration of MK-801 to rodents induces a spectrum of behavioral abnormalities that model the symptoms of schizophrenia in humans, including hyperlocomotion, stereotyped behaviors, social withdrawal, and cognitive deficits.[3] This makes the MK-801-induced animal model a valuable tool for investigating the neurobiological underpinnings of psychosis and for the preclinical evaluation of novel antipsychotic therapies.[3]
These application notes provide detailed protocols for establishing a reliable this compound-induced schizophrenia animal model and for conducting key behavioral assays to assess the positive, negative, and cognitive-like symptoms.
Data Presentation: Quantitative Effects of MK-801
The following tables summarize the dose-dependent effects of MK-801 on various behavioral paradigms in rodents. This data, compiled from multiple studies, offers a comparative overview to aid in experimental design.
Table 1: Effects of Acute MK-801 Administration on Locomotor Activity (Positive Symptom Model)
| Species | Dose (mg/kg, i.p.) | Observation Time (post-injection) | Effect on Locomotor Activity |
| Rat | 0.1 - 0.5 | 15 min | Robust, dose-dependent increase.[3] |
| Rat | 0.2 | 15 min | Marked increase in initial locomotion rate and elimination of its decrement over time.[3] |
| Rat | 0.3 | - | Significant increase.[3] |
| Mouse | 0.1 - 0.5 | - | Dose-dependent increase.[6] |
| Mouse | 0.12, 0.15, 0.2, 0.3 | 30 min | Dose-dependent increase.[7][8] |
| Mouse | > 0.5 | - | Induces motor syndrome (e.g., ataxia, head weaving) that can interfere with locomotion measurement.[6] |
Table 2: Effects of Acute MK-801 Administration on Social Interaction (Negative Symptom Model)
| Species | Dose (mg/kg, i.p.) | Effect on Social Interaction |
| Rat | 0.05 - 0.2 | Dose-dependent decrease in social interaction time.[3][9] |
| Rat | 0.1 | Significant inhibition of social interaction.[3] |
| Mouse | 0.12, 0.15 | Decrease in social interaction.[7][10] |
| Mouse | 0.1 | Reduction in social investigation.[11] |
Table 3: Effects of Acute MK-801 Administration on Sensorimotor Gating (Prepulse Inhibition - PPI)
| Species | Dose (mg/kg, i.p.) | Effect on Prepulse Inhibition |
| Rat | 0.15 | Disruption of PPI.[3] |
| Mouse | 0.1, 0.3 | Diminished PPI.[5] |
| Mouse | 0.15 | Significant disruption of PPI.[5][12] |
| Mouse | 0.3 - 1.0 | Dose-dependent disruption of PPI.[5] |
Table 4: Effects of Acute MK-801 Administration on Cognitive Function
| Species | Test | Dose (mg/kg, i.p.) | Effect on Cognition |
| Rat | Spatial Memory | 5.0 (single injection) | Lasting impairments in spatial memory formation.[13] |
| Rat | Behavioral Flexibility | 0.1 | Interference with set-shifting.[14] |
| Mouse | Inhibitory Avoidance | - | Induces memory impairments.[15] |
| Mouse | Y-Maze | 0.1 | Diminished spontaneous alternation.[7][10] |
| Mouse | Novel Object Recognition | Subchronic administration | Impaired visual recognition memory.[16] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Behavioral Phenotyping
The following diagram outlines a typical experimental workflow for inducing schizophrenia-like symptoms with MK-801 and subsequent behavioral testing.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low dose MK-801 reduces social investigation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
- 13. A single application of MK801 causes symptoms of acute psychosis, deficits in spatial memory, and impairment of synaptic plasticity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Predictive validity of a MK-801-induced cognitive impairment model in mice: implications on the potential limitations and challenges of modeling cognitive impairment associated with schizophrenia preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the In Vitro Use of MK-801 in Hippocampal Slices
Introduction and Application Notes
Dizocilpine, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action is distinct: it acts as an open-channel blocker, meaning it enters and occludes the ion channel pore of the NMDA receptor only when the receptor is activated by the binding of co-agonists glutamate and glycine (or D-serine).[1][2] This "use-dependent" nature makes MK-801 an invaluable tool in neuroscience research, particularly for studies involving synaptic plasticity in hippocampal slice preparations.
In the hippocampus, NMDA receptors are critical for inducing long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4] The application of MK-801 is a standard method to prevent the induction of LTP, thereby confirming the NMDA receptor-dependence of the observed plasticity.[3][5] It is widely used to investigate the roles of NMDA receptors in synaptic transmission, excitotoxicity, and various neuropathological conditions.[6][7][8] When designing experiments, it is crucial to consider that MK-801's blockade is largely irreversible under typical recording conditions.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the application of MK-801 in in vitro hippocampal slice preparations.
Table 1: Pharmacological Properties of MK-801
| Parameter | Value | Preparation | Species |
| IC₅₀ for LTP Induction Blockade | 0.13 ± 0.02 µM | Hippocampal Slices (CA1) | Rat |
| IC₅₀ for NMDA-induced Current Reduction (-70 mV) | 0.14 ± 0.04 µM | Cultured Superior Colliculus Neurons | Rat |
| Blockade of NMDA-stimulated [³H]noradrenaline release | 16 nM (IC₅₀) | Hippocampal Slices | Rat |
Table 2: Common Experimental Concentrations and Effects
| Concentration | Application | Observed Effect |
| 10 µM | Bath application in fluorocitrate-treated slices. | Prevented anoxia-aglycemia-induced hyperexcitation and synaptic failure.[9] |
| 10-50 µM | Bath application in field potential recording. | Recommended range for investigating effects on LTP.[10] |
| 100-200 µM | 24-48 hour treatment in primary neuronal cell cultures. | Induced significant reduction in cell viability (cytotoxicity).[11] |
Visualized Signaling Pathway and Workflow
Caption: NMDA receptor signaling pathway and site of MK-801 action.
Caption: Experimental workflow for an LTP study using MK-801.
Experimental Protocols
Protocol 1: Acute Hippocampal Slice Preparation
This protocol is a standard procedure for obtaining viable hippocampal slices for electrophysiological recording.[10]
Materials:
-
Rodent (e.g., Wistar or Sprague-Dawley rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome or tissue chopper
-
Carbogen gas (95% O₂, 5% CO₂)
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Artificial Cerebrospinal Fluid (aCSF), see composition below
-
Sucrose-based cutting solution (optional, for younger animals)
-
Holding/recovery chamber
-
Beakers, petri dishes
aCSF Composition (in mM):
-
124 NaCl
-
3.5 KCl
-
1.25 NaH₂PO₄
-
26 NaHCO₃
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2 MgSO₄
-
2 CaCl₂
-
10 D-glucose
Procedure:
-
Continuously bubble all solutions (aCSF and cutting solution) with carbogen gas for at least 15-20 minutes prior to use and throughout the procedure.
-
Anesthetize the animal according to approved institutional protocols and confirm deep anesthesia.
-
Perform decapitation and rapidly dissect the brain, placing it immediately into ice-cold, oxygenated aCSF or cutting solution.
-
Isolate the hippocampus. A common method is to make a sagittal or coronal cut and dissect the structure from the surrounding cortex.
-
Mount the isolated tissue onto the vibratome stage using cyanoacrylate glue.
-
Submerge the stage in the ice-cold, oxygenated aCSF/cutting solution in the vibratome buffer tray.
-
Cut transverse or sagittal slices at a thickness of 300-400 µm.[10]
-
Using a transfer pipette, carefully transfer the slices to a holding chamber containing carbogenated aCSF at room temperature.
-
Allow slices to recover for at least 1 hour before commencing experiments.[10]
Protocol 2: Field Potential Recording and LTP Inhibition with MK-801
This protocol describes how to measure field excitatory postsynaptic potentials (fEPSPs) and assess the effect of MK-801 on LTP induction.[10]
Materials:
-
Recovered hippocampal slice (from Protocol 1)
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber with perfusion system
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Stimulating electrode (e.g., concentric bipolar tungsten)
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Recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance)
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MK-801 stock solution (dissolved in water or DMSO, then diluted in aCSF)
-
Data acquisition software
Procedure:
-
Transfer a recovered slice to the recording chamber, which is continuously perfused (~2-3 mL/min) with oxygenated aCSF heated to 30-32°C.[10]
-
Under microscopic guidance, place the stimulating electrode in the Schaffer collateral-commissural pathway in the CA3/CA1 region.
-
Place the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[10]
-
Baseline Recording:
-
Deliver single test pulses (e.g., 0.05 Hz) to establish a baseline fEPSP. Adjust the stimulation intensity to elicit a response that is approximately 40-50% of the maximum ("supramaximal") response.
-
Record a stable baseline for at least 20-30 minutes.[10]
-
-
MK-801 Application:
-
Switch the perfusion to aCSF containing the desired final concentration of MK-801 (e.g., 10 µM).
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Allow the drug to perfuse and equilibrate for at least 20-30 minutes while continuing to record baseline responses.[10] A gradual reduction in the fEPSP amplitude may be observed if there is spontaneous NMDA receptor activation.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A typical protocol is two trains of 100 Hz for 1 second, separated by a 20-second interval.[10]
-
-
Post-Induction Recording:
-
Immediately following HFS, resume recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude of potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize all fEPSP slope values to the average slope during the pre-HFS baseline period.
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Compare the degree of potentiation in the last 10 minutes of recording between control slices (no MK-801) and MK-801-treated slices. A successful block of LTP will result in the post-HFS responses returning to the pre-HFS baseline level.
-
Protocol 3: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This protocol allows for the direct measurement of NMDA receptor-mediated currents and their blockade by MK-801 from a single neuron.
Materials:
-
All materials from Protocol 2, plus:
-
Patch-clamp amplifier and headstage
-
Patch pipettes (borosilicate glass, 3-6 MΩ resistance)
-
Intracellular solution (see composition below)
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Syringe and filter for intracellular solution
-
Pharmacological agents: AMPA receptor antagonist (e.g., 20 µM CNQX or DNQX), GABA-A receptor antagonist (e.g., 50 µM Picrotoxin).
Potassium-based Intracellular Solution (in mM):
-
135 K-Gluconate
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10 HEPES
-
10 KCl
-
2 Mg-ATP
-
0.3 Na-GTP
-
0.2 EGTA
-
(Adjust pH to 7.3 with KOH, Osmolarity to ~290 mOsm)
Procedure:
-
Prepare the slice and setup as described in Protocol 2 (Steps 1-3).
-
Visually identify a pyramidal neuron in the CA1 region for patching.
-
Fill a patch pipette with filtered intracellular solution and approach the selected neuron, applying positive pressure.
-
Form a giga-ohm seal (>1 GΩ) on the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode. Hold the cell at a negative potential (e.g., -70 mV).
-
To isolate NMDA receptor currents, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., DNQX) and a GABA-A receptor antagonist (e.g., Picrotoxin). To relieve the voltage-dependent magnesium block, either use Mg²⁺-free aCSF or hold the cell at a depolarized potential (e.g., +40 mV).[3]
-
Evoke synaptic currents by stimulating the Schaffer collaterals. The remaining slow-decaying current is primarily mediated by NMDA receptors.
-
Establish a stable baseline of evoked NMDA receptor currents.
-
Bath-apply MK-801 (e.g., 10 µM).
-
Continue to evoke synaptic responses. Due to the use-dependent nature of the block, the NMDA receptor current amplitude will progressively decrease with each stimulation pulse.
-
Continue until the response is fully blocked. The rate of blockade can be quantified by fitting the decay of the current amplitude to an exponential function.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MK-801 blocks NMDA receptor-mediated synaptic transmission and long term potentiation in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Dopamine-Dependent Hippocampal Plasticity after Single MK-801 Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MK-801 prevents cognitive and behavioral deficits produced by NMDA receptor overstimulation in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effect of MK-801 on the anoxia-aglycemia induced damage in the fluorocitrate-treated hippocampal slice of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to minimize Dizocilpine-induced hyperlocomotion in behavioral studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Dizocilpine (MK-801)-induced hyperlocomotion in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound (MK-801) induce hyperlocomotion?
This compound (MK-801) is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4] By blocking NMDA receptors, it disrupts normal glutamatergic neurotransmission, which in turn affects downstream signaling pathways, particularly those involving dopamine and serotonin, leading to increased locomotor activity.[4][5][6][7] The hyperlocomotion is a characteristic behavioral effect observed in rodents and is often used as an animal model for certain aspects of psychosis.[8][9][10]
Q2: At what doses is hyperlocomotion typically observed?
The dose-response relationship for MK-801-induced hyperlocomotion can be complex and depends on the species, strain, and specific experimental conditions.[3][9] Generally, low to moderate doses induce robust hyperlocomotion, while higher doses may lead to stereotyped behaviors, ataxia, and even immobility, which can confound the measurement of locomotor activity.[9][11][12] It is crucial to conduct a dose-response study to determine the optimal dose for inducing hyperlocomotion without producing confounding motor effects in your specific experimental setup.[9] For instance, doses up to 0.1 mg/kg have been found to not induce stereotypy or hyperlocomotion in some studies.[3]
Q3: How can I minimize or counteract MK-801-induced hyperlocomotion in my experiments?
Several pharmacological and experimental design strategies can be employed to minimize MK-801-induced hyperlocomotion. These include:
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Co-administration of antipsychotic medications: Atypical antipsychotics like risperidone and clozapine, as well as typical antipsychotics like haloperidol, can effectively attenuate MK-801-induced hyperlocomotion.[8][13][14][15]
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Targeting dopamine and serotonin systems: Co-treatment with dopamine D1 or D2 receptor antagonists, or serotonin 5-HT2A/2C receptor antagonists, can reduce hyperlocomotion.[8][13][16][17]
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Utilizing monoamine depletion: Pre-treatment with agents like reserpine, which depletes dopamine and serotonin, can significantly decrease the locomotor effects of MK-801.[5]
-
Adjusting the experimental timeline: The timing of behavioral testing is critical, as the hyperlocomotive effects of MK-801 have a specific time course.[9] Analyzing behavior over an extended period can help differentiate between hyperlocomotion and stereotypy.[9]
-
Habituation: Allowing animals to habituate to the testing environment before drug administration may influence the locomotor response to MK-801.[18]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Excessive and confounding hyperlocomotion | The dose of MK-801 is too high, leading to stereotypy that is incorrectly scored as locomotion.[9] | - Conduct a thorough dose-response study to identify a dose that produces reliable hyperlocomotion without significant stereotypy.[9] - Carefully observe and score stereotyped behaviors separately from locomotor activity. |
| Inconsistent hyperlocomotion across subjects | Factors such as age, sex, and strain of the animals can influence the behavioral response to MK-801.[5][6][10] | - Ensure consistency in the age, sex, and genetic background of the animals used in your study. - Report these details in your methodology. |
| Difficulty in isolating specific cognitive effects from motor hyperactivity | The pronounced locomotor effects of MK-801 can interfere with the assessment of other behaviors, such as learning and memory.[3] | - Co-administer a compound that reduces hyperlocomotion without affecting the cognitive domain of interest. For example, specific serotonin receptor antagonists might be suitable.[8] - Choose cognitive tasks that are less dependent on locomotor activity. |
| Pharmacological intervention is not reducing hyperlocomotion as expected | The chosen antagonist, its dose, or the timing of administration may be suboptimal. | - Review the literature for effective drug combinations and dosages. - Conduct a dose-response for the co-administered drug. - Adjust the pre-treatment time for the antagonist to ensure it is at its peak effect when MK-801 is administered. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the pharmacological modulation of MK-801-induced hyperlocomotion.
Table 1: Effects of Dopamine Receptor Antagonists on MK-801-Induced Hyperlocomotion in Rats
| Co-administered Drug | Dose Range | MK-801 Dose | Species/Strain | Outcome | Reference |
| Haloperidol | 0.01 - 0.1 mg/kg | 0.1 - 0.2 mg/kg | Mice | Dose-dependently blocked hyperlocomotion.[11][13] | [11][13] |
| Raclopride | 0.1 - 0.3 mg/kg | 0.3 mg/kg | Rats | Significantly inhibited hyperlocomotion.[16] | [16] |
| Remoxipride | Not specified | 0.1 - 0.2 mg/kg | Not specified | Fully blocked hyperlocomotion in non-cataleptogenic doses.[13] | [13] |
| SCH 23390 | 0.04 mg/kg | 0.3 mg/kg | Rats | Significantly inhibited hyperlocomotion.[16] | [16] |
Table 2: Effects of Serotonin-related Agents on MK-801-Induced Hyperlocomotion
| Co-administered Drug | Dose Range | MK-801 Dose | Species/Strain | Outcome | Reference |
| Risperidone | 0.01 - 0.03 mg/kg | 0.25 mg/kg | Mice | Dose-dependently attenuated hyperlocomotion.[8] | [8] |
| Ritanserin | Not specified | Not specified | Mice | Enhanced the inhibitory effect of risperidone.[8] | [8] |
| Clozapine | 1 mg/kg | 0.2 mg/kg | Rats | Significantly attenuated hyperlocomotion.[15] | [15] |
| PCPA (Serotonin synthesis inhibitor) | 3 x 200 mg/kg | 0.3 mg/kg | Rats | Decreased hyperlocomotion in female rats.[5] | [5] |
Table 3: Effects of Monoamine Depleting Agents on MK-801-Induced Hyperlocomotion in Rats
| Co-administered Drug | Dose Range | MK-801 Dose | Species/Strain | Outcome | Reference |
| Reserpine | 5 mg/kg | 0.3 mg/kg | Rats | Substantially reduced hyperlocomotion.[5][6] | [5][6] |
| AMPT (Dopamine synthesis inhibitor) | 2 x 200 mg/kg | 0.3 mg/kg | Rats | Produced substantial declines in hyperlocomotion in preweanling and female adolescent rats.[5] | [5] |
Experimental Protocols
Protocol 1: Co-administration of a Dopamine D2 Receptor Antagonist
This protocol is based on studies investigating the effect of dopamine antagonists on MK-801-induced hyperlocomotion.[13][16]
-
Animals: Male Wistar rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Habituation: Acclimate rats to the open-field apparatus for 30 minutes on two consecutive days prior to testing.
-
Drug Administration:
-
Administer the D2 antagonist (e.g., haloperidol, 0.1 mg/kg, i.p.) or vehicle.
-
30 minutes later, administer this compound (MK-801, 0.2 mg/kg, i.p.) or saline.
-
-
Behavioral Testing: Immediately after the MK-801 injection, place the rat in the open-field arena and record locomotor activity for 60-90 minutes using an automated tracking system.
-
Data Analysis: Analyze the total distance traveled, time spent mobile, and other relevant locomotor parameters.
Protocol 2: Co-administration of a Serotonin 5-HT2A/2C Receptor Antagonist
This protocol is adapted from research on the role of the serotonin system in modulating MK-801's effects.[8]
-
Animals: Male C57BL/6 mice.
-
Housing: Standard laboratory conditions.
-
Drug Administration:
-
Administer the 5-HT2A/2C antagonist (e.g., risperidone, 0.02 mg/kg, i.p.) or vehicle.
-
30 minutes later, administer this compound (MK-801, 0.25 mg/kg, i.p.) or saline.
-
-
Behavioral Testing: Immediately place the mice in individual locomotor activity chambers and record activity for 90 minutes.
-
Data Analysis: Quantify the total distance traveled in 10-minute intervals.
Visualizations
References
- 1. Clinical physiology and mechanism of this compound (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The behavioural effects of MK-801 in rats: involvement of dopaminergic, serotonergic and noradrenergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK801-induced locomotor activity in preweanling and adolescent male and female rats: role of the dopamine and serotonin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of D1 and D2 dopamine receptor antagonists and catecholamine depleting agents on the locomotor stimulation induced by this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurobehavioral profile of subcutaneously administered MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phencyclidine- and this compound-induced hyperlocomotion are differentially mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurobehavioral Differences of Valproate and Risperidone on MK-801 Inducing Acute Hyperlocomotion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of 5-hydroxytryptamine2 receptor antagonism on the behavioral activation and immediate early gene expression induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMDA receptors modulate long-term habituation to spatial novelty: dose- and genotype-dependent differential effects of posttrial MK-801 and CPP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Olney's lesions and neurotoxicity with MK-801 use.
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding Olney's lesions and neurotoxicity associated with the use of the NMDA receptor antagonist, MK-801 (dizocilpine).
Frequently Asked Questions (FAQs)
Q1: What are Olney's lesions and what are their key histopathological features?
A1: Olney's lesions, also known as NMDA receptor antagonist neurotoxicity (NAT), are a form of brain damage characterized by the selective death of neurons.[1][2] These lesions were first described by John Olney and are associated with the administration of non-competitive NMDA receptor antagonists like phencyclidine (PCP) and MK-801.[1][3]
The primary histopathological features include:
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Neuronal Vacuolization: The appearance of small, clear spaces within the cytoplasm of neurons, particularly in the posterior cingulate and retrosplenial cortices.[4][5] This is often a reversible change observed hours after drug administration.[6][7]
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Neuronal Necrosis: At higher doses, the vacuolization can progress to irreversible cell death.[4][7] Necrotic neurons are identified by pyknotic nuclei (condensed, dark-staining chromatin) and eosinophilic cytoplasm.[6]
-
Microglial Activation: An inflammatory response characterized by the activation of microglia in the affected brain regions.[5][8]
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Heat Shock Protein (HSP70) Induction: Upregulation of HSP70 in "stressed" neurons, which can occur even at doses of MK-801 that do not cause severe neurotoxicity.[8]
Q2: Which brain regions are most susceptible to MK-801 induced neurotoxicity?
A2: The posterior cingulate and retrosplenial cortices are the most vulnerable brain regions to the neurotoxic effects of MK-801 and other NMDA receptor antagonists.[4][5][8]
Q3: Is the neurotoxicity of MK-801 dose-dependent?
A3: Yes, the neurotoxic effects of MK-801 are dose-dependent. Lower doses may induce reversible vacuolization, while higher doses lead to irreversible neuronal necrosis.[4][5][7] It is also important to note that female rats have shown a higher sensitivity to MK-801 neurotoxicity.[9][10]
Q4: What is the proposed mechanism behind MK-801 induced neurotoxicity?
A4: The mechanism is complex and not fully elucidated, but it is believed to be an indirect effect of NMDA receptor blockade.[11] The leading hypothesis suggests that blocking NMDA receptors on inhibitory GABAergic interneurons leads to a disinhibition of downstream glutamatergic and cholinergic projections to the cerebral cortex.[11] This results in excessive stimulation of AMPA/kainate and muscarinic receptors on cortical neurons, leading to excitotoxicity.[11] Additionally, oxidative stress has been implicated as a contributing factor.[9][12]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps & Recommendations |
| Inconsistent or no induction of Olney's lesions | Incorrect MK-801 Dosage or Administration: The dose of MK-801 is critical for inducing lesions.[4][5] | Verify Dosage and Route: Ensure the correct dose is being administered. Doses around 5-10 mg/kg (i.p. or s.c.) are commonly used to induce lesions in rats.[6][8] Confirm the accuracy of the solution preparation. |
| Animal Strain, Sex, or Age: Susceptibility to MK-801 neurotoxicity can vary. Female rats have been shown to be more sensitive.[5][10] | Standardize Animal Models: Use a consistent animal model (e.g., adult male Sprague-Dawley rats) to minimize variability. If using females, be aware of their increased sensitivity. | |
| Timing of Histological Assessment: The appearance of lesions is time-dependent. Vacuolization is an early event, while necrosis is delayed.[6] | Optimize Tissue Collection Time: For vacuolization, collect tissue within a few hours of administration. For neuronal necrosis, a 24-48 hour time point is more appropriate.[6] | |
| Difficulty in distinguishing Olney's lesions from artifacts | Suboptimal Tissue Processing: Improper fixation or staining can create artifacts that resemble neuronal damage. | Adhere to Strict Histological Protocols: Ensure rapid and adequate perfusion-fixation of the brain tissue. Use standardized and high-quality staining procedures (e.g., Hematoxylin and Eosin, Fluoro-Jade B). |
| High mortality rate in experimental animals | Excessive MK-801 Dose: High doses of MK-801 can be lethal. | Perform Dose-Response Studies: If high mortality is observed, reduce the dose of MK-801. |
| Animal Stress: Stress can exacerbate the toxic effects of the drug. | Minimize Animal Stress: Ensure proper animal handling and housing conditions to reduce stress. |
Data Presentation
Table 1: Dose-Dependent Neurotoxic Effects of MK-801 in Rodents
| Animal Model | MK-801 Dose (mg/kg) | Route of Administration | Observed Neurotoxic Effects | Reference |
| Male Mice | 0.5 - 1.0 | Subcutaneous (s.c.) | Intracytoplasmic vacuoles in pyramidal neurons of the posterior cingulate/retrosplenial cortex. | [4] |
| Male Mice | 10 | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Selective, irreversible degeneration of a small number of posterior cingulate/retrosplenial cortical neurons. | [4] |
| Rats | 5 - 10 | Not Specified | Microglial activation and neuronal HSP70 induction in the cingulate and retrosplenial cortex. | [8] |
| Rats | 0.8 | Subcutaneous (s.c.) | Dose-dependent Olney's lesion formation and neuronal necrosis. | [5][13] |
Table 2: Agents for Prevention of MK-801 Induced Neurotoxicity
| Protective Agent Class | Specific Agent(s) | Proposed Mechanism of Action | Reference |
| Alpha-2 Adrenergic Agonists | Clonidine | Reduces the disinhibition of glutamatergic and cholinergic projections. | [11][14] |
| Antioxidants | Dimethyl sulfoxide (DMSO), alpha-tocopherol | Scavenge free radicals and reduce oxidative stress. | [12] |
| GABAergic Agents | Baclofen (GABA-B agonist) | Activation of GABA-B receptors can modulate the increase in cortical glutamate release. | [15] |
| Muscarinic Antagonists | Scopolamine | Blocks the excessive cholinergic stimulation of cortical neurons. | [11] |
| Non-NMDA Glutamate Antagonists | NBQX | Blocks the excitotoxic effects of excessive glutamate on AMPA/kainate receptors. | [11] |
Experimental Protocols
Key Experiment: Induction and Histological Assessment of Olney's Lesions
Objective: To induce and histologically evaluate Olney's lesions in a rat model using MK-801.
Materials:
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Adult male Sprague-Dawley rats (250-300g)
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MK-801 (this compound maleate)
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Sterile saline (0.9%)
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Anesthetics (e.g., sodium pentobarbital)
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Perfusion-fixation solutions (e.g., saline followed by 4% paraformaldehyde)
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Histology equipment (microtome, slides, staining reagents)
Methodology:
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MK-801 Administration: Dissolve MK-801 in sterile saline. Administer a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a dose known to induce lesions (e.g., 5 mg/kg). A control group should receive an equivalent volume of sterile saline.[6]
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Tissue Collection (24-48 hours post-injection): Deeply anesthetize the rat. Perform transcardial perfusion with saline followed by 4% paraformaldehyde to fix the brain tissue.[6]
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Tissue Processing: Post-fix the brain in 4% paraformaldehyde overnight, then transfer to a sucrose solution for cryoprotection. Section the brain coronally (e.g., 40 µm sections) using a cryostat or vibratome, focusing on the posterior cingulate and retrosplenial cortices.
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Histological Staining: Mount the sections on glass slides. Perform Hematoxylin and Eosin (H&E) staining to visualize cell morphology. For more specific detection of degenerating neurons, Fluoro-Jade B staining is recommended.
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Microscopic Analysis: Examine the stained sections under a light or fluorescence microscope. Identify Olney's lesions by the presence of vacuolated neurons or neurons with pyknotic nuclei and eosinophilic cytoplasm (H&E) or bright green fluorescence (Fluoro-Jade B).
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Quantification: Quantify the number of damaged neurons in a defined area of the posterior cingulate and retrosplenial cortices using image analysis software.
Visualizations
Caption: Proposed signaling pathway for MK-801-induced Olney's lesions.
Caption: General experimental workflow for studying Olney's lesions.
References
- 1. Olney's lesions - Wikipedia [en.wikipedia.org]
- 2. About: http://dbpedia.org/resource/Olney's_lesions [dbpedia.org]
- 3. Pathological changes induced in cerebrocortical neurons by phencyclidine and related drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MK-801 neurotoxicity in male mice: histologic effects and chronic impairment in spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pcp Induced Permanent Brain Damage - John Olney [grantome.com]
- 8. Cerebellar toxicity of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical physiology and mechanism of this compound (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sex differences in this compound (MK-801) neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor mechanisms and circuitry underlying NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidants attenuate MK-801-induced cortical neurotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alpha 2 adrenergic agonists prevent MK-801 neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evidence for involvement of nitric oxide and GABA(B) receptors in MK-801- stimulated release of glutamate in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Dizocilpine (MK-801) Administration: A Guide to Optimizing Dosage and Avoiding Behavioral Confounds
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Dizocilpine (MK-801) dosage in preclinical behavioral experiments. Our goal is to help you achieve reliable and interpretable results by minimizing confounding effects such as hyperlocomotion, stereotypy, and ataxia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (MK-801)?
A1: this compound is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It binds to a site within the ion channel of the receptor, preventing the influx of calcium ions (Ca2+) and thereby inhibiting NMDA receptor-mediated synaptic plasticity, a crucial process for learning and memory.[1][2]
Q2: What are the most common confounding behavioral effects observed with this compound administration?
A2: The most common dose-dependent side effects that can interfere with the interpretation of cognitive tasks are hyperlocomotion (increased movement), stereotypy (repetitive, invariant behaviors), and ataxia (impaired coordination).[3][4] At higher doses, this compound can also induce neuronal vacuolization, particularly in the posterior cingulate and retrosplenial cortex.[3]
Q3: What is the recommended dose range to induce cognitive deficits without causing significant motor side effects?
A3: Several studies suggest that this compound doses up to 0.1 mg/kg can effectively impair cognitive functions without inducing stereotypy or hyperlocomotion.[4][5][6] However, the optimal dose is highly dependent on the animal species, strain, sex, and age, necessitating pilot studies to determine the ideal dose for your specific experimental conditions.[4][5]
Q4: How do factors like animal strain and age influence the behavioral response to this compound?
A4: The behavioral effects of this compound can vary significantly across different rodent strains and age groups.[4] For instance, aged mice may exhibit more pronounced stereotypy at lower doses compared to younger mice.[7] It is crucial to consider these variables and consult literature specific to your chosen animal model.
Troubleshooting Guide
Issue: Animals exhibit excessive hyperlocomotion and stereotypy, confounding the results of cognitive tasks.
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Possible Cause: The administered dose of this compound is too high for the specific animal model or experimental paradigm.
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Troubleshooting Steps:
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Conduct a Dose-Response Study: Systematically test a range of lower doses to identify a concentration that produces the desired cognitive impairment without significant motor side effects.
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Optimize the Testing Time Window: The onset and duration of hyperlocomotion can vary. Analyze behavior at different time points post-injection to find a window where cognitive deficits are present, but motor hyperactivity has subsided. At higher doses (above 0.3 mg/kg), the hyperlocomotion phase may only develop after the stereotypic phase subsides.[7][8]
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Parallel Analysis of Locomotion and Cognition: Always assess locomotor activity (e.g., in an open field test) in parallel with your cognitive assay. This allows you to statistically control for the influence of hyperactivity on cognitive performance.[7][8]
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Issue: High variability in behavioral responses among animals within the same treatment group.
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Possible Cause: Individual differences in sensitivity to this compound, or variations in experimental conditions.
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Troubleshooting Steps:
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Increase Habituation Time: Ensure all animals are thoroughly habituated to the testing environment and handling procedures to minimize stress-induced variability.
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Control Environmental Factors: Maintain consistent lighting, temperature, and noise levels throughout the experiment.
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Counterbalance Experimental Design: Randomize the order of testing and treatment administration to account for potential time-of-day effects.
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Issue: It is difficult to distinguish between cognitive impairment and motor deficits.
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Possible Cause: The behavioral endpoint in the cognitive task is sensitive to motor function (e.g., swim speed in the Morris water maze).
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Troubleshooting Steps:
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Include Control Tasks: Use tasks that are less dependent on motor coordination to assess general motor ability. For example, in the Morris water maze, a visible platform trial can help determine if visual or motor impairments are affecting performance on the hidden platform task.
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Detailed Behavioral Scoring: Manually or automatically score specific behaviors beyond the primary endpoint. For example, in the Y-maze, an increase in total arm entries alongside a decrease in spontaneous alternation suggests hyperlocomotion may be a contributing factor.[9]
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Quantitative Data Summary
The following tables summarize the dose-dependent behavioral effects of this compound in rodents, compiled from various studies. It is important to note that these are general guidelines, and optimal doses may vary.
Table 1: this compound (MK-801) Dose-Response in Rats
| Dose (mg/kg) | Route | Behavioral Effect | Species/Strain | Citation |
| 0.005 - 0.04 | i.p. | Facilitates performance in opposition to response bias | Rats | [10] |
| 0.01 - 0.1 | i.p. | Impaired short-term and long-term object recognition memory | Wistar Rats | [4] |
| 0.025 | s.c. | Impaired alternation in 14-unit T-maze | F-344 Rats | [9] |
| 0.05 | s.c. | Impaired acquisition in 14-unit T-maze (cognitive measures only) | F-344 Rats | [9] |
| 0.1 | s.c. | Increased locomotor activity | Female Rats | [3] |
| 0.1 | i.p. | Working memory deficits in three-panel runway | Albino Rats | [11] |
| 0.25 | s.c. | Stereotypy and ataxia | Female Rats | [3] |
| 0.32 - 0.56 | s.c. (chronic) | Initial suppression of responding, followed by tolerance | Sprague-Dawley Rats | [12] |
| 0.5 | s.c. | Decreased locomotor activity and immobility | Female Rats | [3] |
| 1.5 - 5.0 | i.v. | Neuroprotection against hypoglycemic brain damage | Rats | [13] |
| 5.0 | i.p. | Deficits in reference memory in radial maze | Wistar Rats | [4] |
Table 2: this compound (MK-801) Dose-Response in Mice
| Dose (mg/kg) | Route | Behavioral Effect | Species/Strain | Citation |
| 0.015 - 0.05 | i.p. | No stereotypy | C57BL/6 Mice | [7] |
| 0.1 | i.p. | Amnestic effect and increased locomotor activity | Male Mice | [4] |
| 0.1 - 0.2 | i.p. | Decreased novel object exploration time | NMRI Male Mice | [4] |
| 0.15 and higher | i.p. | Stereotypy observed | C57BL/6 Mice | [7] |
Experimental Protocols
1. Open Field Test (OFT) for Locomotor Activity
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Objective: To assess baseline and this compound-induced changes in locomotor activity and exploratory behavior.
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Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with non-reflective, easy-to-clean surfaces. The arena should be in a sound-attenuated room with controlled, dim lighting.[14]
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Procedure:
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Habituation: Handle mice for several days before testing. On the test day, allow animals to acclimate to the testing room for at least 30-60 minutes.[8][15]
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Drug Administration: Administer this compound or vehicle (e.g., saline) via the chosen route (commonly intraperitoneal, i.p., or subcutaneous, s.c.).
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Testing: 30 minutes post-injection, gently place the animal in the center of the open field arena.
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Data Collection: Record the animal's activity for a set duration (e.g., 15-30 minutes) using an automated video-tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[15]
-
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Data Analysis: Compare the locomotor parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
2. Y-Maze Test for Spatial Working Memory
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Objective: To evaluate short-term spatial working memory based on the animal's natural tendency to explore novel arms of a maze.
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Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, with 20 cm high walls) made of a non-porous material.
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Procedure:
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Habituation: Acclimate the animals to the testing room for at least one hour before the test.
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Drug Administration: Administer this compound or vehicle.
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Testing: Place the animal in the center of the Y-maze and allow it to freely explore for a predetermined period (e.g., 8 minutes).[8]
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Data Collection: Manually or with a video-tracking system, record the sequence of arm entries. An alternation is defined as consecutive entries into three different arms.
-
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Data Analysis: Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100. A reduction in this percentage in the this compound group compared to the control group indicates a deficit in spatial working memory. Also, analyze the total number of arm entries as a measure of locomotor activity.
Visualizations
Caption: this compound (MK-801) blocks the NMDA receptor's ion channel, inhibiting Ca²⁺ influx.
Caption: Experimental workflow for a this compound (MK-801) dose-response study.
References
- 1. Clinical physiology and mechanism of this compound (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurobehavioral profile of subcutaneously administered MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Y-Maze Protocol [protocols.io]
- 7. NMDA receptor channel antagonism by this compound (MK-801) impairs performance of rats in aversively motivated complex maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic this compound (MK-801) facilitates performance in opposition to response bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
- 10. Tolerance to and dependence on MK-801 (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regional neuroprotective effects of the NMDA receptor antagonist MK-801 (this compound) in hypoglycemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. mmpc.org [mmpc.org]
Technical Support Center: Managing Variability in Animal Response to Dizocilpine (MK-81) Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in animal response to Dizocilpine (MK-801) treatment. Our goal is to help you achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MK-801) and what is its primary mechanism of action?
A1: this compound (MK-801) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Glutamate, the brain's primary excitatory neurotransmitter, activates NMDA receptors. This compound blocks the ion channel of the NMDA receptor, preventing the influx of ions like calcium (Ca2+) and subsequent neuronal depolarization.[2] This action is "use-dependent," meaning the channel must be open for this compound to bind.[2]
Q2: Why is there significant variability in animal responses to this compound?
A2: Variability in response to this compound is a known challenge and can be attributed to several factors, including:
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Species and Strain: Different species and even different strains of the same species can exhibit varied sensitivity to the drug.[3]
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Age and Sex: An animal's age and sex can influence its metabolic rate and hormonal environment, thereby affecting drug response.[4] Female rats, for instance, have shown higher sensitivity to this compound-induced neurotoxicity.[5]
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Dosage: The behavioral effects of this compound are highly dose-dependent, with lower doses often causing hyperlocomotion and higher doses leading to stereotypy, ataxia, and even immobility.[6][7]
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Environmental Factors: The experimental environment, including housing conditions and handling stress, can impact an animal's baseline behavior and its reaction to the drug.[8]
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Genetic Factors: Individual genetic differences can lead to variations in drug metabolism and receptor sensitivity.[4]
Q3: What are the common behavioral effects observed after this compound administration?
A3: this compound can induce a range of behavioral changes that are often dose-dependent. Common effects include hyperlocomotion, stereotyped behaviors (such as head weaving and repetitive movements), ataxia (impaired coordination), and cognitive deficits in tasks related to learning and memory.[7][9] At higher doses, it can also induce psychosis-like symptoms, making it a common tool in schizophrenia research.[9]
Q4: Are there known neurotoxic effects of this compound?
A4: Yes, particularly at higher doses, this compound can cause neurotoxicity. This can manifest as the formation of reversible vacuoles in neurons and, at very high doses, irreversible neuronal damage.[10] This is a critical consideration for study design, especially in chronic treatment paradigms.
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity
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Question: I am observing significant differences in locomotor activity between animals within the same treatment group. What can I do to minimize this variability?
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Answer:
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Standardize Acclimation: Ensure all animals have a consistent acclimation period to the housing and testing environments. A period of at least 5 days of habituation to the animal facility is recommended before any experimental procedures.[11]
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Control Environmental Variables: Maintain consistent lighting, temperature, and noise levels in the experimental rooms. Time of day for testing should also be kept constant.
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Refine Dosing Strategy: Conduct a pilot dose-response study with your specific animal strain to identify the optimal dose that produces the desired effect with the least variability. The route of administration (e.g., intraperitoneal, subcutaneous) should be consistent across all animals.[12][13]
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Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual outliers on the overall results.
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Issue 2: Stereotypy Interfering with Cognitive Tasks
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Question: The this compound-treated animals are exhibiting strong stereotyped behaviors, which is making it difficult to assess their performance in a cognitive task. How can I address this?
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Answer:
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Dose Adjustment: Stereotypy is often observed at higher doses of this compound.[7] Lowering the dose may reduce these motor side effects while still inducing the desired cognitive impairment. A dose-response study is crucial to find this therapeutic window.
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Timing of Behavioral Testing: The peak of stereotyped behavior may occur at a different time point than the peak cognitive deficit.[7] Adjusting the time between drug administration and behavioral testing could help to avoid the period of most intense motor disruption.
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Task Selection: Consider using cognitive tasks that are less dependent on motor performance.
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Issue 3: Unexpected Immobility Instead of Hyperactivity
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Question: I expected to see hyperlocomotion after this compound injection, but some of my animals are showing periods of immobility. Why is this happening?
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Answer:
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Dose-Dependent Bimodal Effects: this compound can have bimodal effects on locomotion. While moderate doses typically induce hyperactivity, very high doses can lead to severe ataxia and subsequent immobility.[6] Conversely, very low doses might also suppress normal behaviors.
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Strain Sensitivity: The dose that induces hyperactivity in one strain might cause immobility in another, more sensitive strain.
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Careful Observation: It is important to differentiate between quiet wakefulness and cataleptic-like immobility, which can be a sign of a more severe drug effect.
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Data Presentation
Table 1: Recommended this compound Dosages for Different Rodent Models
| Experimental Model | Species/Strain | Dosage Range (mg/kg) | Route of Administration | Observed Effects | Reference |
| Schizophrenia-like Behaviors | Rat (Sprague-Dawley) | 0.05 - 0.15 | Intraperitoneal (i.p.) | Hyperlocomotion, stereotypy, cognitive deficits | [3] |
| Schizophrenia-like Behaviors | Mouse (CD-1) | 0.1 - 0.3 | Intraperitoneal (i.p.) | Hyperlocomotion, social deficits, cognitive impairment | [9][11] |
| Cognitive Impairment | Rat (Fischer-344) | 0.025 - 0.1 | Subcutaneous (s.c.) | Impaired maze performance | [13] |
| Olfactory Memory | Rat | 0.03 - 0.17 | Intraperitoneal (i.p.) | Dose-dependent impairment in olfactory span task | [12] |
| Neurotoxicity Studies | Rat (Female) | 1.0 - 5.0 | Subcutaneous (s.c.) | Neuronal vacuolation and necrosis | [5][6] |
Experimental Protocols
Protocol 1: this compound-Induced Hyperlocomotion in Mice (Open Field Test)
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Animal Acclimation: House male C57BL/6 mice in a controlled environment for at least one week prior to the experiment, with ad libitum access to food and water. Handle the mice for several days to acclimate them to the researcher.
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Drug Preparation: Dissolve this compound (MK-801) maleate salt in sterile 0.9% saline to the desired concentration. Prepare fresh on the day of the experiment.
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Administration: Administer this compound (e.g., 0.1, 0.3, or 0.5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection in a volume of 10 ml/kg.
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Behavioral Testing: Immediately after injection, place each mouse in the center of an open field arena (e.g., 40 x 40 x 30 cm).
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Data Acquisition: Record locomotor activity using an automated tracking system for a period of 60-120 minutes. Key parameters to measure include total distance traveled, time spent mobile, and rearing frequency.
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Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. Compare the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Assessment of Spatial Working Memory Deficits (Y-Maze Test)
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Animal and Drug Preparation: Follow steps 1 and 2 from Protocol 1.
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Administration: Administer a lower dose of this compound (e.g., 0.1 mg/kg) or vehicle i.p. to minimize confounding motor effects.[3]
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Behavioral Testing: Thirty minutes post-injection, place the mouse at the end of one arm of a Y-maze.[3]
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Data Acquisition: Allow the mouse to freely explore the maze for 8 minutes. Record the sequence of arm entries. An alternation is defined as consecutive entries into three different arms (e.g., A, B, C).
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Data Analysis: Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100. Compare the results between the this compound and vehicle groups using a t-test.
Mandatory Visualizations
Caption: Mechanism of this compound action on the NMDA receptor signaling pathway.
Caption: General experimental workflow for this compound behavioral studies.
Caption: Troubleshooting logic for managing this compound response variability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Clinical physiology and mechanism of this compound (MK-801): electron transfer, radicals, redox metabolites and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical physiology and mechanism of this compound (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurobehavioral profile of subcutaneously administered MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 10. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 12. Effects of this compound (MK801) on Olfactory Span in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of chronic treatment with this compound (MK-801) on the behavioral response to dopamine receptor agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Behavioral Outcomes in Dizocilpine (MK-801) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected behavioral outcomes in experiments involving Dizocilpine (MK-801).
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Bimodal or Unexpected Locomotor Activity
Question: I administered this compound and observed an initial decrease, followed by a significant increase in locomotor activity. Is this a normal response?
Answer: Yes, this can be a normal, dose-dependent effect of this compound. Higher doses (e.g., above 0.3 mg/kg in mice) can initially induce stereotyped behaviors and ataxia, which may be recorded as decreased locomotion by automated systems.[1][2][3] As the stereotypy subsides, a hyperlocomotion phase typically emerges.[2][3]
Question: My low-dose this compound group shows suppressed rearing behavior instead of the expected hyperlocomotion. Why is this happening?
Answer: Suppression of rearing behavior, even at very low doses (e.g., 0.02 mg/kg in mice), has been reported and represents a complex behavioral modification induced by this compound.[2][3] This effect can differ from the locomotor-stimulating effects of other psychostimulants like amphetamine.[2][3]
Troubleshooting Steps:
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Dose-Response Analysis: Conduct a thorough dose-response study to characterize the specific locomotor effects of this compound in your chosen animal strain and experimental setup.
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Extended Observation Period: Analyze behavioral data over a longer time course to capture both the early stereotypic phase and the later hyperlocomotion phase.[2][3]
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Parallel Analysis: Analyze locomotion and stereotypy in parallel to avoid misinterpreting stereotypic movements as changes in locomotor activity.[2][3]
Issue 2: High Variability in Behavioral Responses
Question: I am observing high variability in locomotor activity and cognitive performance between animals within the same dose group. What could be the cause?
Answer: High inter-animal variability is a known challenge in this compound studies and can be influenced by several factors:
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Individual Sensitivity: Animals can have differential sensitivity to the drug.[4]
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Environmental Stress: Stress can significantly impact behavioral outcomes.[4]
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Age and Strain: The age and genetic background of the animals can influence their response to this compound.[5][6] For instance, aged mice may show a more pronounced response to this compound compared to young mice.[5][6]
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Time of Day: Circadian rhythms can affect drug metabolism and behavior.
Troubleshooting Steps:
-
Controlled Environment: Ensure a consistent, low-stress environment for all animals.[4]
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Acclimatization: Properly acclimatize animals to the testing apparatus before drug administration.[4]
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Counterbalancing: Counterbalance the order of testing to minimize time-of-day effects.[4]
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Increase Sample Size: A larger sample size can help improve statistical power and account for individual variability.[4]
Issue 3: Paradoxical Improvement in Cognitive Performance
Question: Contrary to the expected cognitive impairment, I observed an improvement in performance on a specific task after this compound administration. Is this a valid finding?
Answer: While this compound is well-known to impair learning and memory, some studies have reported paradoxical improvements in performance under specific conditions.[7][8] For example, at a low dose (0.04 mg/kg), this compound has been shown to decrease reaction time in small-reward trials of a nose-poke task in rats, suggesting an enhancement of performance.[8] This may be due to the drug's effect on counteracting response bias.[8]
Troubleshooting Steps:
-
Task-Specific Effects: Carefully consider the specific cognitive domains being tested. This compound's effects can be task-dependent.[7]
-
Dose-Dependent Effects: The dose of this compound is critical. Low doses may have different, and sometimes opposite, effects compared to higher doses.[7]
-
Replication: Ensure the finding is replicable and not an artifact of the experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (MK-801)?
A1: this compound is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[9][10][11] It acts as an open-channel blocker, meaning the NMDA receptor must be activated by glutamate and a co-agonist (like glycine or D-serine) for this compound to bind within the ion channel.[10][12] This binding physically obstructs the channel, preventing the influx of calcium ions (Ca2+) and thereby inhibiting NMDA receptor-mediated neurotransmission.[10][12]
Q2: What are the expected behavioral effects of this compound in rodents?
A2: this compound is known to induce a range of behavioral effects in rodents, which are often used to model symptoms of schizophrenia.[10][13][14] These include:
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Stereotypy: Repetitive, invariant behaviors such as head weaving, sniffing, and circling.[1][16]
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Cognitive Deficits: Impairments in learning, memory, and attention.[17][18][19][20]
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Social Withdrawal: Reduced social interaction between animals.[21]
Q3: Can this compound cause neurotoxicity?
A3: Yes, at higher doses, this compound can cause neurotoxic effects, including vacuolization and necrosis in certain cortical neurons, a phenomenon sometimes referred to as Olney's lesions.[1][10] Researchers should carefully consider the dose and duration of treatment to minimize the risk of neurotoxicity, especially in chronic studies.[4]
Q4: How does the route of administration affect the behavioral outcomes of this compound?
A4: The route of administration can influence the pharmacokinetics and, consequently, the behavioral effects of this compound. While intraperitoneal (i.p.) injection is common, subcutaneous (s.c.) administration has been shown to result in higher blood and brain tissue concentrations, potentially leading to more pronounced effects on spatial learning and memory.[20] Inhalation has also been demonstrated as a viable route for inducing hyperactivity.[22]
Q5: Are there any known interactions between this compound and other neurotransmitter systems?
A5: Yes, the effects of this compound are not limited to the glutamatergic system. NMDA receptor blockade can indirectly influence other neurotransmitter systems, particularly the dopaminergic system.[15] For instance, this compound-induced hyperlocomotion can be antagonized by dopamine receptor blockers.[15]
Data Presentation
Table 1: Dose-Dependent Behavioral Effects of this compound in Rodents
| Dose Range (mg/kg, i.p.) | Species | Primary Behavioral Outcome | Reference(s) |
| 0.02 - 0.1 | Mouse | Suppression of rearing; impaired reversal learning | [2][3][7] |
| 0.1 - 0.25 | Rat/Mouse | Hyperlocomotion; cognitive deficits | [1][15][19][23] |
| > 0.3 | Mouse | Stereotypy, ataxia, followed by hyperlocomotion | [1][2][3] |
| 0.5 | Rat | Immobility followed by stereotypy and ataxia | [1] |
Table 2: Factors Influencing this compound-Induced Behavioral Outcomes
| Factor | Observed Effect | Reference(s) |
| Age | Aged mice show increased sensitivity (more hyperlocomotion and stereotypy) | [5][6] |
| Strain | Different mouse strains can exhibit varying levels of hyperlocomotion | N/A |
| Sex | Effects on memory consolidation can differ between male and female rodents | [20] |
| Route of Administration | Subcutaneous injection may be more effective than intraperitoneal for impairing spatial memory | [20] |
| Time Course | Bimodal effects on locomotion with early stereotypy and later hyperactivity at higher doses | [2][3] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity and Stereotypy
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Animals: Male C57BL/6 mice (8-10 weeks old).
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Apparatus: Open field arena (e.g., 40x40x30 cm) equipped with automated infrared beam detectors.
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Procedure: a. Habituate mice to the testing room for at least 1 hour before the experiment. b. Administer this compound (0.1, 0.3, or 0.5 mg/kg, i.p.) or saline vehicle. c. Immediately place the mouse in the center of the open field arena. d. Record locomotor activity (total distance traveled) and stereotypy (e.g., beam breaks in a defined central area, visual scoring of stereotypic behaviors) for a duration of 60-120 minutes. e. Analyze data in time bins (e.g., 5-minute intervals) to observe the time course of effects.
Protocol 2: Morris Water Maze for Spatial Learning and Memory
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Animals: Male Wistar rats (250-300g).
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Apparatus: A circular pool (e.g., 1.5 m diameter) filled with opaque water, with a hidden escape platform.
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Procedure: a. Acquisition Phase (5 days): i. Administer this compound (e.g., 0.1 mg/kg, i.p.) or saline 30 minutes before the first trial of each day. ii. Conduct 4 trials per day from different starting positions. iii. Record the latency to find the platform and the path taken. b. Probe Trial (Day 6): i. Remove the platform from the pool. ii. Administer the same treatment as in the acquisition phase. iii. Place the rat in the pool for 60 seconds and record the time spent in the target quadrant where the platform was previously located.
Mandatory Visualizations
Caption: Mechanism of this compound (MK-801) as a non-competitive NMDA receptor antagonist.
Caption: A logical workflow for troubleshooting unexpected outcomes in this compound experiments.
References
- 1. Neurobehavioral profile of subcutaneously administered MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Effect of MK801 on learning and memory. [frontiersin.org]
- 8. Systemic this compound (MK-801) facilitates performance in opposition to response bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical physiology and mechanism of this compound (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 15. Effect of chronic treatment with this compound (MK-801) on the behavioral response to dopamine receptor agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differentiation between MK-801- and apomorphine-induced stereotyped behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of MK-801 on learning and memory as assessed using a novel water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical physiology and mechanism of this compound (MK-801): electron transfer, radicals, redox metabolites and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 21. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Behavioural effects of inhalation exposure to this compound (MK-801) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Repeated injection of MK801: an animal model of schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate the side effects of chronic MK-801 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chronic administration of the N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801 (dizocilpine).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving chronic MK-801 administration.
Issue 1: Excessive Hyperlocomotion and Stereotypy in Experimental Animals
Q: My animals are exhibiting excessive hyperlocomotion and stereotyped behaviors after chronic MK-801 administration, which is interfering with cognitive and behavioral assessments. How can I mitigate this?
A: Excessive locomotor activity is a well-documented side effect of MK-801.[1] Here are several strategies to address this issue:
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Dose Adjustment: The locomotor effects of MK-801 are dose-dependent.[2] Doses up to 0.1 mg/kg are less likely to induce stereotypy or hyperlocomotion.[1][3] A dose-response study is recommended to find the optimal dose that induces the desired cognitive deficits without confounding motor effects.
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Co-administration with Antipsychotics: Atypical antipsychotics have shown efficacy in mitigating MK-801-induced hyperlocomotion. Olanzapine, for instance, can reverse these behavioral deficits.[4][5]
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Cholinesterase Inhibitors: Physostigmine has been shown to reverse MK-801-induced hyperlocomotion.[6]
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Habituation: Ensure adequate habituation of the animals to the testing apparatus before commencing the experiment. This can help reduce novelty-induced hyperactivity.[7]
Experimental Protocol: Co-administration of Olanzapine with MK-801 in Rats
This protocol is adapted from studies investigating the reversal of MK-801-induced behavioral deficits.[8][9]
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Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[10]
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Drug Preparation:
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MK-801: Dissolve in sterile 0.9% saline.
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Olanzapine: Dissolve in sterile 0.9% saline, adjusting the pH to approximately 6.0.[10]
-
-
Administration:
-
Behavioral Assessment: Conduct locomotor activity tests in an open-field arena, recording total distance traveled and time spent in different zones.[10]
Issue 2: Cognitive Deficits are not Consistent or Reproducible
Q: I am observing high variability in the cognitive deficits induced by chronic MK-801 administration. What factors could be contributing to this, and how can I improve the consistency of my results?
A: Several factors can influence the cognitive effects of MK-801.[1] To enhance reproducibility, consider the following:
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Animal Strain, Sex, and Age: The behavioral effects of MK-801 can vary depending on the animal's strain, sex, and developmental stage.[1] It is crucial to be consistent with these variables throughout the study.
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State-Dependency: MK-801 can induce state-dependent learning.[6] This means that memory retrieval may be impaired if the animal is not in the same drug state during both encoding and testing. To control for this, administer MK-801 before both the training and testing phases of a cognitive task.[6]
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Behavioral Paradigm Selection: The choice of behavioral test is critical. The Novel Object Recognition (NOR) task and the Morris Water Maze (MWM) are robust and widely used assays for assessing learning and memory deficits induced by MK-801.[11][12]
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Environmental Enrichment: Housing animals in an enriched environment has been shown to ameliorate some of the cognitive deficits induced by MK-801.[13] Standardized housing conditions are essential for reproducible results.
Experimental Protocol: Novel Object Recognition (NOR) Task in Mice
This protocol is a standard method to assess recognition memory.[1][14][15]
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Apparatus: An open-field arena. A variety of objects differing in shape and texture but similar in size are required.[14]
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Habituation: For 2-3 days, allow each mouse to explore the empty arena for 5-10 minutes to reduce novelty-induced stress.[1][15]
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Training (Familiarization) Phase:
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Testing Phase (after a retention interval, e.g., 24 hours):
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Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI close to zero suggests a memory deficit.[14]
Issue 3: Evidence of Neuronal Damage in Post-mortem Tissue Analysis
Q: My histological analysis reveals neuronal necrosis and apoptosis in the brains of animals chronically treated with MK-801. What is the underlying mechanism, and what are the strategies to prevent this neurotoxicity?
A: Chronic MK-801 administration can lead to oxidative stress, a key contributor to neuronal damage.[14] This is characterized by an overproduction of reactive oxygen species (ROS) that can damage cellular components.[16]
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Antioxidant Co-therapy: Co-administration of antioxidants can attenuate MK-801-induced neuronal necrosis.[14] Effective antioxidants include dimethyl sulfoxide (DMSO), alpha-tocopherol (Vitamin E), and paeoniflorin.[14][17]
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GABAergic Modulation: MK-801 can lead to disinhibition of pyramidal neurons by affecting GABAergic interneurons.[1][13] Co-administration of a GABA-B receptor agonist like baclofen can modulate this effect and may offer neuroprotection.[18][19]
Experimental Protocol: Assessment of Oxidative Stress Markers
This protocol outlines methods to quantify markers of oxidative stress in brain tissue.[13][16][20]
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Tissue Preparation: Homogenize brain tissue (e.g., prefrontal cortex, hippocampus) in an appropriate buffer on ice.
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Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. It can be measured using a thiobarbituric acid reactive substances (TBARS) assay.[5]
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Glutathione (GSH) Assay: GSH is a major endogenous antioxidant. Its levels can be determined spectrophotometrically using DTNB (Ellman's reagent).[20]
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Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays: These are key antioxidant enzymes. Commercially available kits can be used to measure their activity in tissue homogenates.[20]
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8-hydroxy-2'-deoxyguanosine (8-OHdG) Measurement: 8-OHdG is a marker of oxidative DNA damage and can be quantified using ELISA or HPLC with electrochemical detection.[13]
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways affected by chronic MK-801 administration?
A1: Chronic MK-801 administration primarily affects glutamatergic neurotransmission by blocking the NMDA receptor ion channel. This leads to alterations in downstream signaling pathways, including the MEK-ERK-p90RSK and Akt-GSK-3β pathways, which are involved in cell survival and apoptosis.[7] It also impacts GABAergic and monoaminergic (serotonin and dopamine) systems.[1][8][13]
Q2: Can atypical antipsychotics completely reverse the cognitive deficits induced by MK-801?
A2: Atypical antipsychotics like olanzapine and sulpiride have been shown to ameliorate MK-801-induced cognitive deficits.[4][5] However, the reversal may not be complete and can depend on the specific cognitive domain being assessed. For instance, olanzapine has been shown to reverse deficits in object-in-context recognition and reversal learning, but not reference memory.[5]
Q3: Are there any non-pharmacological strategies to mitigate the side effects of chronic MK-801?
A3: Yes, environmental enrichment (EE) has been demonstrated to be an effective non-pharmacological intervention. EE can improve cognitive impairments in rodent models of schizophrenia induced by MK-801, including deficits in learning, memory, and sensorimotor gating.[11]
Q4: What is the recommended washout period for MK-801 in behavioral studies?
A4: The washout period for MK-801 can vary depending on the dose and the specific behavioral paradigm. Studies in zebrafish suggest that the effects of MK-801 may wash out within 24 hours.[21] However, for long-term studies, it is crucial to consider the potential for lasting neuroadaptations.
Q5: How can I mitigate the sensorimotor gating deficits, such as impaired prepulse inhibition (PPI), induced by MK-801?
A5: Deficits in PPI are a hallmark of the MK-801 model.[7] Mitigation strategies include co-administration of atypical antipsychotics or cannabidiol.[4][22]
Experimental Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response
This protocol is used to measure sensorimotor gating.[4][7]
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Apparatus: A startle response system with a sound-attenuating chamber.[7]
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Acclimation: Allow the animal to acclimate to the chamber for a 5-minute period with background white noise.
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Drug Administration: Administer MK-801 (e.g., 0.15 mg/kg, i.p.) or the test compound 15-30 minutes before testing.[7]
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Testing Session: The session consists of a series of trials presented in a pseudorandom order:
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Pulse-alone trials: A strong startling stimulus (e.g., 110-120 dB white noise for 40 ms).
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Prepulse-pulse trials: A weaker, non-startling prepulse (e.g., 2-16 dB above background) presented 100 ms before the startling pulse.
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No-stimulus trials: Background noise only.
-
-
Data Analysis: The startle response is measured as the amplitude of the whole-body flinch. The percentage of PPI is calculated as: (1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)) x 100.[7]
Quantitative Data Summary
Table 1: Effects of Cholinesterase Inhibitors on MK-801-Induced Deficits in Mice
| Compound | Dose Range (mg/kg, s.c.) | Reversal of Spatial Reversal Learning Deficit | Reversal of Contextual Memory Deficit | Reversal of Hyperlocomotion |
| Physostigmine | 0.03 - 0.3 | Yes (dose-dependent) | Yes (dose-dependent) | Yes |
| Donepezil | 0.1 - 1.0 | Yes (dose-dependent) | Yes (dose-dependent) | No |
| Galantamine | 0.25 - 1.0 | No | No | No |
Table 2: Effects of Atypical Antipsychotics on MK-801-Induced Deficits
| Compound | Animal Model | Dose | Effect on Cognitive Deficits | Effect on Social Interaction Deficits | Reference |
| Sulpiride | Zebrafish | 250 µM | Improved MK-801-induced amnesia | Reversed MK-801-induced deficits | [4] |
| Olanzapine | Zebrafish | 50 µM | Improved MK-801-induced amnesia | Reversed MK-801-induced deficits | [4] |
| Olanzapine | Rat | 0.5 mg/kg | Partially reversed object-in-context and reversal learning deficits | Not Assessed | [8] |
Visualizations
Caption: Signaling pathway affected by MK-801.
Caption: Experimental workflow for the Novel Object Recognition task.
Caption: Logical relationships of MK-801 side effects and mitigation strategies.
References
- 1. mmpc.org [mmpc.org]
- 2. MK-801-induced learning impairments reversed by physostigmine and nicotine in zebrafish -Animal cells and systems | Korea Science [koreascience.kr]
- 3. mmpc.org [mmpc.org]
- 4. mdpi.com [mdpi.com]
- 5. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Olanzapine Reverses MK-801-Induced Cognitive Deficits and Region-Specific Alterations of NMDA Receptor Subunits [frontiersin.org]
- 8. Differential Effects of Olanzapine and Haloperidol on MK-801-induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 11. Frontiers | Effect of MK801 on learning and memory. [frontiersin.org]
- 12. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement and Clinical Significance of Biomarkers of Oxidative Stress in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Olanzapine and fluperlapine mimic clozapine in preventing MK-801 neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. realmofcaring.org [realmofcaring.org]
- 21. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
- 22. Cholinesterase inhibitors ameliorate behavioral deficits induced by MK-801 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Complexities of Dizocilpine (MK-801) in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine experimental designs that account for the potent and long-lasting effects of Dizocilpine (MK-801).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (MK-801)?
This compound is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] It acts as a pore blocker, binding to a site within the ion channel of the NMDA receptor.[2][5] This binding is use-dependent, meaning the channel must first be opened by the binding of glutamate and a co-agonist (like glycine or D-serine) for this compound to exert its blocking effect.[2][5] By obstructing the channel, this compound prevents the influx of calcium (Ca2+) and other ions, which in turn inhibits the induction of long-term potentiation (LTP), a crucial cellular mechanism for learning and memory.[2][5]
Q2: How long do the effects of a single dose of this compound last?
While this compound has a relatively short plasma half-life in rats (approximately 1.9 hours for a 2mg/kg i.p. dose), its behavioral and synaptic effects can be remarkably long-lasting.[6] For instance, a single intraperitoneal injection of 5 mg/kg in rats can lead to severe behavioral alterations for 24 hours and suppress homosynaptic LTP for up to 7 days, with recovery taking as long as 4 weeks.[7] Another study noted that while the immediate behavioral effects of a 5 mg/kg injection disappeared within 24 hours, LTP was profoundly impaired for at least 7 days.[8] These persistent effects are a critical consideration for experimental design, particularly in studies with repeated dosing or behavioral testing over multiple days.
Q3: What are the common behavioral effects observed after this compound administration in rodents?
This compound administration in rodents can induce a range of dose-dependent behavioral changes. At lower doses (e.g., 0.1 mg/kg), it can cause hyperlocomotion.[9][10] As the dose increases, more severe effects such as stereotypy, ataxia (impaired coordination), and immobility can be observed.[9][11] These motor effects can confound the interpretation of cognitive tasks.[12] this compound is also widely used to model symptoms of neuropsychiatric disorders, including cognitive deficits in tasks assessing spatial memory and working memory.[5][13]
Q4: Can this compound cause neurotoxicity?
Yes, at certain doses, this compound can cause neurotoxic effects, often referred to as Olney's lesions, which are characterized by vacuolization and necrosis in specific brain regions of rats.[2] This is a significant concern, especially in chronic studies or when using higher doses.[12] Researchers should carefully consider the dose and duration of treatment to minimize the risk of neurotoxicity, which could confound experimental results.[12] Histological analysis is recommended to assess for potential neuronal damage.[12]
Troubleshooting Guides
Issue: High variability in behavioral responses between animals at the same dose of this compound.
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Possible Cause: Individual differences in sensitivity to the drug or influence of environmental stressors.[12]
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Troubleshooting Steps:
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Ensure a Consistent Environment: Maintain a stable and low-stress environment for all animals before and during the experiment.[12]
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Acclimatize Animals: Thoroughly acclimate animals to the testing apparatus before any drug administration to reduce novelty-induced stress.[12]
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Counterbalance Testing Order: To minimize the influence of time-of-day effects on behavior, counterbalance the order in which animals from different treatment groups are tested.[12]
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Increase Sample Size: A larger sample size per group can enhance statistical power and help account for individual variability.[12]
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Issue: Animals exhibit significant motor impairments (ataxia, stereotypy) that interfere with performance in cognitive tasks.
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Possible Cause: The administered dose is too high for the specific animal strain or the chosen behavioral paradigm.[12]
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Troubleshooting Steps:
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Conduct a Dose-Response Study: Perform a preliminary dose-response study to identify the optimal dose that produces the desired cognitive deficit without causing confounding motor effects in your specific animal strain.[12] Doses as low as 0.05 mg/kg have been shown to impair cognition without significant motor intoxication.[14]
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Adjust Administration Timing: The timing of drug administration relative to behavioral testing is crucial. For instance, administering this compound 30 minutes before testing is a common protocol.[5][13] Experiment with different pre-treatment intervals to find a window where cognitive effects are present, but acute motor disturbances have subsided.
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Select Appropriate Behavioral Tasks: Choose cognitive tasks that are less dependent on fine motor skills. For example, some versions of the odor span task may be less affected by motor impairments than tasks requiring extensive locomotion like the Morris water maze.[15][16]
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Issue: Unexpected or contradictory results in a longitudinal study with repeated this compound administration.
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Possible Cause: The long-lasting effects of this compound on synaptic plasticity and behavior are carrying over between treatments, leading to cumulative effects or altered drug responses.
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Troubleshooting Steps:
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Implement an Adequate Washout Period: Given that the effects of this compound on synaptic plasticity can last for weeks[7][8], a sufficiently long washout period between treatments is essential. The duration of this period should be determined based on the dose used and the specific endpoints being measured. A minimum of one week is advisable, but longer periods may be necessary.
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Consider a "State-Dependency" Control: this compound can induce a specific internal state, and memory retrieval may be impaired if the animal is not in the same drug state during both encoding and retrieval.[17] To control for this, include experimental groups where the drug state is consistent between the learning and testing phases (e.g., Drug-Drug vs. Saline-Saline) in addition to the state-change groups (e.g., Drug-Saline, Saline-Drug).[17]
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Monitor for Sensitization: Repeated administration of this compound can lead to behavioral sensitization, where the response to the drug increases over time.[1] This can be monitored by including a vehicle-treated control group and analyzing behavioral responses to the first and last drug administrations.
-
Quantitative Data Summary
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound (MK-801)
| Parameter | Value | Species | Notes | Reference |
| Plasma Half-Life | 1.9 hours | Rat | Following a 2 mg/kg i.p. dose. | [6] |
| Peak Brain ECF Concentration | 6 nM | Rat | Following a 0.05 mg/kg systemic injection. | [18] |
| 14 nM | Rat | Following a 0.1 mg/kg systemic injection. | [18] | |
| 34 nM | Rat | Following a 0.2 mg/kg systemic injection. | [18] | |
| NMDA Receptor Binding Affinity (Kd) | 37.2 nM | Rat | In cerebral cortical membranes. | [4] |
| Duration of Synaptic Plasticity Impairment | Up to 7 days (LTP suppression) | Rat | Following a single 5 mg/kg i.p. dose. | [7] |
| At least 7 days (LTP impairment) | Rat | Following a single 5 mg/kg systemic injection. | [8] |
Experimental Protocols
Protocol 1: Open Field Test (OFT) for Locomotor Activity Assessment
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Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-porous material for easy cleaning. The arena should be in a sound-attenuated room with controlled lighting.[5]
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Animal Handling and Habituation: Handle the animals for several days before testing to minimize stress. On the testing day, allow animals to acclimatize to the testing room for at least 30 minutes.[5]
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Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneally or subcutaneously) 30 minutes prior to placing the animal in the arena.[13]
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Test Procedure: Gently place the animal in the center of the open field arena and allow it to explore freely for a predetermined duration (e.g., 25 minutes).[13]
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Data Collection and Analysis: Use an automated video-tracking system to record and analyze parameters such as total distance moved, time spent in the center versus the periphery of the arena, and instances of specific behaviors like rearing or grooming.[5][13]
Protocol 2: Y-Maze Test for Spatial Working Memory Assessment
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Apparatus: A Y-shaped maze with three identical arms.
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Animal Handling and Habituation: As described for the OFT.
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Drug Administration: Administer this compound or vehicle 30 minutes before the test.
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Test Procedure: Place the animal at the end of one arm and allow it to freely explore the maze for a set time (e.g., 8 minutes).[5]
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Data Collection and Analysis: Record the sequence of arm entries. A spontaneous alternation is defined as consecutive entries into three different arms. Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.[5]
Visualizations
Caption: this compound blocks the NMDA receptor ion channel, inhibiting Ca²+ influx.
Caption: Recommended workflow for experiments involving this compound.
References
- 1. Clinical physiology and mechanism of this compound (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical physiology and mechanism of this compound (MK-801): electron transfer, radicals, redox metabolites and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antidepressant Effects of (+)-MK-801 and (-)-MK-801 in the Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute and long-term effects of MK-801 on direct cortical input evoked homosynaptic and heterosynaptic plasticity in the CA1 region of the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A single application of MK801 causes symptoms of acute psychosis, deficits in spatial memory, and impairment of synaptic plasticity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurobehavioral profile of subcutaneously administered MK-801 in the rat [pubmed.ncbi.nlm.nih.gov]
- 10. Repeated injection of MK801: an animal model of schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 14. Behavioral effects of MK-801 in the rat [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of NMDA antagonist this compound (MK-801) are modulated by the number of distractor stimuli in the rodent odor span task of working memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound (MK801) on Olfactory Span in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of brain pharmacokinetics of (+)MK-801 in relation to behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Dizocilpine's (MK-801) Effects on Motor Coordination
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the N-methyl-D-aspartate (NMDA) receptor antagonist, Dizocilpine (MK-801). The focus is on methodologies to control for its effects on motor coordination, ensuring accurate interpretation of cognitive and behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary motor effects of this compound (MK-801) observed in animal models?
A1: this compound is well-known to induce a range of dose-dependent motor effects in rodents. These commonly include hyperlocomotion, stereotypy (repetitive, purposeless movements), and ataxia (impaired balance and coordination).[1][2][3][4] At lower doses, it can increase locomotor activity, while higher doses can lead to more severe impairments, including ataxia and stereotyped behaviors like head weaving and body rolling.[3][5]
Q2: How can I dissociate the cognitive effects of this compound from its motor side effects in my experiments?
A2: The most effective method is through careful dose selection. Several studies have demonstrated that lower doses of this compound can impair learning and memory without significantly affecting motor activity.[6][7][8] Conducting a dose-response study in your specific animal model and strain is crucial to identify a dose that produces the desired cognitive deficit with minimal motor confounds.[1] For example, doses up to 0.1 mg/kg in rodents have been shown to impair cognition without inducing hyperlocomotion or stereotypy.[7][8][9]
Q3: Does the route of administration of this compound affect its impact on motor coordination?
A3: Yes, the route of administration can influence the onset, duration, and intensity of this compound's effects, including those on motor coordination. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common and have been shown to produce robust behavioral effects.[6][10] The choice of administration route should be consistent within an experiment to ensure reliable and comparable results.
Q4: Are there specific behavioral tests that are recommended for quantifying this compound's motor effects?
A4: Several standardized tests are used to assess motor coordination. The Open Field Test is widely used to measure locomotor activity (distance traveled, speed) and can also provide insights into anxiety-like behavior.[10][11][12] The Rotarod Test is a more specific measure of motor coordination and balance, where the animal's ability to stay on a rotating rod is quantified.[13][14][15] Direct observation and scoring of ataxic gait and stereotyped behaviors are also valuable.[4][5]
Q5: Can tolerance develop to the motor effects of this compound with repeated administration?
A5: Evidence suggests that tolerance can develop to some of the motor effects of this compound with chronic exposure. This means that with repeated administration, the motor-impairing effects may diminish over time. Researchers should consider this when designing long-term studies and may need to adjust dosing schedules accordingly.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in motor activity between subjects at the same dose. | - Individual differences in sensitivity to this compound.- Environmental stressors affecting baseline activity. | - Increase the sample size to improve statistical power.- Ensure a consistent and low-stress environment for all animals.- Acclimatize animals thoroughly to the testing apparatus before drug administration.[1] |
| Animals exhibit significant ataxia, preventing the assessment of cognitive tasks. | - The administered dose is too high for the specific strain or age of the animals.[1] | - Conduct a dose-response study to identify a lower, non-ataxic dose that still produces the desired cognitive effect.- Consider using a different NMDA receptor antagonist with a wider therapeutic window. |
| Observed hyperlocomotion confounds the interpretation of a memory task (e.g., increased arm entries in a maze). | - The selected dose is in the range that stimulates locomotor activity. | - Lower the dose of this compound to a level that does not significantly increase locomotor activity. Doses around 0.1 mg/kg or lower are often effective for cognitive impairment without hyperlocomotion.[16]- Use control groups treated with this compound to measure motor activity in the same apparatus without the cognitive task component. |
| No observable motor effects at a dose expected to be active. | - Incorrect drug preparation or administration.- Low sensitivity of the animal strain to this compound. | - Verify the concentration and preparation of the this compound solution.- Confirm the accuracy of the administration technique (e.g., proper i.p. or s.c. injection).- Review the literature for strain-specific responses to this compound and consider using a different strain if necessary.[17] |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on motor coordination in rodents, compiled from various studies.
Table 1: Effects of this compound on Locomotor Activity in an Open Field Test
| Species | Dose (mg/kg) | Route | Observed Effect on Locomotor Activity | Reference |
| Mouse (NMRI) | 0.1 - 0.5 | i.p. | Dose-dependent increase in well-coordinated locomotor activity. | [3] |
| Mouse (CD-1) | 0.178, 0.32 | i.p. | Significant increase in ambulatory counts and total distance traveled. | [11] |
| Mouse (CD-1) | 0.1 | i.p. | No significant increase in locomotor activity. | [16] |
| Rat (Female) | 0.1 | s.c. | Markedly increased locomotor activity. | [4] |
| Rat (Female) | 0.5 | s.c. | Decreased locomotor activity (due to severe ataxia). | [4] |
Table 2: Induction of Ataxia and Stereotypy by this compound
| Species | Dose (mg/kg) | Route | Observed Ataxic/Stereotypic Behaviors | Reference |
| Mouse (NMRI) | > 0.5 | i.p. | Head weaving, body rolling, ataxia, salivation. | [3] |
| Rat (F-344) | 0.1 | s.c. | Marked motor ataxia. | [6] |
| Rat (F-344) | 0.125 | s.c. | Extreme motor ataxia, precluding testing. | [6] |
| Rat | ≥ 0.25 | i.p. | Stereotypical head bobbing, paw movements, nystagmus, and ataxia. | [5] |
| Rat (Female) | 0.1, 0.25, 0.5 | s.c. | Stereotypy and ataxia observed in all groups. | [4] |
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity Assessment
Objective: To quantify the effects of this compound on spontaneous locomotor activity and exploratory behavior.
Methodology:
-
Apparatus: A square or circular arena (e.g., 40x40x40 cm for rats, 25x25x25 cm for mice) with a floor divided into central and peripheral zones. The arena should be equipped with an automated tracking system (e.g., video camera and software) to record movement.
-
Animal Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[10][12]
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., i.p., s.c.). A common waiting period before testing is 15-30 minutes to allow for drug absorption.[10][18]
-
Test Procedure:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a predetermined duration (e.g., 15-60 minutes).[10]
-
-
Data Collection and Analysis:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (a measure of exploratory behavior).
-
Ambulatory counts.
-
Compare these parameters between this compound-treated and vehicle-treated groups.
-
Protocol 2: Rotarod Test for Motor Coordination and Balance
Objective: To assess fine motor coordination and balance following this compound administration.
Methodology:
-
Apparatus: A rotarod unit with a rotating rod of a diameter suitable for the species (e.g., 3 cm for mice).[14] The speed of rotation can be constant or accelerating.
-
Animal Training (Habituation): It is crucial to train the animals on the rotarod for several days before the experiment to ensure that their performance is not confounded by novelty or fear.[15] This typically involves placing the animal on the rod at a low, constant speed for a set duration.
-
Drug Administration: Administer this compound or vehicle at a specified time before testing.
-
Test Procedure:
-
Data Collection and Analysis:
-
The primary measure is the latency to fall.
-
Multiple trials are usually conducted for each animal, and the average latency is calculated.
-
Compare the fall latencies between the this compound-treated and vehicle-treated groups.
-
Visualizations
Caption: Mechanism of this compound (MK-801) action on the NMDA receptor signaling pathway.
Caption: General experimental workflow for assessing the motor effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurobehavioral profile of subcutaneously administered MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of MK-801, a non-competitive NMDA antagonist, on linguopharyngeal events in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA receptor channel antagonism by this compound (MK-801) impairs performance of rats in aversively motivated complex maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomed-easy.com [biomed-easy.com]
- 16. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 18. benchchem.com [benchchem.com]
- 19. Rotarod test for assessing motor coordination and balance (Rat) [protocols.io]
Validation & Comparative
A Comparative Analysis of the Neurotoxic Profiles of Dizocilpine (MK-801) and Phencyclidine (PCP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of two potent N-methyl-D-aspartate (NMDA) receptor antagonists: Dizocilpine (MK-801) and Phencyclidine (PCP). Both compounds are widely used in preclinical research to model neuropsychiatric disorders, such as schizophrenia, and to investigate the roles of the glutamatergic system in neuronal function and dysfunction. However, their utility is often complicated by their neurotoxic potential. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding of their comparative neurotoxicity.
Executive Summary
This compound and PCP are both non-competitive antagonists of the NMDA receptor, exerting their primary effects by blocking the receptor's ion channel. This mechanism is central to both their psychoactive and neurotoxic properties. While both compounds can induce a similar pattern of neurotoxicity, characterized by neuronal vacuolization and, at higher doses, cell death in specific brain regions like the retrosplenial and posterior cingulate cortices, there are notable differences in their pharmacological profiles and ancillary effects. This compound is generally more potent and selective for the NMDA receptor, whereas PCP interacts with a broader range of targets, including sigma-2 receptors and dopamine transporters, which may contribute to its distinct behavioral and neurotoxic profile.
Data Presentation: Quantitative Comparisons
The following tables summarize quantitative data on the receptor binding affinities and behavioral effects of this compound and PCP, providing a basis for comparing their potency and selectivity.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor/Site | This compound (MK-801) | Phencyclidine (PCP) | References |
| NMDA Receptor (PCP site) | ~0.3 - 5.7 | ~59 - 313 | [1][2] |
| Dopamine D2 (High Affinity) | 0.3 | 2.7 | [1] |
| Sigma-2 (σ2) | - | 136 | [3] |
| Serotonin Transporter (SERT) | - | 2,234 | [3] |
| Dopamine Transporter (DAT) | - | >10,000 | [3] |
| Norepinephrine Transporter (NET) | - | >10,000 | [3] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Behavioral Effects in Rodents
| Behavioral Effect | This compound (MK-801) | Phencyclidine (PCP) | References |
| Hyperlocomotion | |||
| Effective Dose Range | 0.05 - 0.5 mg/kg (rat) | 0.86 - 8.6 mg/kg (rat) | [4][5] |
| Peak Effect Time | ~30-60 min post-administration | ~15-30 min post-administration | [5] |
| Impairment of Rotarod Ability (ED50) | 0.5 mg/kg (mouse) | Not explicitly stated in the same study | [6] |
| Convulsive Behavior (CD50) | 1.3 mg/kg (mouse) | Not explicitly stated in the same study | [6] |
| Neuroprotection against NMDA-induced neurotoxicity (PD50) | 0.63 µmol/kg (rat) | 10.85 µmol/kg (rat) |
Neurotoxic Mechanisms and Signaling Pathways
The primary mechanism underlying the neurotoxicity of both this compound and PCP is the blockade of NMDA receptors on GABAergic interneurons. This disinhibits downstream glutamatergic and cholinergic neurons, leading to excessive stimulation of post-synaptic neurons and subsequent excitotoxicity. This excitotoxic cascade involves several downstream signaling pathways, including the induction of oxidative stress and the activation of apoptotic cell death pathways.
Signaling Pathway for NMDA Antagonist-Induced Neurotoxicity
References
- 1. Clinical physiology and mechanism of this compound (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. Phencyclidine (PCP) and this compound (MK801) exert time-dependent effects on the expression of immediate early genes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hippocampal serotonin depletion unmasks differences in the hyperlocomotor effects of phencyclidine and MK-801: quantitative versus qualitative analyses [frontiersin.org]
- 5. Phencyclidine and MK-801: a behavioral and neurochemical comparison of their interactions with dihydropyridine calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of MK-801, TCP, PCP and CPP against N-methyl-D-aspartate induced neurotoxicity in an in vivo perinatal rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Dizocilpine versus ketamine for modeling schizophrenia: a comparative analysis.
A definitive guide for researchers navigating the nuances of NMDA receptor antagonist models for schizophrenia.
The glutamate hypothesis of schizophrenia, which posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor contributes to the pathophysiology of the disorder, has led to the widespread use of NMDA receptor antagonists to model schizophrenia-like symptoms in preclinical research. Among the most utilized of these pharmacological tools are dizocilpine (MK-801) and ketamine. Both non-competitive NMDA receptor antagonists effectively induce a range of behavioral, cognitive, and neurochemical alterations in animal models that mimic aspects of schizophrenia in humans. However, critical differences in their pharmacological profiles and experimental outcomes necessitate a careful consideration of which agent is best suited for a particular research question. This guide provides a comparative analysis of this compound and ketamine, offering researchers a data-driven basis for selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound (MK-801) | Ketamine |
| Primary Mechanism | Non-competitive NMDA receptor antagonist (uncompetitive open-channel blocker) | Non-competitive NMDA receptor antagonist (uncompetitive open-channel blocker) |
| Affinity for NMDA Receptor | High (around 3 nM) | Lower than this compound |
| Binding Characteristics | Essentially irreversible ion channel blockade in typical experimental timeframes | Faster dissociation from the NMDA receptor channel |
| Clinical Use | Not used clinically in humans due to neurotoxic effects | Used as an anesthetic and, more recently, as a rapid-acting antidepressant |
| Behavioral Effects | Induces hyperlocomotion, stereotypy, social withdrawal, and cognitive deficits | Induces a similar spectrum of positive, negative, and cognitive symptoms |
| Route of Administration | Typically intraperitoneal (i.p.) or subcutaneous (s.c.) in rodents | Intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) in rodents |
| Duration of Action | Longer-lasting behavioral and neurochemical effects | Shorter duration of action |
Behavioral Models: Inducing Schizophrenia-Like Symptoms
Both this compound and ketamine are effective in producing behaviors in rodents that are analogous to the positive, negative, and cognitive symptoms of schizophrenia.
Positive Symptoms: Hyperlocomotion and stereotyped behaviors are robustly induced by both compounds and are often considered correlates of the positive symptoms of schizophrenia, such as psychosis. These effects are linked to downstream increases in dopaminergic transmission.
Negative Symptoms: Social withdrawal and deficits in social interaction are key negative symptoms modeled by both drugs. Subchronic administration of ketamine, for instance, has been shown to decrease non-aggressive social behavior in rats, a model for the social withdrawal seen in schizophrenia.
Cognitive Deficits: Both this compound and ketamine reliably produce impairments in various cognitive domains, including working memory, attention, and executive function. These deficits are a core feature of schizophrenia and a primary target for novel therapeutic development.
Comparative Behavioral Data
| Behavioral Paradigm | This compound (MK-801) | Ketamine | Key Findings |
| Locomotor Activity | Dose-dependent increase in locomotor activity. | Induces hyperlocomotion. | Both are effective in modeling hyperdopaminergic states relevant to positive symptoms. |
| Social Interaction | Reduces social interaction time. | Decreases social interaction and non-aggressive behaviors. | Both can model social withdrawal, a key negative symptom. |
| Prepulse Inhibition (PPI) | Disrupts sensorimotor gating, a measure of information-processing deficits. | Induces deficits in PPI. | Both model deficits in sensorimotor gating observed in schizophrenia patients. |
| Working Memory (e.g., T-maze, Y-maze) | Impairs performance in tasks of spatial and working memory. | Induces deficits in working memory. | Both are robust models for cognitive impairment in schizophrenia. |
Neurochemical and Electrophysiological Effects
The primary mechanism of action for both this compound and ketamine is the blockade of the ion channel of the NMDA receptor. This action disrupts normal glutamatergic neurotransmission, leading to a cascade of downstream effects on other neurotransmitter systems and neuronal oscillations.
Signaling Pathway of NMDA Receptor Antagonism
The binding of this compound or ketamine to the PCP binding site within the NMDA receptor's ion channel prevents the influx of Ca2+ ions, even when glutamate and a co-agonist (glycine or D-serine) are bound to the receptor. This blockade of glutamatergic signaling, particularly on GABAergic interneurons, is thought to lead to a disinhibition of pyramidal neurons and subsequent downstream effects, including increased dopamine and serotonin release.
Comparative Neurotransmitter and Electrophysiological Effects
| Parameter | This compound (MK-801) | Ketamine | Key Findings |
| Dopamine Release | Increases dopamine levels in cortical and subcortical regions. | Increases dopamine release. | Both models support the dopamine hyperactivity aspect of the schizophrenia hypothesis. |
| Gamma Oscillations | Acute administration increases gamma power. | Acute administration increases gamma power; chronic administration may decrease it. | Both can model the alterations in cortical oscillations observed in schizophrenia. |
| Gene Expression | Induces expression of immediate-early genes like c-fos and Arc. | Also induces immediate-early gene expression. | Both cause rapid changes in neuronal activity and gene regulation. |
Experimental Protocols
The choice between this compound and ketamine can also be influenced by the desired experimental paradigm, including the route of administration and the chronicity of the treatment.
Acute vs. Chronic Administration
-
Acute Administration: A single injection of either drug is used to model the acute psychotic symptoms of schizophrenia. This approach is useful for screening potential antipsychotic drugs that may block these acute effects.
-
Chronic or Subchronic Administration: Repeated administration over several days or weeks is thought to better model the persistent negative and cognitive symptoms of schizophrenia, as well as the underlying neuroadaptations that may occur in the illness.
Experimental Workflow for a Behavioral Study
Conclusion: Making an Informed Choice
Both this compound and ketamine are invaluable tools for modeling schizophrenia-like symptoms in rodents. The choice between them should be guided by the specific aims of the research.
-
This compound (MK-801) , with its high affinity and long-lasting action, may be particularly suitable for studies requiring a robust and sustained NMDA receptor blockade to investigate the downstream consequences of prolonged hypofunction.
-
Ketamine , with its established clinical relevance in inducing psychosis-like symptoms in humans and its use as a therapeutic agent, offers a model with strong translational validity. Its shorter duration of action may be advantageous for certain experimental designs.
Ultimately, a thorough understanding of the distinct pharmacological properties and the wealth of existing literature for each compound is crucial for designing and interpreting experiments that will meaningfully advance our understanding of schizophrenia and the development of novel treatments.
Validating Novel Antipsychotics: A Comparative Guide to the Dizocilpine (MK-801) Model
For Researchers, Scientists, and Drug Development Professionals
The Dizocilpine (MK-801) model remains a cornerstone in the preclinical evaluation of novel antipsychotic agents. By inducing a state of N-methyl-D-aspartate (NMDA) receptor hypofunction, this model recapitulates a spectrum of schizophrenia-like symptoms in rodents, including positive, negative, and cognitive deficits, offering a valuable platform for assessing therapeutic efficacy.[1][2] This guide provides a comparative analysis of the this compound model against other preclinical paradigms and presents supporting experimental data for the validation of novel antipsychotics.
The this compound Model: Mechanism and Behavioral Manifestations
This compound is a potent and selective non-competitive antagonist of the NMDA receptor.[3] By binding within the ion channel, it blocks the influx of calcium, leading to a disruption of glutamatergic neurotransmission.[1] This is significant as the glutamate hypothesis of schizophrenia posits that a dysfunction in this system contributes to the pathophysiology of the disorder.[4] The administration of this compound in rodents induces a range of behaviors that are analogous to the symptoms of schizophrenia in humans.
Key Behavioral Endpoints:
-
Hyperlocomotion: Increased spontaneous movement, considered a correlate of the positive symptoms of schizophrenia.[5]
-
Prepulse Inhibition (PPI) Deficits: Disruption of the normal suppression of the startle response to a strong stimulus when it is preceded by a weaker prestimulus. This is a measure of sensorimotor gating deficits observed in individuals with schizophrenia.[6]
-
Cognitive Impairment: Deficits in learning and memory, often assessed using the Novel Object Recognition (NOR) test.[7][8]
-
Social Interaction Deficits: Reduced social engagement, mirroring the negative symptoms of schizophrenia.[9]
Comparative Efficacy of Novel Antipsychotics in the this compound Model
The this compound model has been instrumental in the evaluation of a new generation of antipsychotics that move beyond the traditional dopamine D2 receptor antagonism. These novel compounds often target the glutamatergic system, aiming to restore the balance of excitatory and inhibitory neurotransmission.
Locomotor Activity
This compound reliably induces hyperlocomotion in rodents, and the attenuation of this behavior is a primary indicator of antipsychotic potential.
| Compound | Class | Dose (mg/kg) | Animal Model | % Reduction in MK-801-Induced Hyperactivity | Reference |
| Haloperidol | Typical Antipsychotic (D2 Antagonist) | 0.1 | Rat | Significant decrease | [10] |
| Clozapine | Atypical Antipsychotic | 1, 3, 10 | Rat | Significant decrease | [10] |
| LY379268 | mGluR2/3 Agonist | 10 | Mouse | Active in suppressing hyperactivity | |
| Xanomeline | M1/M4 Muscarinic Agonist | 5, 15 | Mouse | Active in suppressing hyperactivity | [11] |
Prepulse Inhibition (PPI)
Deficits in PPI are a robust finding in the this compound model. The ability of a compound to rescue these deficits suggests efficacy against sensorimotor gating impairments.
| Compound | Class | Dose (mg/kg) | Animal Model | Effect on MK-801-Induced PPI Deficit | Reference |
| This compound | NMDA Antagonist | 0.2 - 0.5 | Rat | Complete disruption | [6] |
| Clozapine | Atypical Antipsychotic | 5, 10 | Rat | Restored PPI | [12] |
| Olanzapine | Atypical Antipsychotic | 2.5, 5 | Rat | Restored PPI | [12] |
| Haloperidol | Typical Antipsychotic (D2 Antagonist) | 0.1, 0.5 | Rat | Failed to antagonize | [13] |
| Risperidone | Atypical Antipsychotic | 0.1, 1 | Rat | No effect | [12] |
Novel Object Recognition (NOR)
The NOR test assesses recognition memory, a cognitive domain impaired in schizophrenia. This compound administration before the training phase typically impairs performance in this task.
| Compound | Class | Dose (mg/kg) | Animal Model | Effect on MK-801-Induced NOR Deficit | Reference |
| This compound | NMDA Antagonist | 0.1 - 1 | Rat/Mouse | Impaired recognition memory | [7][8] |
| Olanzapine | Atypical Antipsychotic | 0.05 | Mouse | Blocked memory deficits | [5] |
| Haloperidol | Typical Antipsychotic (D2 Antagonist) | 0.05 | Mouse | Did not block memory deficits | [5] |
| Xanomeline | M1/M4 Muscarinic Agonist | - | Mouse | Reversed cognitive deficit | [14] |
Social Interaction
Reduced social interaction in the this compound model is considered a measure of negative symptoms.
| Compound | Class | Dose (mg/kg) | Animal Model | Effect on MK-801-Induced Social Deficit | Reference |
| This compound | NMDA Antagonist | - | Mouse | Decreased social interaction time | [9] |
| Clozapine | Atypical Antipsychotic | - | - | Reverses deficits | |
| Haloperidol | Typical Antipsychotic (D2 Antagonist) | - | - | Less effective in reversing deficits |
Comparison with Alternative Preclinical Models
While the this compound model is widely used, other models offer complementary insights into the neurobiology of schizophrenia and the action of antipsychotics.
| Model | Mechanism | Key Features | Advantages | Limitations |
| This compound (MK-801) Model | NMDA receptor antagonism | Mimics positive, negative, and cognitive symptoms. | Good face and construct validity for glutamatergic dysfunction. | May not fully recapitulate the chronic nature of schizophrenia. |
| Amphetamine-Induced Hyperlocomotion | Dopamine agonism | Primarily models positive symptoms (hyperactivity, stereotypy). | High-throughput screening for D2 antagonist activity. | Limited relevance to negative and cognitive symptoms.[15] |
| Neurodevelopmental Models (e.g., prenatal infection, maternal stress) | Early-life insults affecting brain development | Elicits a range of behavioral and neurochemical abnormalities that emerge in adolescence/adulthood. | High etiological validity, captures the developmental trajectory of the illness.[16][17][18] | Technically complex and time-consuming. |
| Genetic Models | Manipulation of schizophrenia-associated genes | Can investigate the role of specific genetic risk factors. | High construct validity for specific genetic pathways. | May not fully replicate the complex polygenic nature of schizophrenia. |
Experimental Protocols
Prepulse Inhibition (PPI) Test
Objective: To assess sensorimotor gating.
Apparatus: A startle response system within a sound-attenuating chamber, equipped with a speaker and a sensor to measure startle amplitude.
Procedure:
-
Habituation: Acclimate the animal to the startle chamber for a 5-minute period with background white noise (e.g., 65-70 dB).
-
Stimuli: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB, 40 ms) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse; e.g., 75-85 dB, 20 ms) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
Novel Object Recognition (NOR) Test
Objective: To evaluate recognition memory.
Apparatus: An open-field arena and a set of distinct objects.
Procedure:
-
Habituation: Allow the animal to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) on consecutive days to reduce novelty-induced anxiety.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a defined period (e.g., 5-10 minutes).
-
Testing Phase: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Record the time the animal spends exploring each object.
-
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Social Interaction Test
Objective: To measure social behavior, a correlate of negative symptoms.
Apparatus: An open-field arena.
Procedure:
-
Habituation: Acclimate the animals to the testing arena.
-
Testing: Place two unfamiliar animals (of the same sex and strain) in the arena and record their social behaviors for a set duration (e.g., 10 minutes). Social interactions include sniffing, following, and grooming.
-
Data Analysis: The total time spent in social interaction is quantified.
Signaling Pathways and Experimental Workflows
This compound-Induced NMDA Receptor Hypofunction and Downstream Effects
This compound's blockade of the NMDA receptor initiates a cascade of neurochemical changes. A primary consequence is the disinhibition of glutamatergic neurons, leading to an increase in glutamate release in cortical regions. This, in turn, impacts dopaminergic and serotonergic pathways, contributing to the observed behavioral abnormalities. Novel antipsychotics, particularly those targeting glutamatergic and muscarinic receptors, aim to modulate these downstream effects.
Caption: this compound-induced signaling cascade.
Experimental Workflow for Validating a Novel Antipsychotic
The validation of a novel antipsychotic in the this compound model follows a structured workflow to assess its efficacy across different behavioral domains.
References
- 1. Schizophrenia - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The Effects of this compound and phencyclidine on prepulse inhibition of the acoustic startle reflex and on prepulse-elicited reactivity in C57BL6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. b-neuro.com [b-neuro.com]
- 5. Differential Effects of Olanzapine and Haloperidol on MK-801-induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the PCP analog this compound on sensory gating: potential relevance to clinical subtypes of schizophrenia. [vivo.weill.cornell.edu]
- 7. Differential effects of the N-methyl-d-aspartate receptor antagonist MK-801 on different stages of object recognition memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. NMDA Receptor Model of Antipsychotic Drug-Induced Hypofrontality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of zotepine, risperidone, clozapine and olanzapine on MK-801-disrupted sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of haloperidol and clozapine on the disruption of sensorimotor gating induced by the noncompetitive glutamate antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 15. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 16. Models of Neurodevelopmental Abnormalities in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neurodevelopmental model of schizophrenia: update 2012 - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the potency and affinity of Dizocilpine and other NMDA antagonists.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and affinity of Dizocilpine (MK-801) and other prominent N-methyl-D-aspartate (NMDA) receptor antagonists, including Ketamine, Phencyclidine (PCP), and Memantine. The data presented is supported by established experimental protocols to aid in the objective evaluation of these compounds for research and drug development purposes.
Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes the binding affinity (Ki) and functional potency (IC50) of this compound and other selected NMDA receptor antagonists. Lower values are indicative of higher affinity and potency, respectively.
| Compound | Binding Affinity (Ki) | Functional Potency (IC50) | Receptor Site |
| This compound (MK-801) | ~3 nM[1], 37.2 nM (Kd)[2] | 20 nM (hippocampus)[2], 29 nM[3], 170 nM (biphasic), 760 nM (RD response)[4] | Pore Blocker (PCP site)[5] |
| Phencyclidine (PCP) | ~117 nM[6] | 0.23 µM[7] | Pore Blocker (PCP site)[7][8][9] |
| Ketamine | ~0.5 µM (S-ketamine has 2-3 fold higher affinity)[10][11] | - | Pore Blocker (PCP site)[12][13] |
| Memantine | ~1 µM[14] | ~1 µM[15] | Pore Blocker (Mg2+ site)[16] |
Note: Values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Experimental Methodologies
The determination of binding affinity and functional potency for NMDA receptor antagonists primarily relies on two key experimental techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a compound to the NMDA receptor.[17][18]
Objective: To quantify the affinity of an antagonist by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex or hippocampus) is homogenized in an ice-cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which contain the NMDA receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.[7][19]
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of a high-affinity radioligand for the NMDA receptor's PCP site (e.g., [3H]MK-801 or [3H]TCP).[2]
-
Antagonist Addition: Increasing concentrations of the unlabeled antagonist (the compound being tested, e.g., this compound, PCP, Ketamine, or Memantine) are added to the incubation mixture.
-
Equilibrium and Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.[18][19]
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[19]
Whole-Cell Patch-Clamp Electrophysiology
This technique is utilized to measure the functional potency (IC50) of an antagonist by directly assessing its effect on NMDA receptor-mediated ionic currents.[8][20][21]
Objective: To characterize the functional inhibition of NMDA receptor-mediated currents by an antagonist.
Protocol:
-
Cell Preparation: Primary neurons are cultured, or a cell line (e.g., HEK293) is transfected to express NMDA receptors.[20]
-
Whole-Cell Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron. The cell membrane under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).[20][21]
-
Eliciting NMDA Currents: The neuron is voltage-clamped at a negative holding potential (e.g., -60 mV). An external solution containing NMDA and a co-agonist (glycine or D-serine) is applied to the cell to activate the NMDA receptors and evoke an inward current.[8][20]
-
Antagonist Application: Once a stable baseline NMDA-evoked current is established, the antagonist is added to the external solution at increasing concentrations.
-
Data Acquisition: The inhibition of the NMDA-mediated current by the antagonist is recorded at each concentration.
-
Data Analysis: The percentage of current inhibition is plotted against the antagonist concentration, and the data are fitted to a logistic function to determine the IC50 value.[20]
NMDA Receptor Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, as well as the relief of a voltage-dependent magnesium (Mg2+) block.[20] Uncompetitive antagonists like this compound, PCP, and Ketamine bind within the ion channel pore when it is open, thereby blocking the influx of calcium (Ca2+) and sodium (Na+) ions.[8]
References
- 1. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Glutamate [NMDA] receptor subunit epsilon 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. PCP site 2 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phencyclidine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D(2) and serotonin 5-HT(2)receptors-implications for models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ketamine - Wikipedia [en.wikipedia.org]
- 13. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Dizocilpine (MK-801) and Memantine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the mechanisms of action of two significant uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists: Dizocilpine (MK-801) and Memantine. While both compounds target the same receptor, their distinct pharmacokinetic and pharmacodynamic properties lead to vastly different clinical profiles. This document summarizes key quantitative data, details the experimental protocols used to ascertain these differences, and provides visual representations of their mechanisms and relevant experimental workflows.
Overview of Mechanism of Action
Both this compound and Memantine are classified as uncompetitive, open-channel blockers of the NMDA receptor. This means they require the receptor's ion channel to be opened by the binding of glutamate and a co-agonist (like glycine or D-serine) before they can enter and bind to their site within the channel pore, thereby physically obstructing the flow of ions such as Ca2+.[1][2] This use-dependent and voltage-dependent nature is a shared characteristic.[1][3]
The critical divergence in their mechanisms, however, lies in their binding affinity, kinetics, and the nature of their channel block. This compound is a high-affinity antagonist with very slow unbinding kinetics, leading to a prolonged and near-irreversible blockade of the NMDA receptor channel under typical experimental conditions.[4][5] This persistent antagonism disrupts normal physiological synaptic plasticity and is associated with significant neurotoxicity and psychotomimetic side effects, which has limited its use to preclinical research, often to model psychosis.[1][6]
In stark contrast, Memantine is a low- to moderate-affinity antagonist characterized by fast unbinding kinetics.[3][5] This allows Memantine to preferentially block the excessive, pathological activation of NMDA receptors seen in neurodegenerative conditions, while readily dissociating from the channel during normal, transient synaptic transmission.[3][7] This unique profile of preserving physiological NMDA receptor function while targeting excitotoxicity underpins Memantine's therapeutic utility and favorable safety profile in the treatment of moderate-to-severe Alzheimer's disease.[7][8]
Quantitative Comparison of Pharmacological Properties
The differing pharmacological profiles of this compound and Memantine can be quantitatively described by several key parameters obtained from electrophysiological and binding assays.
| Parameter | This compound (MK-801) | Memantine | Significance of Difference |
| Binding Affinity (Kd) | ~37.2 nM (in rat brain membranes)[9][10] | ~0.5 - 1.0 µM (at resting membrane potential)[3][7] | This compound has a significantly higher affinity (over 10-fold stronger binding) for the NMDA receptor channel, contributing to its prolonged channel blockade. |
| Half-maximal Inhibitory Concentration (IC50) | ~0.12 - 0.14 µM (in cultured neurons at -70mV)[5][11] | ~1.04 - 2.92 µM (in cultured neurons at -70mV)[5][12] | The lower IC50 for this compound reflects its higher potency in blocking NMDA receptor-mediated currents. |
| Kinetics | Slow offset kinetics[5][12] | Fast offset kinetics[3][5] | Memantine's rapid unbinding allows it to "come off" the receptor quickly, preserving normal synaptic function, whereas this compound's slow unbinding leads to a more persistent block. |
| Voltage Dependency (δ) | Weaker voltage-dependency (δ ≈ 0.15)[11] | Strong voltage-dependency (δ ≈ 0.71 - 0.90)[3][11] | Memantine's block is more strongly influenced by the membrane potential, making it more effective at negative potentials and allowing for easier unblocking upon depolarization. |
| Trapping Block | Complete or near-complete trapping[13] | Partial trapping (~1/6 of blocked channels release the drug upon agonist removal)[13][14] | This compound becomes "trapped" in the closed channel, whereas a significant fraction of Memantine can dissociate even after the channel closes, contributing to its better tolerability. |
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams illustrate the key differences in the interaction of this compound and Memantine with the NMDA receptor.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology for IC50 and Kinetics Determination
This technique directly measures the ion flow through NMDA receptors in individual neurons or cells expressing these receptors, and how this flow is affected by the antagonist.
Objective: To determine the IC50, onset (k_on) and offset (k_off) kinetics, and voltage dependency of this compound and Memantine.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing specific NMDA receptor subunits (e.g., HEK293 cells).
-
External (extracellular) solution containing physiological concentrations of ions, plus glutamate and glycine to activate the receptors.
-
Internal (pipette) solution to mimic the intracellular environment of the cell.
-
Patch pipettes (borosilicate glass).
-
Patch-clamp amplifier and data acquisition system.
Protocol:
-
Cell Preparation: Plate dissociated neurons or transfected cells on coverslips and culture for an appropriate period to ensure mature receptor expression.
-
Establishing a Whole-Cell Recording:
-
Transfer a coverslip to the recording chamber on a microscope stage, continuously perfused with the external solution.
-
Approach a selected cell with a patch pipette filled with the internal solution, applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance "gigaohm" seal.
-
Apply gentle suction to rupture the cell membrane, establishing the whole-cell configuration which allows control of the cell's membrane potential and measurement of ion channel currents.
-
-
Data Acquisition:
-
Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV) to maximize the inward current through the NMDA receptors.
-
Apply a solution containing NMDA and glycine to evoke a stable baseline current.
-
Co-apply the agonist solution with increasing concentrations of the antagonist (this compound or Memantine).
-
Record the inhibition of the agonist-evoked current at each antagonist concentration.
-
To measure kinetics, record the time course of the current block upon antagonist application (onset) and the recovery of the current upon its removal (offset).
-
To assess voltage dependency, repeat the measurements at different holding potentials.
-
-
Data Analysis:
-
Plot the percentage of current inhibition against the antagonist concentration and fit the data with a logistic function to determine the IC50 value.
-
Fit the onset and offset current traces with exponential functions to determine the time constants, from which k_on and k_off can be calculated.
-
Radioligand Binding Assay for Affinity (Kd/Ki) Determination
This biochemical assay measures the affinity of a drug for its receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the same site.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound and Memantine for the NMDA receptor.
Materials:
-
Radioligand: Typically [³H]MK-801, as it binds with high affinity to the same site as this compound and Memantine within the channel pore.
-
Tissue Source: Rat brain cortical membranes (or cell lines expressing NMDA receptors).
-
Binding and wash buffers.
-
Unlabeled "cold" ligand for determining non-specific binding (e.g., a high concentration of non-radiolabeled MK-801).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes containing the NMDA receptors.
-
Resuspend and wash the membrane pellet to remove endogenous substances.
-
-
Binding Assay (Competitive):
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand ([³H]MK-801) and varying concentrations of the unlabeled test compound (this compound or Memantine).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding from wells containing a high concentration of unlabeled ligand.
-
Calculate specific binding by subtracting non-specific from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.
-
Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The distinct mechanisms of this compound and Memantine, despite both being uncompetitive NMDA receptor antagonists, underscore the subtleties of drug-receptor interactions and their profound implications for therapeutic potential. This compound's high-affinity, slowly reversible block makes it a powerful research tool but clinically unviable due to its disruption of normal neurotransmission. Conversely, Memantine's low-affinity, rapid, and strongly voltage-dependent kinetics allow it to selectively modulate pathological receptor overactivation, providing a paradigm for the development of well-tolerated CNS therapeutics. The experimental approaches detailed herein are fundamental to elucidating such critical mechanistic differences and continue to be invaluable in the field of drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of NMDA receptor channel block by MK-801 and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effects of (+)MK-801 (this compound) and memantine on β-amyloid peptides linked to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memantine - Wikipedia [en.wikipedia.org]
- 8. Making sure you're not a bot! [nanion.de]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trapping channel block of NMDA-activated responses by amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potency, voltage-dependency, agonist concentration-dependency, blocking kinetics and partial untrapping of the uncompetitive N-methyl-D-aspartate (NMDA) channel blocker memantine at human NMDA (GluN1/GluN2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Translational Dilemma of Dizocilpine: A Comparative Guide for Neuroscientists
An in-depth evaluation of the preclinical promise and clinical failure of the potent NMDA receptor antagonist, Dizocilpine (MK-801), this guide offers a comparative analysis with clinically relevant alternatives, providing researchers with critical insights for future neuropharmacological development.
This compound (MK-801), a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, once held significant promise as a therapeutic agent for a range of neurological and psychiatric disorders. Its ability to block the ion channel of the NMDA receptor, a key player in excitatory neurotransmission, made it a compelling candidate for conditions characterized by excitotoxicity, such as stroke and epilepsy, as well as for modeling psychosis. However, the journey from promising preclinical data to clinical application was abruptly halted due to severe and unacceptable side effects. This guide delves into the translational relevance of this compound research, comparing its preclinical performance with clinically utilized NMDA receptor modulators, ketamine and memantine, to elucidate the factors that underpin translational failure and success in this critical area of drug development.
Comparative Analysis of NMDA Receptor Antagonists
The following tables provide a quantitative comparison of this compound, ketamine, and memantine, summarizing their receptor binding affinities, preclinical behavioral effects, and pharmacokinetic profiles. This data highlights the significant differences in potency and pharmacokinetics that likely contribute to their distinct clinical outcomes.
Table 1: Comparative Receptor Affinity and Potency
| Compound | Target | IC50 (µM) | Notes |
| This compound (MK-801) | NMDA Receptor (rat hippocampal neurons) | 0.12 ± 0.01[1] | High affinity and slow channel unblocking kinetics. |
| Ketamine | NMDA Receptor (rat hippocampal neurons) | 0.43 ± 0.10[1] | Intermediate affinity and blocking kinetics.[1] |
| Memantine | NMDA Receptor (rat hippocampal neurons) | 1.04 ± 0.26[1] | Low affinity and fast channel unblocking kinetics.[1] |
Table 2: Preclinical Behavioral Effects in Rodent Models
| Behavioral Test | This compound (MK-801) | Ketamine | Memantine |
| Hyperlocomotion | Potent induction of hyperlocomotion and stereotypy at low doses (e.g., 0.1-0.2 mg/kg in rats).[2][3] | Induces hyperlocomotion at sub-anesthetic doses (e.g., 10-20 mg/kg in rats).[3] | Can increase ambulation and fine movements at higher doses (e.g., >20 mg/kg in rats), but generally less pronounced than this compound or ketamine.[4][5] |
| Prepulse Inhibition (PPI) Deficit | Consistently disrupts PPI in rats at doses around 0.1-0.2 mg/kg, modeling sensorimotor gating deficits in schizophrenia.[6] | Also disrupts PPI in rats, mimicking schizophrenia-like symptoms.[7] | Has dose- and interval-dependent effects on PPI in rats, with high doses (20 mg/kg) decreasing it.[7] |
| Cognitive Impairment (e.g., Maze Performance) | Impairs performance in various maze tasks in rats at doses as low as 0.025-0.05 mg/kg, indicating disruption of learning and memory.[8] | Known to impair working memory and other cognitive functions. | Used to treat cognitive dysfunction in Alzheimer's disease; however, high doses can disrupt spatial working memory in rats.[4][5] |
Table 3: Comparative Pharmacokinetic Parameters in Rats
| Compound | Route of Administration | Peak Plasma Concentration (Time) | Half-life | Bioavailability |
| This compound (MK-801) | Intraperitoneal (i.p.) | ~30 minutes | ~2-3 hours | High |
| Ketamine | Intraperitoneal (i.p.) | ~5-15 minutes | ~1 hour | Moderate |
| Memantine | Intraperitoneal (i.p.) | 30-60 minutes[4] | ~2 hours[4] | High |
Experimental Protocols
To provide a practical context for the data presented, this section outlines the methodologies for key preclinical experiments used to evaluate NMDA receptor antagonists.
This compound-Induced Hyperlocomotion in Rats
This model is frequently used to assess the psychosis-mimicking effects of NMDA receptor antagonists and to screen for potential antipsychotic drugs.
-
Animals: Adult male Wistar or Sprague-Dawley rats.
-
Drug Administration: this compound (0.1 - 0.3 mg/kg) or vehicle (saline) is administered via intraperitoneal (i.p.) injection.[9]
-
Apparatus: An open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).
-
Procedure:
-
Acclimate the rats to the testing room for at least 60 minutes.
-
Administer this compound or vehicle.
-
Place the rat in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.
-
-
Data Analysis: Compare the locomotor activity between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neurological process that is deficient in disorders like schizophrenia.
-
Animals: Adult male rats.
-
Drug Administration: this compound (e.g., 0.15 mg/kg) is administered prior to testing.[6]
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Acclimate the rat to the startle chamber with background white noise.
-
Present a series of trials, including:
-
Pulse-alone trials: A strong, startling stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weak, non-startling stimulus (the prepulse) presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
The startle response is measured in each trial.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
Social Interaction Test
This test assesses social withdrawal, a negative symptom of schizophrenia.
-
Animals: Adult male rats.
-
Drug Administration: this compound (e.g., 0.1-0.2 mg/kg) is administered to one rat of a pair.
-
Apparatus: A familiar, dimly lit open-field arena.
-
Procedure:
-
Habituate the rats to the testing arena.
-
Administer this compound or vehicle to one rat (the "test" rat). The other rat remains untreated (the "partner").
-
Place both rats in the arena and record their interaction for a set period (e.g., 10-15 minutes).
-
-
Data Analysis: Score the duration and frequency of social behaviors (e.g., sniffing, grooming, following). Compare the social interaction of this compound-treated pairs with vehicle-treated pairs.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in this compound research.
NMDA receptor signaling cascade.
Preclinical evaluation workflow.
Translational failure of this compound.
Discussion: The Translational Gap
The preclinical data for this compound were compelling. Its high affinity for the NMDA receptor and potent effects in animal models of neurological disorders suggested significant therapeutic potential. However, the very properties that made it a powerful research tool—its high potency and long-lasting channel blockade—proved to be its downfall in a clinical context.
The severe psychotomimetic effects and cognitive disturbances observed in human subjects mirrored the behavioral disruptions seen in animal models, but at an unacceptable intensity. Furthermore, the discovery of Olney's lesions, a form of neurodegeneration in the retrosplenial cortex of rats treated with high doses of NMDA antagonists, raised significant safety concerns.[10] Although the direct translation of Olney's lesions to humans is debated, the risk of neurotoxicity could not be ignored.
In contrast, ketamine and memantine, while also acting on the NMDA receptor, have found clinical utility. Ketamine, with its lower affinity and shorter half-life, is used as an anesthetic and has emerged as a rapid-acting antidepressant.[11] Its psychotomimetic effects are transient and manageable in a clinical setting. Memantine, characterized by its low affinity and fast unblocking kinetics, is thought to preferentially block the excessive, pathological activation of NMDA receptors while sparing normal physiological function, making it a well-tolerated treatment for Alzheimer's disease.[12]
The story of this compound serves as a critical case study in translational neuroscience. It underscores the importance of considering not just the primary mechanism of action, but also the nuanced pharmacodynamics and pharmacokinetics of a drug candidate. The therapeutic window for potent, long-acting NMDA receptor antagonists appears to be vanishingly narrow, if it exists at all. Future research in this area should focus on developing modulators with more subtle and targeted effects, potentially through allosteric modulation or subtype-selective antagonism, to harness the therapeutic potential of the NMDA receptor system without inducing the profound disruptions that led to the clinical failure of this compound.
References
- 1. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phencyclidine- and this compound-induced hyperlocomotion are differentially mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (MK-801), ketamine and phencyclidine: low doses affect brain field potentials in the freely moving rat in the same way as activation of dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of repeated this compound treatment on adult rat behavior after neonatal lesions of the entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of memantine on prepulse inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA receptor channel antagonism by this compound (MK-801) impairs performance of rats in aversively motivated complex maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of chronic treatment with this compound (MK-801) on the behavioral response to dopamine receptor agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olney's lesions - Wikipedia [en.wikipedia.org]
- 11. Ketamine - Wikipedia [en.wikipedia.org]
- 12. biorxiv.org [biorxiv.org]
A Comparative Guide to Dizocilpine (MK-801) Study Protocols for Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental protocols involving the N-methyl-D-aspartate (NMDA) receptor antagonist, Dizocilpine (MK-801). It is designed to assist researchers in replicating and validating published findings by offering detailed methodologies, comparative data, and visual representations of key experimental workflows and signaling pathways.
Comparative Performance of NMDA Receptor Antagonists
This compound is a potent, non-competitive NMDA receptor antagonist widely used in preclinical research to investigate the role of NMDA receptors in various neurological disorders.[1][2] Its efficacy is often compared with other NMDA receptor antagonists, such as ketamine and memantine, which have different binding kinetics and clinical profiles.[3][4][5]
Table 1: Neuroprotection in In Vivo Stroke Models
| Compound | Animal Model | Dosing Regimen | Infarct Volume Reduction (%) | Reference |
| This compound (MK-801) | Rat, transient MCAO | 1 mg/kg i.p. 30 min prior to ischemia | 55% (cortical) | [6] |
| This compound (MK-801) | Rat, permanent MCAO | 1 mg/kg i.p. 15 min before MCAO | Significant reduction in normothermic model | [7][8] |
| This compound (MK-801) | Rat, transient MCAO | Not specified | 73% | [9] |
| This compound (MK-801) | Spontaneously Hypertensive Rat, permanent MCAO | Not specified | 18-25% | [9] |
| Memantine | Mouse, reversible focal cerebral ischemia | 0.2 mg/kg/day pretreatment | 30-50% | [10] |
| Memantine | Mouse, stroke model | 20 mg/kg 5 min after stroke | 10% (cortical) | [11] |
| Phencyclidine (PCP) | Rat, MCAO | 10 or 30 mg/kg i.p. pretreatment | 47-53% (cortical) | [6] |
MCAO: Middle Cerebral Artery Occlusion; i.p.: intraperitoneal
Table 2: In Vitro Efficacy of NMDA Receptor Antagonists
| Compound | Assay | Cell Type | Parameter | Value | Reference |
| This compound (MK-801) | Patch-clamp | Rat hippocampal neurons | IC50 | 0.12 µM | [5] |
| Ketamine | Patch-clamp | Rat hippocampal neurons | IC50 | 0.43 µM | [5] |
| Memantine | Patch-clamp | Rat hippocampal neurons | IC50 | 1.04 µM | [5] |
| This compound (MK-801) | [3H]MK-801 Binding | Rat brain membranes | Kd | 37.2 nM | |
| Ketamine | Competition binding vs [3H]MK-801 | Not specified | IC50 | Not specified | [3] |
| Memantine | Competition binding vs [3H]MK-801 | NMDA receptor | Not specified | Not specified | [12] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is a widely used model to induce focal cerebral ischemia (stroke) and evaluate the neuroprotective effects of compounds like this compound.[7][8]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (MK-801)
-
Sterile saline
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for MCAO (e.g., intraluminal filament)
-
Physiological monitoring equipment (temperature probe, blood pressure monitor)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane and maintain body temperature at 37°C using a heating pad.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 15-30 minutes before inducing ischemia.[6][8]
-
Induction of MCAO: Perform the MCAO surgery using the intraluminal filament method to occlude the middle cerebral artery.
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.[9] For permanent MCAO, the filament is left in place.
-
Post-operative Care: Monitor the animal during recovery from anesthesia. Provide appropriate post-operative analgesia.
-
Infarct Volume Assessment: After a survival period (e.g., 24 or 48 hours), euthanize the animal and remove the brain.[6][7] Slice the brain into coronal sections and stain with TTC to visualize the infarct area. The unstained area represents the infarct.
-
Data Analysis: Quantify the infarct volume using image analysis software and compare the volumes between the this compound-treated and vehicle-treated groups.
In Vitro Model: Glutamate-Induced Excitotoxicity in Neuronal Cultures
This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate, a key mechanism in ischemic brain injury.[13][14]
Materials:
-
Primary cortical or hippocampal neuron cultures
-
This compound (MK-801)
-
Glutamate
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Cell viability assay kit (e.g., LDH or MTT assay)
Procedure:
-
Cell Culture: Plate primary neurons in multi-well plates and allow them to mature for a specified period (e.g., 14 days in vitro) to establish synaptic connections.[14]
-
Compound Pre-treatment: Pre-incubate the neuronal cultures with varying concentrations of this compound or other test compounds for a defined period (e.g., 1 hour).
-
Glutamate Exposure: Add glutamate to the culture medium to a final concentration known to induce excitotoxicity (e.g., 250 µM).[15]
-
Incubation: Incubate the cells for a specified duration (e.g., 24-48 hours).[2]
-
Assessment of Cell Viability: Measure cell death using a lactate dehydrogenase (LDH) release assay or assess cell viability using an MTT assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to control wells (no glutamate, no compound) and compare the neuroprotective effects of this compound with other compounds.
Radioligand Binding Assay: [3H]MK-801 Binding to NMDA Receptors
This assay is used to determine the affinity and binding kinetics of compounds to the NMDA receptor channel.[16][17][18]
Materials:
-
Rat brain membranes (source of NMDA receptors)
-
[3H]MK-801 (radioligand)
-
Test compounds (e.g., this compound, ketamine, memantine)
-
Assay buffer (e.g., Tris-HCl)
-
Glutamate and glycine (co-agonists)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude brain membranes from rat forebrain homogenates.[17]
-
Binding Reaction: In a multi-well plate, incubate the brain membranes with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound. Include glutamate and glycine in the incubation mixture to activate the NMDA receptors.
-
Incubation: Incubate the mixture for a specific time (e.g., 60-180 minutes) at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.[18]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound [3H]MK-801 from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM MK-801).[18] Calculate the specific binding and analyze the data using non-linear regression to determine the IC50 or Ki values for the test compounds.
Visualizations
NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of NMDA receptor activation and this compound inhibition.
Experimental Workflow for MCAO Stroke Model
Caption: Workflow for evaluating neuroprotective agents in a rat MCAO stroke model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent insights into the mode of action of memantine and ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound (MK-801), phencyclidine, and nimodipine on infarct size 48 h after middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. The effect of the NMDA receptor antagonist MK-801 on cerebral blood flow and infarct volume in experimental focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dichotomy of memantine treatment for ischemic stroke: dose-dependent protective and detrimental effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 12. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Predictive Validity of the Dizocilpine (MK-801) Model for Negative Symptoms of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapeutics for the negative symptoms of schizophrenia remains a significant challenge, hindered in part by the limitations of preclinical models. Among the various pharmacological models, the use of N-methyl-D-aspartate (NMDA) receptor antagonists, such as Dizocilpine (MK-801), to induce schizophrenia-like symptoms in rodents is a cornerstone of psychiatric drug discovery.[1][2][3] This guide provides an objective comparison of the this compound model's predictive validity for negative symptoms against other alternatives, supported by experimental data and detailed protocols.
The this compound (MK-801) Model: Mechanism and Application
The rationale for the this compound model is rooted in the glutamate hypofunction hypothesis of schizophrenia.[2][4] This hypothesis posits that reduced function of NMDA receptors contributes to the pathophysiology of the disorder, including negative and cognitive symptoms.[3][4] this compound is a potent, non-competitive antagonist that blocks the ion channel of the NMDA receptor, thereby inducing a state of hypofunction.[5] In rodents, administration of MK-801 can produce a range of behaviors analogous to the symptoms of schizophrenia.[6][7] Specifically for negative symptoms, acute or sub-chronic MK-801 administration is widely used to model social withdrawal and amotivation.[6][8][9]
Signaling Pathway of this compound (MK-801) Action
The diagram below illustrates the mechanism by which this compound induces NMDA receptor hypofunction. By binding within the receptor's ion channel, it prevents calcium influx, disrupting downstream signaling cascades crucial for normal synaptic plasticity and neuronal function.
Predictive Validity Assessment
The predictive validity of an animal model is its ability to correctly identify clinically effective treatments. For negative symptoms, this means the model should show symptom reversal with drugs known to be effective (like some atypical antipsychotics) and show no or limited effect with drugs that are ineffective.
Typical Experimental Workflow
A standard workflow for assessing a novel compound's efficacy in the this compound model is outlined below. This multi-stage process ensures robust and reproducible data collection.
Comparative Data on Predictive Validity
The tables below summarize findings from studies evaluating various antipsychotics and novel compounds in the this compound model and a key alternative, the Phencyclidine (PCP) model.
Table 1: Effects of Antipsychotics on this compound (MK-801)-Induced Social Deficits
| Compound | Class | Efficacy on Negative Symptoms (Clinical) | Reversal of MK-801 Induced Social Deficit | Reference |
| Haloperidol | Typical Antipsychotic | Poor / Worsening | Ineffective or exacerbates deficits[10][11] | [10],[11] |
| Clozapine | Atypical Antipsychotic | Moderate | Dose-dependent attenuation[10][12] | [10],[12] |
| Risperidone | Atypical Antipsychotic | Limited / Moderate | Partial attenuation | [13] |
| Aripiprazole | Atypical (D2 Partial Agonist) | Moderate | Reverses deficits[12] | [12] |
| Buspirone | 5-HT1A Agonist / D3 Antagonist | Investigational | Reverses deficits[14] | [14] |
| Xanomeline | M1/M4 Agonist | Investigational (Positive Signal) | Reverses deficits[15] | [15] |
Table 2: Comparison with the Phencyclidine (PCP) Model for Negative Symptoms
| Feature | This compound (MK-801) Model | Phencyclidine (PCP) Model | Key Considerations |
| Mechanism | Non-competitive NMDA antagonist | Non-competitive NMDA antagonist | PCP has additional actions on other receptors (e.g., dopamine transporter, sigma receptors)[16] |
| Administration | Acute or sub-chronic | Acute or sub-chronic | Sub-chronic PCP may produce more persistent deficits after withdrawal[16] |
| Behavioral Deficit | Social withdrawal, amotivation[6][8] | Social withdrawal, cognitive deficits[16] | Sub-chronic MK-801 withdrawal may not replicate deficits as robustly as PCP withdrawal[16] |
| Predictive Validity | Good for atypical antipsychotics and novel glutamatergic/cholinergic agents[12][15] | Widely used, good correlation for atypicals, but complex pharmacology can be a confounder | The broader pharmacology of PCP might better reflect the complex neurobiology of schizophrenia but complicates interpretation. |
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility of findings. Below are methodologies for key behavioral assays used to assess negative-like symptoms.
Social Interaction Test (Adapted from multiple sources[6][17])
This test assesses social withdrawal, a core negative symptom.
-
Apparatus: A dimly lit, open-field arena (e.g., 40x40x40 cm).
-
Animals: Two weight- and age-matched, unfamiliar male rodents. One is the "test" animal (pre-treated with vehicle/compound and MK-801), and the other is the "stranger" (untreated).
-
Procedure:
-
Habituate the test animal to the arena for 10 minutes one day prior to testing.
-
On the test day, administer the test compound (or vehicle) at the appropriate pre-treatment time (e.g., 60 minutes prior to the test).
-
Administer this compound (0.1-0.3 mg/kg, i.p.) or saline to the test animal 30 minutes before the test.
-
Place the test animal and the stranger animal simultaneously into opposite corners of the arena.
-
Record behavior for 10-15 minutes using an overhead video camera.
-
-
Primary Endpoint: Total time spent in active social interaction (e.g., sniffing, following, grooming). Data is analyzed using automated video-tracking software or by a blinded observer. A significant reduction in interaction time in the MK-801 group compared to control is expected, and reversal of this deficit indicates potential therapeutic efficacy.
Sucrose Preference Test (Anhedonia Model)
This test measures anhedonia, the inability to experience pleasure.
-
Apparatus: Standard home cages equipped with two drinking bottles.
-
Procedure:
-
Habituation (48h): House animals individually with two bottles of water to acclimatize them to the two-bottle setup.
-
Baseline (24h): Following a period of food and water deprivation (e.g., 12-18 hours), give animals free access to two pre-weighed bottles: one with 1% sucrose solution and one with water.
-
Treatment & Test (24h): After baseline, administer this compound (or vehicle) according to the desired regimen (e.g., sub-chronic). Following the treatment period and a washout, present the two bottles (sucrose and water) again for 24 hours.
-
Measure the consumption from each bottle by weighing them before and after the test period.
-
-
Primary Endpoint: Sucrose preference percentage, calculated as: (Volume of Sucrose Consumed / Total Volume of Liquid Consumed) x 100. A significant decrease in preference in the MK-801 group indicates an anhedonic-like state.
Conclusion
The this compound (MK-801) model demonstrates acceptable predictive validity for evaluating potential treatments for negative symptoms. Its strength lies in its specific mechanism targeting the NMDA receptor, directly aligning with the glutamate hypofunction hypothesis of schizophrenia.[4] The model successfully differentiates between typical antipsychotics (largely ineffective) and atypical antipsychotics that have some clinical efficacy against negative symptoms.[10][12]
However, researchers must be aware of its limitations. The behavioral effects of MK-801 can be influenced by dose, strain, and administration regimen.[9][15] Furthermore, while it models social withdrawal effectively, its utility for anhedonia is less consistent.[8] Alternative models, such as sub-chronic PCP, may induce more persistent deficits but introduce confounding pharmacological variables.[16]
Ultimately, the this compound model remains a valuable and widely used tool. When combined with a battery of behavioral tests and compared against alternative models, it provides a robust platform for screening and characterizing novel compounds aimed at alleviating the debilitating negative symptoms of schizophrenia.
References
- 1. The NMDA antagonist model for schizophrenia: promise and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Frontiers | Drugs Based on NMDAR Hypofunction Hypothesis in Schizophrenia [frontiersin.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A single application of MK801 causes symptoms of acute psychosis, deficits in spatial memory, and impairment of synaptic plasticity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and chronic effects of NMDA receptor antagonists in rodents, relevance to negative symptoms of schizophrenia: A translational link to humans -ORCA [orca.cardiff.ac.uk]
- 9. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of antipsychotic drugs on MK-801-induced attentional and motivational deficits in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of antipsychotic drugs on MK-801-induced attentional and motivational deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Buspirone Counteracts MK-801-Induced Schizophrenia-Like Phenotypes through Dopamine D3 Receptor Blockade [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of NMDA receptor models of schizophrenia: divergences in the behavioral effects of sub-chronic PCP and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dizocilpine (MK-801): A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of potent neuroactive compounds like Dizocilpine (MK-801) is a critical component of laboratory safety and regulatory compliance. This guide provides a step-by-step protocol for the safe disposal of this compound, ensuring the protection of personnel and the environment.
This compound, a non-competitive NMDA receptor antagonist, is classified as a hazardous chemical due to its toxicity and potential health risks.[1] It is toxic if swallowed, may damage fertility or the unborn child, and can cause organ damage with single or prolonged exposure.[1][2] Therefore, it is imperative that its disposal is managed as hazardous waste in strict accordance with all local, state, and federal regulations.[2][3] Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields or goggles (European standard - EN 166).[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[2][5] |
| Body Protection | Lab coat or other protective clothing.[5][6] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[4][6] |
Emergency Procedures:
-
If Swallowed: Immediately contact a poison center or physician.[2][4]
-
In Case of a Spill:
-
Evacuate and secure the area, alerting others to the spill.[2][3]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or cat litter.[3][4]
-
Carefully sweep or vacuum the absorbed material into a designated, labeled, and sealed container for hazardous waste. Avoid generating dust.[3][5]
-
Wash the spill area thoroughly with soap and water, preventing runoff into drains.[3]
-
If contamination of drains or waterways occurs, notify emergency services immediately.[3]
-
Step-by-Step Disposal Protocol for this compound
Step 1: Waste Identification and Segregation
-
Classification: this compound waste is categorized as acutely toxic and environmentally hazardous chemical waste.
-
Segregation: It is crucial to keep this compound waste separate from other chemical waste streams to prevent potentially dangerous reactions.[4][7] Store in a designated, secure area away from incompatible materials.[4][6]
Step 2: Containerization and Labeling
-
Container Selection: Use a leak-proof, sealable container compatible with this compound. The original container is often suitable if it is in good condition.
-
Labeling: Clearly label the waste container as "Hazardous Waste - this compound" and include the full chemical name: (+)-MK 801 (hydrogen maleate) or this compound maleate.[1] The label should also list the primary hazards (e.g., Toxic, Health Hazard, Environmental Hazard).
Step 3: Managing Contaminated Materials and Empty Containers
-
Solid Waste: All materials that have come into contact with this compound, including gloves, pipette tips, bench paper, and absorbent pads, must be disposed of as hazardous waste in the same designated container.[4]
-
Empty Containers: Containers that held pure this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).[3] The rinsate from this process must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container can typically be disposed of as non-hazardous waste, though local regulations should be confirmed.
Step 4: Arranging for Professional Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area while awaiting pickup. Do not store hazardous waste in public areas like hallways.[8]
-
Contact a Licensed Contractor: Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. monash.edu [monash.edu]
- 8. orf.od.nih.gov [orf.od.nih.gov]
Essential Safety and Operational Guide for Handling Dizocilpine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dizocilpine (also known as MK-801). The following procedures are designed to ensure the safe handling and disposal of this potent, non-competitive NMDA receptor antagonist.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous compound that can be toxic if swallowed and may cause serious eye irritation. Some evidence suggests it may have the potential to damage fertility or an unborn child. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Equipment Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles (compliant with EN 166 or ANSI Z87.1 standards) | To prevent eye contact with this compound powder or solutions, which can cause serious irritation. |
| Hand Protection | Chemical-resistant, disposable gloves (e.g., Nitrile) | To prevent skin contact. It is recommended to use double gloves when handling the pure compound or concentrated solutions. |
| Body Protection | Long-sleeved laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood. For weighing or procedures that may generate dust, a NIOSH-approved N95 or higher-rated respirator is recommended. For spills, a half-mask respirator with a multi-gas cartridge and P100 filter may be necessary. | To prevent inhalation of airborne particles. |
Operational Procedures for Safe Handling
Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a safe laboratory environment.
Preparation and Weighing
-
Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Donning PPE: Before handling the compound, put on a lab coat, safety glasses or goggles, and two pairs of chemical-resistant gloves. If weighing outside of a ventilated enclosure, a respirator is advised.
-
Weighing: Use a tared weigh boat or paper. Handle the container of this compound with care to avoid generating dust.
-
Cleaning: After weighing, carefully clean the balance and surrounding surfaces with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove the outer pair of gloves and dispose of them. The inner gloves should be removed just before leaving the work area. Always wash hands thoroughly with soap and water after handling the compound.
Solution Preparation
-
Ventilation: Prepare solutions in a chemical fume hood.
-
PPE: Wear a lab coat, safety glasses or goggles, and double gloves.
-
Procedure: Add the weighed this compound to the solvent. Cap the container and mix by vortexing or inverting until the solid is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Spill Response
-
Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if dust is generated.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
PPE for Cleanup: For small spills, wear double gloves, a lab coat, safety goggles, and an N95 respirator. For larger spills, a higher level of respiratory protection may be necessary. A spill kit should be readily available.
-
Containment and Cleanup:
-
Solid Spills: Gently cover the spill with absorbent material to prevent dust from becoming airborne. Carefully scoop the material into a sealable container labeled as hazardous waste.
-
Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into a sealable container labeled as hazardous waste.
-
-
Decontamination: Clean the spill area with a suitable detergent and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal of Unused Compound and Contaminated Waste
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. The compound should be in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coats) | Collect in a designated, sealed hazardous waste bag. |
| Empty Stock Vials | Triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines, which may allow for disposal as regular lab glass. |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
